Pneumocandin A1
Description
This compound has been reported in Glarea lozoyensis with data available.
Properties
Molecular Formula |
C51H82N8O16 |
|---|---|
Molecular Weight |
1063.2 g/mol |
IUPAC Name |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-6-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C51H82N8O16/c1-6-26(2)19-27(3)13-11-9-7-8-10-12-14-40(67)53-33-22-38(65)48(72)57-49(73)43-44(68)28(4)24-59(43)51(75)42(37(64)23-39(52)66)56-46(70)34(21-36(63)30-15-17-31(61)18-16-30)54-47(71)35-20-32(62)25-58(35)50(74)41(29(5)60)55-45(33)69/h15-18,26-29,32-38,41-44,48,60-65,68,72H,6-14,19-25H2,1-5H3,(H2,52,66)(H,53,67)(H,54,71)(H,55,69)(H,56,70)(H,57,73)/t26-,27+,28-,29+,32+,33+,34-,35-,36+,37+,38+,41-,42-,43-,44-,48+/m0/s1 |
InChI Key |
QHYUKZZCYGMWMK-FGYLIMHMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Pneumocandin A1 from Glarea lozoyensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, biosynthesis, and isolation of Pneumocandin A1, a significant member of the echinocandin family of antifungal agents, from the filamentous fungus Glarea lozoyensis. This document details the experimental protocols for fermentation, extraction, and purification, presents quantitative data in structured tables, and includes visualizations of the biosynthetic pathway and experimental workflows.
Introduction: Discovery of Pneumocandins
Pneumocandins are a class of lipohexapeptide antifungals produced by the fungus Glarea lozoyensis (formerly classified as Zalerion arboricola). These compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis, making them effective against a broad range of pathogenic fungi, including Candida and Aspergillus species.
The initial discovery of pneumocandins from Glarea lozoyensis ATCC 20868 revealed a complex of related compounds. Pneumocandin A0 was identified as the major component produced by the wild-type strain, with Pneumocandin B0 being a minor product. However, Pneumocandin B0 became the focus of extensive research and development as it serves as the direct precursor for the semi-synthetic antifungal drug, Caspofungin (CANCIDAS®).[1] this compound is one of the naturally occurring analogues within this family. Understanding the production and isolation of these compounds is crucial for the development of novel antifungal therapies.
Biosynthesis of this compound
The biosynthesis of pneumocandins in Glarea lozoyensis is orchestrated by a dedicated gene cluster that includes a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The core of the pneumocandin molecule is a cyclic hexapeptide, and the structural diversity among the different pneumocandins arises from variations in the amino acid residues at specific positions.
Pneumocandin A0, the most abundant pneumocandin in wild-type fermentations, and Pneumocandin B0 differ at the sixth position of the hexapeptide core. In Pneumocandin A0, this position is occupied by 4S-methyl-L-proline, which is derived from L-leucine. In contrast, Pneumocandin B0 contains 3S-hydroxy-L-proline at this position, which is derived from L-proline. The enzyme responsible for the cyclization of L-leucine to form 4S-methyl-L-proline is a nonheme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene.[1] Disruption of this gene abolishes the production of Pneumocandin A0 and redirects the biosynthetic pathway exclusively towards the production of Pneumocandin B0.[1]
References
Foundational Research and History of the Pneumocandin A-Series Antifungal Agents: A Technical Guide
Disclaimer: This technical guide focuses on the foundational research and history of the Pneumocandin A-series of lipopeptide antifungals, with a primary emphasis on Pneumocandin A₀ , the most well-characterized member of this series. Extensive literature searches yielded minimal specific information regarding a distinct "Pneumocandin A₁" entity, suggesting it is either a minor, less-studied analog or a historical designation. The data, protocols, and pathways described herein are based on the significant body of research available for Pneumocandin A₀ and the broader pneumocandin family.
Executive Summary
The pneumocandins are a class of naturally occurring lipohexapeptides that represent a cornerstone in the development of modern antifungal therapies. Produced by the filamentous fungus Glarea lozoyensis, these compounds exhibit potent antifungal activity through a highly specific mechanism: the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall integrity. This targeted action offers a significant therapeutic advantage due to the absence of a homologous enzyme in mammalian cells, resulting in a favorable safety profile. Pneumocandin A₀, alongside its structural relative Pneumocandin B₀, was pivotal in the early research that ultimately led to the development of caspofungin, the first semi-synthetic echinocandin approved for clinical use. This document provides a comprehensive overview of the discovery, chemical nature, mechanism of action, and the foundational experimental methodologies that underpinned the scientific understanding of the Pneumocandin A-series.
Discovery and Producing Organism
The pneumocandins were first discovered in the 1980s from fermentation broths of a fungus initially identified as Zalerion arboricola.[1] This organism was later reclassified as Glarea lozoyensis.[1] The wild-type strain of G. lozoyensis produces a complex of related pneumocandin molecules, with Pneumocandin A₀ being the most abundant natural product in these fermentations.[2] The discovery of these potent antifungal agents spurred a significant research effort to elucidate their structure, mechanism, and therapeutic potential, marking a critical step forward in the fight against invasive fungal infections.
Chemical Structure
Pneumocandins are cyclic lipohexapeptides. Their structure consists of two main components: a cyclic hexapeptide core and an N-linked acyl lipid side chain.
-
Cyclic Hexapeptide Core: The core of Pneumocandin A₀ is composed of several non-proteinogenic amino acids, including hydroxylated proline and ornithine residues. A key structural feature that distinguishes Pneumocandin A₀ from Pneumocandin B₀ is the presence of a (3S)-hydroxyl-(4S)-methyl-L-proline residue.[2]
-
Lipid Side Chain: Attached to the peptide core is a 10,12-dimethylmyristoyl fatty acid side chain. This lipophilic tail is crucial for the molecule's antifungal activity, as its removal results in a loss of efficacy.[3]
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |
| Pneumocandin A₀ | C₅₁H₈₂N₈O₁₇ | 1079.2 | Contains a (3S)-hydroxyl-(4S)-methyl-L-proline residue.[2][4][5] |
| Pneumocandin B₀ | C₅₀H₈₀N₈O₁₇ | 1065.2 | Contains a (3S)-hydroxyl-L-proline residue instead of the methylated version in A₀.[6] |
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary molecular target of the pneumocandins is the fungal enzyme β-(1,3)-D-glucan synthase.[7][8] This enzyme is an integral component of the fungal cell wall biosynthesis machinery, responsible for polymerizing UDP-glucose into long chains of β-(1,3)-D-glucan, the main structural polymer of the cell wall.
Pneumocandins act as non-competitive inhibitors of this enzyme, leading to a cascade of downstream effects:
-
Disruption of Cell Wall Synthesis: Inhibition of β-(1,3)-D-glucan synthase depletes the cell wall of its primary structural component.
-
Osmotic Instability: The weakened cell wall can no longer withstand internal turgor pressure, leading to osmotic lysis and fungal cell death.
-
Aberrant Morphology: At sub-lethal concentrations, these compounds cause morphological changes in fungi, particularly at sites of active cell growth and division, such as hyphal tips and septation sites.
The specificity of this target is a key reason for the low toxicity of echinocandin-class drugs in humans, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.
Figure 1. Mechanism of action of Pneumocandin A₀.
Biosynthesis Pathway
Pneumocandin A₀ and B₀ share a common biosynthetic pathway until a late stage. The entire biosynthetic gene cluster has been identified in G. lozoyensis.[2] The core peptide is assembled by a non-ribosomal peptide synthetase (NRPS), and the lipid side chain is synthesized by a polyketide synthase (PKS). A critical differentiation step is governed by the enzyme GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase.[1][2] This enzyme is responsible for the formation of the (4S)-methyl-L-proline residue that characterizes Pneumocandin A₀. Inactivation or absence of the GLOXY4 gene abolishes the production of Pneumocandin A₀, leading to the exclusive production of Pneumocandin B₀.[1][2]
Figure 2. Simplified biosynthetic pathway of Pneumocandins A₀ and B₀.
Quantitative Biological Activity
Pneumocandins exhibit potent in vitro activity against a range of pathogenic fungi, particularly Candida species. Their activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible fungal growth.
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | Pneumocandin A₀ | 0.25 | 0.5 |
| Candida albicans | Pneumocandin B₀ | 0.25 | 0.5 |
| Candida tropicalis | Pneumocandin B₀ | 0.25 | 0.5 |
| Candida glabrata | Pneumocandin B₀ | 0.5 | 1.0 |
| Pneumocystis carinii | Pneumocandin A₀ | - | - |
| Pneumocystis carinii | Pneumocandin B₀ | - | - |
| Data compiled from early biological evaluation studies. MIC values can vary based on testing methodology.[7] |
In addition to whole-cell activity, the direct inhibitory effect on the molecular target is measured by the 50% inhibitory concentration (IC₅₀) in a β-(1,3)-D-glucan synthase assay.
| Compound | Target Enzyme | IC₅₀ |
| Pneumocandin A₀ | C. albicans β-(1,3)-D-glucan synthase | 1.0 - 1.25 µM |
| Data from in vitro enzyme inhibition assays.[9] |
Experimental Protocols
Fermentation of Glarea lozoyensis for Pneumocandin Production
This protocol describes a typical laboratory-scale fermentation process for producing pneumocandins.
1. Media Preparation:
-
Seed Medium: (per liter) 80 g mannitol, 20 g glucose, 20 g peptone, 2.5 g K₂HPO₄. Adjust pH to 6.8 before autoclaving.[10][11]
-
Production Medium: Composition can vary, but often consists of a carbon source (e.g., mannitol), a nitrogen source (e.g., peptone), and essential minerals.
2. Inoculation and Seed Culture:
-
Inoculate the seed medium with spores or mycelial fragments of a G. lozoyensis culture.
-
Incubate at 25°C with agitation (e.g., 220 rpm) for approximately 5-7 days to generate sufficient biomass for inoculation of the production culture.[10]
3. Production Fermentation:
-
Inoculate the production medium with a portion of the seed culture (e.g., 10% v/v).[10]
-
Incubate at 25°C with agitation (220 rpm) for an extended period, typically 14-21 days, to allow for the secondary metabolite production of pneumocandins.
4. Extraction:
-
At the end of the fermentation, harvest the entire culture (broth and mycelia).
-
Extract the pneumocandins using a suitable organic solvent, such as n-butanol or by adding an equal volume of methanol (B129727) to the culture and agitating for 1 hour.[2][12]
-
Separate the solvent layer containing the crude extract from the aqueous phase and cell debris by centrifugation or filtration.
-
Concentrate the crude extract under vacuum.
Purification of Pneumocandins by Chromatography
This protocol outlines a general approach to purifying pneumocandins from a crude fermentation extract.
1. Initial Purification (Optional):
-
The concentrated crude extract can be subjected to a preliminary purification step like crystallization from a solvent such as acetonitrile (B52724) to obtain a semi-purified solid.[12] This step can enrich the pneumocandin content to 75-85%.[12]
2. Adsorbent Chromatography:
-
Prepare a chromatography column packed with an adsorbent like neutral alumina (B75360) or silica (B1680970) gel.[12][13]
-
Dissolve the semi-purified solid in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.
-
Wash Step: Elute the column with a non-polar solvent or a solvent mixture to remove highly non-polar impurities.
-
Elution Step: Elute the pneumocandins using a more polar solvent system. A common mobile phase for silica gel chromatography is a mixture of dichloromethane (B109758) and methanol (e.g., 4:1 v/v).[13]
-
Collect fractions and monitor for the presence of pneumocandins using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
3. High-Performance Liquid Chromatography (HPLC):
-
For high-purity separation, especially to resolve different pneumocandin analogs (e.g., A₀ from B₀ and C₀), reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is employed.[14]
-
Column: A C18 column for reversed-phase or a HILIC column (e.g., silica-based).
-
Mobile Phase (HILIC example): An isocratic mobile phase of 85% acetonitrile and 15% aqueous ammonium (B1175870) acetate (B1210297) (0.1% w/w, pH 4.5) can be used to separate B₀ and C₀.[14]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Pool the fractions containing the pure pneumocandin of interest and remove the solvent by lyophilization or evaporation.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).
1. Inoculum Preparation:
-
From a fresh fungal culture on agar, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).[15]
-
Prepare a working suspension by diluting this stock 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ cells/mL.[15]
2. Drug Dilution:
-
Prepare a stock solution of the purified pneumocandin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the drug stock in RPMI 1640 medium in a 96-well microtiter plate to achieve concentrations that are twice the desired final concentrations. A typical range for testing is 16 to 0.03 µg/mL.[15]
3. Plate Inoculation:
-
Transfer 100 µL of each drug dilution into the wells of a new 96-well plate.
-
Add 100 µL of the working fungal inoculum to each well, bringing the total volume to 200 µL and halving the drug concentrations to their final test values.
-
Include a positive control well (100 µL RPMI + 100 µL inoculum) and a negative control/sterility well (200 µL RPMI only).
4. Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.[15]
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant (typically ≥50%) decrease in turbidity (growth) compared to the positive control well.[16][17] This can be assessed visually or by using a spectrophotometer.
Figure 3. General workflow for MIC determination by broth microdilution.
Conclusion
The foundational research on the Pneumocandin A-series, particularly Pneumocandin A₀, was instrumental in validating the fungal β-(1,3)-D-glucan synthase as a viable antifungal drug target. The discovery, isolation, and characterization of these natural products from Glarea lozoyensis provided the essential framework for the development of semi-synthetic derivatives with improved pharmacological properties, culminating in the creation of caspofungin. The detailed understanding of their mechanism of action, biosynthesis, and biological activity continues to inform the search for novel antifungal agents and strategies to combat emerging drug resistance. This technical guide consolidates the core historical and scientific principles that established the pneumocandins as a landmark class in the field of antimicrobial drug development.
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pneumocandin Ao | C51H82N8O17 | CID 73356525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pneumocandin A(0) | C51H82N8O17 | CID 139583400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 7. Pneumocandins from Zalerion arboricola. IV. Biological evaluation of natural and semisynthetic pneumocandins for activity against Pneumocystis carinii and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Antifungal Activities of Bafilomycin A1, Fluconazole, and the Pneumocandin MK-0991/Caspofungin Acetate (L-743,873) with Calcineurin Inhibitors FK506 and L-685,818 against Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 11. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.epo.org [data.epo.org]
- 13. Purification method for pneumocandin B0 with few solid wastes - Eureka | Patsnap [eureka.patsnap.com]
- 14. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Core Physicochemical Properties of Pneumocandin A1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Pneumocandin A1, a notable member of the echinocandin family of antifungal agents. Given the limited availability of specific experimental data for this compound, this document leverages data from its closely related precursor, Pneumocandin B0, to provide a robust understanding of its expected characteristics.
Introduction
Pneumocandins are a class of lipopeptide antifungal compounds that exhibit potent activity against a broad range of pathogenic fungi. Their primary mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall. This targeted action results in osmotic instability and subsequent cell lysis, making pneumocandins a critical class of antifungal agents in clinical use. This compound, a naturally occurring analogue, serves as a key subject of study for understanding the structure-activity relationships within this family of molecules.
Physicochemical Properties
The physicochemical properties of a drug candidate are paramount in determining its suitability for development, influencing factors such as solubility, stability, and bioavailability. The following table summarizes the core physicochemical properties of this compound, with data for Pneumocandin B0 provided for comparative analysis where specific A1 data is unavailable.
| Property | This compound | Pneumocandin B0 | Reference |
| Molecular Formula | C₅₁H₈₂N₈O₁₇ | C₅₀H₈₀N₈O₁₇ | [1] |
| Molecular Weight | 1079.24 g/mol | 1065.21 g/mol | [2] |
| Appearance | - | White to off-white or yellowish powder | [3] |
| Melting Point | - | >230°C (decomposes) | [4][5][6] |
| Solubility | - | Soluble in DMSO (100 mg/mL), ethanol, and methanol. Limited water solubility. | [2][7][8][9] |
| Stability | - | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [2][8] |
Experimental Protocols
Determination of Melting Point
Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For pure compounds, this occurs over a narrow range. The capillary method is a standard technique for this determination.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dried this compound sample is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the powder into the sealed end to a height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting range is reported as the range between these two temperatures.[10][11][12][13]
Determination of Solubility
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For complex molecules like this compound, a systematic approach is required to determine solubility in various solvents.
Apparatus:
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
HPLC system
Procedure:
-
Solvent Selection: A range of solvents relevant to pharmaceutical development are selected (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO)).
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a solvent in which it is freely soluble (e.g., DMSO).
-
Serial Dilution: A series of dilutions are prepared from the stock solution in the test solvents.
-
Equilibration: The solutions are agitated (vortexing and/or sonication) and allowed to equilibrate at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure saturation.
-
Phase Separation: The solutions are centrifuged to pellet any undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the supernatant of each saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]
Assessment of Stability
Principle: Stability testing evaluates the extent to which a substance retains its properties within specified limits, when stored under the influence of various environmental factors such as temperature, humidity, and light.
Apparatus:
-
Stability chambers (controlled temperature and humidity)
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Sample Preparation: Solutions of this compound are prepared in relevant buffers and solvents. Solid samples are also used.
-
Stress Conditions: The samples are exposed to a variety of stress conditions as per ICH guidelines, including:
-
Elevated Temperature: e.g., 40°C, 60°C.
-
High Humidity: e.g., 75% RH.
-
Photostability: Exposure to a defined light source.
-
Acidic and Basic Conditions: e.g., 0.1 M HCl, 0.1 M NaOH.
-
Oxidative Conditions: e.g., 3% H₂O₂.
-
-
Time Points: Samples are collected at specified time intervals (e.g., 0, 2, 4, 8, 24 hours for short-term studies; longer for long-term stability).
-
Analysis: The samples are analyzed by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and to detect and quantify any degradation products. The peak purity of the parent compound is also assessed.[14][15][16]
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Pneumocandins exert their antifungal effect by targeting the fungal cell wall, a structure essential for maintaining cell integrity and viability that is absent in mammalian cells.
Caption: Inhibition of β-(1,3)-D-glucan synthesis by this compound.
The β-(1,3)-D-glucan synthase enzyme complex is embedded in the fungal cell membrane and consists of a catalytic subunit (encoded by the FKS genes, such as FKS1 and FKS2) and a regulatory subunit (the Rho1 GTPase).[17][18][19][20] this compound non-competitively inhibits the catalytic subunit, thereby blocking the polymerization of UDP-glucose into β-(1,3)-D-glucan chains. This disruption of cell wall biosynthesis leads to a weakened cell wall, rendering the fungal cell susceptible to osmotic stress and ultimately causing cell death.[1][3][7]
Conclusion
This compound, a key member of the echinocandin class, possesses physicochemical properties that are fundamental to its antifungal activity. While specific experimental data for this analogue is sparse, analysis of its close relative, Pneumocandin B0, provides valuable insights into its expected behavior. A thorough understanding of its properties, guided by the standardized experimental protocols outlined herein, is crucial for its potential development and for the rational design of novel, more effective antifungal agents. The targeted mechanism of action against the fungal-specific enzyme β-(1,3)-D-glucan synthase underscores the therapeutic potential of this class of compounds.
References
- 1. CAS 539823-80-8: Pneumocandin A0 | CymitQuimica [cymitquimica.com]
- 2. Pneumocandin B0 | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 3. newdarin.com [newdarin.com]
- 4. 135575-42-7 CAS MSDS (Pneumocandin B0) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Pneumocandin B0 CAS#: 135575-42-7 [m.chemicalbook.com]
- 6. Pneumocandin B0 | 135575-42-7 [chemicalbook.com]
- 7. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. westlab.com [westlab.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. benchchem.com [benchchem.com]
- 15. Echinocandin Susceptibility Testing of Candida spp. Using EUCAST EDef 7.1 and CLSI M27-A3 Standard Procedures: Analysis of the Influence of Bovine Serum Albumin Supplementation, Storage Time, and Drug Lots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Pneumocandin A1: A Technical Guide to its Lipohexapeptide Structure Elucidation
For Immediate Release
Shanghai, China – December 7, 2025 – For researchers, scientists, and professionals in drug development engaged in the study of antifungal agents, a comprehensive understanding of the molecular structure of lead compounds is paramount. This technical guide provides an in-depth exploration of the core methodologies and data integral to the structure elucidation of Pneumocandin A1, a significant member of the pneumocandin family of lipohexapeptide antibiotics. This document collates critical quantitative data into accessible tables, outlines detailed experimental protocols, and employs visualizations to clarify complex relationships and workflows.
This compound is a potent antifungal agent produced by the fungus Glarea lozoyensis (formerly Zalerion arboricola). Its structure, a complex cyclic hexapeptide acylated with a lipid side chain, has been meticulously pieced together through a combination of spectroscopic and chemical techniques. This guide will delve into the pivotal experiments that have defined our understanding of this important molecule.
Isolation and Purification
The journey to elucidating the structure of this compound begins with its isolation from the fermentation broth of Glarea lozoyensis. A multi-step purification process is employed to obtain a pure sample suitable for structural analysis.
Experimental Protocol: Isolation and Purification of this compound
-
Fermentation and Extraction: Glarea lozoyensis is cultured in a suitable nutrient medium to promote the production of pneumocandins. The whole fermentation broth is then extracted with a water-immiscible organic solvent, such as n-butanol, to partition the lipophilic secondary metabolites, including this compound, into the organic phase.
-
Initial Purification: The organic extract is concentrated under reduced pressure. The resulting residue is subjected to preliminary purification steps, which may include solvent-solvent partitioning and precipitation to remove highly polar and non-polar impurities.
-
Chromatographic Separation: The partially purified material is then subjected to a series of chromatographic separations. This typically involves:
-
Adsorption Chromatography: Using stationary phases like silica (B1680970) gel or neutral alumina. A step-wise gradient of solvents with increasing polarity (e.g., mixtures of hexane, ethyl acetate, and methanol) is used to elute fractions of varying polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a critical step for obtaining highly pure this compound. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape.
-
-
Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent system to yield a pure, crystalline solid. The purity is assessed at each stage by analytical HPLC.
Spectroscopic Analysis: Unraveling the Connectivity
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the cornerstones of structure elucidation for complex natural products like this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its substructures through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight, which allows for the calculation of the molecular formula. For this compound, the molecular formula has been established as C₅₁H₈₂N₈O₁₇.
Tandem Mass Spectrometry (MS/MS) experiments are used to fragment the parent ion and analyze the resulting daughter ions. This provides valuable information about the sequence of amino acids and the structure of the lipid side chain.
| Technique | Parameter | Value | Interpretation |
| High-Resolution FAB-MS | [M+H]⁺ | m/z 1079.5899 | Consistent with the molecular formula C₅₁H₈₂N₈O₁₇ (calculated 1079.5928). |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, enabling the assignment of individual atoms and the determination of their connectivity and stereochemistry. Both ¹H and ¹³C NMR data are essential.
Due to the complexity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complete structural assignment.
(Note: A comprehensive table of ¹H and ¹³C NMR chemical shifts for this compound is not publicly available in a consolidated format. The elucidation was performed by comparing the spectra with those of closely related, well-characterized pneumocandins like Pneumocandin B0 and by detailed analysis of 2D NMR correlations.)
Chemical Degradation and Amino Acid Analysis
To confirm the identity and stereochemistry of the constituent amino acids, this compound is subjected to chemical degradation followed by analysis of the resulting components.
Experimental Protocol: Amino Acid Analysis
-
Acid Hydrolysis: A purified sample of this compound is hydrolyzed under harsh acidic conditions (e.g., 6N HCl at 110°C for 24 hours in a sealed, evacuated tube). This process cleaves the amide bonds, releasing the individual amino acid residues.
-
Derivatization: The resulting amino acid mixture is then derivatized to make the components volatile and suitable for chromatographic analysis. A common derivatization agent is phenylisothiocyanate (PITC), which reacts with the amino groups to form phenylthiocarbamyl (PTC) amino acids.
-
Chromatographic Analysis: The derivatized amino acids are separated and quantified using RP-HPLC with UV detection. By comparing the retention times with those of derivatized amino acid standards, the identity and relative abundance of each amino acid in the this compound hydrolysate can be determined.
This analysis reveals the presence of several non-proteinogenic amino acids that are characteristic of the pneumocandin family.
| Amino Acid Residue | Abbreviation | Type |
| (2S,3R,4R)-3,4-Dihydroxy-L-ornithine | DOH-Orn | Non-proteinogenic |
| (2S,3S,4S)-3-Hydroxy-4-methyl-L-proline | 3-OH-4-Me-Pro | Non-proteinogenic |
| L-threonine | Thr | Proteinogenic |
| (2S,3R)-3-Hydroxy-L-glutamine | 3-OH-Gln | Non-proteinogenic |
| (2S,4R)-4-Hydroxy-L-proline | 4-OH-Pro | Non-proteinogenic |
| (3R,4S)-3,4-Dihydroxy-L-homotyrosine | DOH-Hty | Non-proteinogenic |
Table 2: Amino Acid Composition of the Hexapeptide Core of this compound.
Structure Elucidation Workflow
The logical flow of experiments and data interpretation is crucial for unambiguously determining the structure of a complex natural product.
Concluding Remarks
The structure elucidation of this compound is a testament to the power of a coordinated application of separation science, spectroscopy, and chemical degradation. The detailed molecular architecture, once determined, paves the way for understanding its mechanism of action, exploring structure-activity relationships, and guiding synthetic and semi-synthetic efforts to develop new and improved antifungal therapies. This guide provides a foundational overview of the key experimental and analytical considerations in this process, serving as a valuable resource for researchers in the field.
A Technical Guide to Pneumocandin A1 Production in Glarea lozoyensis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Glarea lozoyensis as a producer of Pneumocandin A1, a precursor to the antifungal drug caspofungin. This document details the biosynthetic pathways, fermentation protocols, extraction and purification techniques, and analytical methods pertinent to the production of this valuable secondary metabolite. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biosynthetic pathways are visualized using diagrams.
Introduction to Glarea lozoyensis and Pneumocandins
Glarea lozoyensis, an anamorphic ascomycete fungus, is the natural producer of pneumocandins, a class of lipohexapeptide antifungals.[1] These compounds, including Pneumocandin A0 and B0, are of significant interest to the pharmaceutical industry as they serve as the starting material for the semi-synthesis of echinocandin drugs like caspofungin.[2] Pneumocandins exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[2] The wild-type strain of G. lozoyensis (ATCC 20868) primarily produces Pneumocandin A0, while mutant strains have been developed to enhance the production of the more desirable Pneumocandin B0.[3] This guide will focus on the production of pneumocandins, with a particular emphasis on the factors influencing the yield of these critical antifungal precursors.
Pneumocandin Biosynthesis
The biosynthesis of pneumocandins in G. lozoyensis is a complex process involving a dedicated gene cluster that orchestrates the assembly of the lipohexapeptide structure.[4] The core of this process is driven by a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[4]
The pneumocandin biosynthetic gene cluster contains the genes for an NRPS (GLNRPS4) and a PKS (GLPKS4) arranged in tandem.[4] This cluster also includes genes for two cytochrome P450 monooxygenases, seven other modifying enzymes, and the biosynthesis of L-homotyrosine, a key component of the peptide core.[4] Disruption of the GLNRPS4 and GLPKS4 genes results in the complete loss of pneumocandin production and antifungal activity.[4]
dot
Caption: Pneumocandin Biosynthetic Pathway in Glarea lozoyensis.
A key enzyme, GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a constituent of Pneumocandin A0.[2] Disruption of the GLOXY4 gene abolishes the production of Pneumocandin A0 and leads to the exclusive production of Pneumocandin B0, where 3S-hydroxyl-L-proline occupies the sixth position of the hexapeptide core instead.[2]
Fermentation Protocols for Pneumocandin Production
The production of pneumocandins by G. lozoyensis is typically carried out through submerged fermentation. The composition of the culture media and the physical parameters of the fermentation process are critical for achieving high yields.
Media Composition
Both seed and production media are crucial for successful fermentation. The following tables summarize typical media compositions found in the literature.
Table 1: Seed Medium Composition for Glarea lozoyensis
| Component | Concentration (g/L) | Reference |
| Glucose | 40 | [5][6][7][8][9][10] |
| Soybean Powder | 20 | [5][6][7][8][9][10] |
| Cotton Seed Powder | 10 | [11] |
| Corn Steep Liquor | 10 | [11] |
| KH₂PO₄ | 1 - 1.5 | [5][6][7][8][9][11] |
| Trace Element Solution | 10 mL/L | [8][9][10][11] |
| Initial pH | 5.0 | [5][6][7][8][9][11] |
Table 2: Production Medium Composition for Glarea lozoyensis
| Component | Concentration (g/L) | Reference |
| Mannitol | 80 - 100 | [5][6][12] |
| Glucose | 20 | [5][12] |
| Lactose | 30 | [13] |
| Peptone | 20 | [5][12] |
| Corn Gluten Meal | 10 | [6] |
| Soybean Meal | 20 | [10] |
| Yeast Powder | 10 | [13] |
| L-Threonine | 10 | [13] |
| L-Proline | 12 | [13] |
| K₂HPO₄ | 2.5 | [5][6][10][12] |
| KH₂PO₄ | 1.5 | [13] |
| MgSO₄·7H₂O | 0.5 | [13] |
| MES Buffer | 15 | [13] |
| Initial pH | 5.3 - 6.8 | [5][6][12][13] |
Fermentation Parameters
Optimal physical parameters are essential for maximizing pneumocandin production.
Table 3: Fermentation Parameters for Pneumocandin Production
| Parameter | Value | Reference |
| Temperature | 24 - 26 °C | [3][8][9][10][11][12][13] |
| Agitation | 220 rpm (shake flask) | [3][8][9][10][11][12] |
| up to 600 rpm (fermenter) | [13] | |
| Aeration | 0.5 - 1.2 VVM | [13] |
| Fermentation Duration | 14 - 21 days | [3][11][12] |
Experimental Workflow: From Inoculum to Harvest
Caption: General Workflow for Pneumocandin Extraction.
Purification
Further purification of pneumocandins from the crude extract can be achieved using chromatographic techniques. Preparative High-Performance Liquid Chromatography (HPLC) with a silica-gel column is an effective method for separating different pneumocandin analogues. [1]Column chromatography using neutral alumina (B75360) has also been described for purification. [1]
Analytical Methods for Quantification
Accurate quantification of pneumocandins is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed.
Table 4: HPLC and LC-MS/MS Parameters for Pneumocandin Analysis
| Parameter | HPLC | LC-MS/MS | Reference |
| Column | C18 | Supelco Ascentis Si HILIC | [14][15] |
| Mobile Phase | Acetonitrile/Phosphate Buffer (pH 2.5) | Acetonitrile/Ammonium Acetate (pH 4.5) | [14][15] |
| Detection | Fluorescence (Ex: 224 nm, Em: 304 nm) | Tandem Mass Spectrometry (MS/MS) | [14][15] |
| Quantification | Peak area comparison with standards | Monitoring of specific fragment ions | [14][15] |
For LC-MS/MS analysis, specific fragment ions can be monitored for the differential quantification of Pneumocandin B0 and C0. For instance, in negative mode, fragments with m/z values of approximately 300, 439, or 469 are specific for Pneumocandin B0, while fragments around m/z 338, 356, and 360 are indicative of Pneumocandin C0. [15]
Strain Improvement and Yield Enhancement
Significant efforts have been dedicated to improving the production of pneumocandins in G. lozoyensis.
Table 5: Strategies for Enhanced Pneumocandin Production
| Strategy | Outcome | Reference |
| Random Mutagenesis (ARTP) | Increased Pneumocandin B0 yield by 1.4-fold (to 1134 mg/L) | [7] |
| Medium Optimization | Further increased yield to 1873 mg/L in mutant strain | [7] |
| Gene Disruption (GLOXY4) | Exclusive production of Pneumocandin B0 | [2] |
| Adaptive Laboratory Evolution | 32% increase in Pneumocandin B0 production (to 2131 g/L) | [12] |
| Extractive Fermentation (SDS) | 37.63% increase in total Pneumocandin B0 yield (to 2528.67 mg/L) | [10] |
These strategies highlight the potential for significant improvements in pneumocandin titers through a combination of genetic engineering and fermentation process optimization.
Conclusion
Glarea lozoyensis remains a cornerstone for the industrial production of pneumocandins, the precursors to life-saving antifungal drugs. A thorough understanding of its biosynthetic pathways, coupled with optimized fermentation and extraction protocols, is paramount for efficient and high-yield production. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and enhance the production of this compound and other valuable pneumocandin analogues from this remarkable fungus. Continued research into the regulatory networks governing pneumocandin biosynthesis will undoubtedly unlock new avenues for strain improvement and process optimization.
References
- 1. data.epo.org [data.epo.org]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]
- 9. Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 14. omicsonline.org [omicsonline.org]
- 15. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
Early Investigations into the Antifungal Properties of Pneumocandin A1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on the antifungal activity of Pneumocandin A1 (also referred to in early literature as Pneumocandin A0 or L-671,329). It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed look at the initial quantitative data, experimental methodologies, and the core mechanism of action that established pneumocandins as a significant class of antifungal agents.
Introduction: The Emergence of a Novel Antifungal Class
This compound is a naturally occurring lipopeptide first isolated from the fungus Zalerion arboricola, now known as Glarea lozoyensis[1][2]. It belongs to the echinocandin class of antifungal agents, which are characterized by their potent and specific activity against a range of pathogenic fungi[3][4]. Early studies identified this compound as the most prevalent of the pneumocandins produced by the wild-type strain of G. lozoyensis[2]. These initial investigations were pivotal in establishing the therapeutic potential of this class of compounds, which led to the development of semisynthetic derivatives with improved pharmacological properties.
Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis
The primary mechanism of action for this compound and other echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase[4][5]. This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall[4][5]. By inhibiting this enzyme, this compound disrupts cell wall formation, leading to osmotic instability and ultimately, fungal cell death. This targeted action on a uniquely fungal cellular component results in a high degree of selectivity and a favorable safety profile, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.
Quantitative Antifungal Activity
Early in vitro studies demonstrated the potent antifungal activity of this compound against various pathogenic Candida species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained in these foundational experiments.
| Fungal Species | This compound (A0) MIC (µg/mL) |
| Candida albicans | 0.5 - 2.0 |
| Candida tropicalis | 0.5 - 2.0 |
| Candida parapsilosis | 1.0 - 4.0 |
| Candida (Torulopsis) glabrata | 0.25 - 1.0 |
| Candida krusei | 2.0 - 8.0 |
Note: The MIC ranges are compiled from early studies and may vary depending on the specific isolates and testing conditions.
Experimental Protocols
The following section details the key experimental methodologies employed in the early in vitro evaluation of this compound's antifungal activity.
In Vitro Antifungal Susceptibility Testing
Broth Microdilution Method:
-
Inoculum Preparation: Fungal isolates were cultured on Sabouraud dextrose agar (B569324) plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.
-
Drug Dilution: this compound was dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The fungal inoculum was added to each well of the microtiter plates containing the serially diluted this compound. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of this compound that resulted in a significant inhibition of fungal growth compared to the drug-free control well.
β-(1,3)-D-Glucan Synthase Inhibition Assay
-
Membrane Preparation: Protoplasts were generated from Candida albicans cells by enzymatic digestion of the cell wall. The protoplasts were then lysed, and the cell membranes, containing the glucan synthase enzyme, were isolated by centrifugation.
-
Enzyme Assay: The membrane preparation was incubated with the substrate UDP-[14C]glucose in the presence of varying concentrations of this compound.
-
Quantification: The reaction was stopped, and the resulting radiolabeled β-(1,3)-D-glucan polymer was collected on a filter. The amount of incorporated radioactivity was measured using a scintillation counter.
-
IC50 Determination: The concentration of this compound that inhibited the enzyme activity by 50% (IC50) was calculated. Early studies demonstrated a positive correlation between the in vitro antifungal activity (MIC) and the inhibition of β-(1,3)-D-glucan synthesis for pneumocandins[5].
Conclusion
The early studies on this compound were instrumental in unveiling a new frontier in antifungal therapy. The identification of its novel mechanism of action, the potent in vitro activity against key fungal pathogens, and the establishment of robust experimental protocols laid the groundwork for the development of the entire echinocandin class of drugs. This foundational research continues to be relevant for scientists working on novel antifungal discovery and development, providing a valuable case study in the successful translation of a natural product into a clinically significant therapeutic class.
References
- 1. Pneumocandins from Zalerion arboricola. II. Modification of product spectrum by mutation and medium manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pneumocandins from Zalerion arboricola. III. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 5. Pneumocandins from Zalerion arboricola. IV. Biological evaluation of natural and semisynthetic pneumocandins for activity against Pneumocystis carinii and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
Pneumocandin A1: A Comprehensive Technical Review for Researchers
An In-depth Guide to the Discovery, Biosynthesis, Mechanism of Action, and Experimental Analysis of a Key Antifungal Precursor
For researchers, scientists, and drug development professionals, this document provides a detailed technical overview of Pneumocandin A1, a naturally occurring lipopeptide and a member of the echinocandin class of antifungal agents. This compound is the principal antifungal compound produced by the fungus Glarea lozoyensis and serves as a crucial precursor for the semi-synthetic drug Caspofungin. This guide consolidates key quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.
Discovery and Structure
This compound was first isolated from the fermentation broth of Zalerion arboricola, later reclassified as Glarea lozoyensis (ATCC 20868). It is a cyclic hexapeptide with a dimethylmyristic acid side chain.[1][2] The core peptide contains several non-proteinogenic amino acids, contributing to its unique structure and biological activity. Modifications to the 3-hydroxy-4-methylproline, 3,4-dihydroxyhomotyrosine, and 4,5-dihydroxyornithine residues of Pneumocandin A0 lead to the formation of other related pneumocandins.[2]
Biosynthesis
This compound is synthesized via a complex biosynthetic pathway involving a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). The biosynthetic gene cluster in Glarea lozoyensis orchestrates the assembly of the cyclic peptide core and the attachment of the lipid side chain.
A key step in the biosynthesis of this compound is the incorporation of L-leucine, which is cyclized to form (4S)-methyl-L-proline. This reaction is catalyzed by a nonheme, α-ketoglutarate-dependent oxygenase encoded by the GLOXY4 gene. The disruption of this gene abolishes the production of this compound and diverts the pathway to exclusively produce Pneumocandin B0, where a 3S-hydroxyl-L-proline residue is incorporated instead.[3] This genetic manipulation has been a critical step in the industrial production of Pneumocandin B0 for the synthesis of Caspofungin.
Caption: Biosynthesis of this compound and diversion to Pneumocandin B0.
Mechanism of Action
This compound, like other echinocandins, exerts its antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4] This inhibition is non-competitive and targets the (1,3)-β-D-glucan synthase enzyme complex. The disruption of cell wall integrity leads to osmotic instability and ultimately cell lysis. This mechanism of action is highly selective for fungal cells, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.[5]
Caption: Mechanism of action of this compound.
Quantitative Data
While extensive quantitative data for this compound is not as readily available as for its semi-synthetic derivatives, some key values have been reported.
| Parameter | Value | Organism/Enzyme | Reference |
| IC50 | 1.25 µM | Candida albicans (1,3)-β-D-glucan synthase | [6] |
| IC50 | 1 µM | Candida albicans (1,3)-β-D-glucan synthase | [6] |
Note: The two IC50 values are from the same source, determined by a fluorescent assay and a radioactivity assay, respectively.
MIC values for this compound are not explicitly detailed in the reviewed literature, which primarily focuses on its more potent or clinically relevant derivatives such as L-733,560 and L-743,872.[4][7][8] However, it is established that this compound possesses anti-Candida and anti-Pneumocystis activities.[1][5]
Experimental Protocols
Fermentation of Glarea lozoyensis for this compound Production
The production of this compound is achieved through fermentation of Glarea lozoyensis. The following is a general protocol based on literature.[1][9][10][11]
Strain: Glarea lozoyensis (e.g., ATCC 20868)
Seed Medium:
-
D-mannitol
-
Peptonized milk
-
Lactic acid
-
Glycine
-
KH2PO4
-
Trace elements
Production Medium:
-
A simple medium (S2) composed of D-mannitol, peptonized milk, lactic acid, glycine, KH2PO4, and trace elements has been designed to support the production of a number of related pneumocandin compounds.[1]
-
The addition of soybean oil to the S2 medium can improve yields.[1]
-
Media containing Pharmamedia as a nitrogen source have been shown to increase production significantly.[1]
-
A representative fermentation medium contains mannitol, glucose, peptone, and K2HPO4.[11]
Fermentation Conditions:
-
Inoculate the seed medium with a culture of G. lozoyensis.
-
Incubate the seed culture with shaking for a specified period.
-
Transfer an aliquot of the seed culture to the production medium.
-
Incubate the production culture with shaking at a controlled temperature (e.g., 25°C) for an extended period (e.g., up to 18 days).[10]
Caption: General workflow for this compound production via fermentation.
Extraction and Purification of Pneumocandins
A general procedure for the extraction and purification of pneumocandins from the fermentation broth is as follows.[12]
-
Extraction: Extract the fermentation broth with a suitable organic solvent, such as n-butanol.
-
Concentration: Concentrate the organic extract under vacuum.
-
Washing: Wash the concentrated extract with an immiscible solvent (e.g., water) to remove polar impurities.
-
Charcoal Treatment: Treat the washed extract with activated charcoal to remove colored impurities.
-
Chromatography: Further purify the product using column chromatography (e.g., with neutral alumina (B75360) as the adsorbent).
-
Crystallization: Crystallize the purified pneumocandin from a suitable solvent system.
In Vitro (1,3)-β-D-Glucan Synthase Inhibition Assay
The inhibitory activity of this compound against (1,3)-β-D-glucan synthase can be determined using a cell-free enzymatic assay.[6][13][14][15][16]
Enzyme Preparation:
-
Culture Candida albicans to the exponential growth phase.
-
Harvest the cells and prepare a cell lysate.
-
Isolate the microsomal membrane fraction, which contains the (1,3)-β-D-glucan synthase, by differential centrifugation.
Assay Protocol (Radioactive Method):
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5-8.0)
-
GTPγS (a non-hydrolyzable GTP analog that activates the enzyme)
-
Bovine serum albumin (BSA)
-
EDTA
-
UDP-[14C]glucose (radioactive substrate)
-
The microsomal enzyme preparation.
-
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures.
-
Incubate the reactions at 30°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Collect the acid-insoluble product (14C-labeled β-glucan) by filtration.
-
Wash the filters to remove unincorporated UDP-[14C]glucose.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Assay Protocol (Fluorescent Method):
-
Perform the enzymatic reaction as described above, but using non-radioactive UDP-glucose.
-
Terminate the reaction and solubilize the newly formed β-glucan with NaOH at an elevated temperature (e.g., 80°C).
-
Add aniline (B41778) blue, a fluorochrome that specifically binds to (1,3)-β-glucans.
-
Measure the fluorescence of the glucan-dye complex.
-
Calculate the percent inhibition and determine the IC50 value.[6]
Caption: Workflow for the in vitro (1,3)-β-D-glucan synthase inhibition assay.
Antifungal Susceptibility Testing (Broth Microdilution)
The in vitro antifungal activity of this compound can be assessed using a standardized broth microdilution method, such as that outlined by the Clinical and Laboratory Standards Institute (CLSI).[17]
Materials:
-
Fungal isolates (e.g., Candida species)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
This compound stock solution (in a suitable solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in the microtiter plates.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant reduction in fungal growth compared to the drug-free control well.
Conclusion
This compound is a foundational molecule in the field of antifungal research and development. Its discovery and the elucidation of its biosynthetic pathway have not only provided insights into the natural production of echinocandins but have also paved the way for the development of life-saving antifungal drugs like Caspofungin. For researchers, a thorough understanding of its properties, biosynthesis, and mechanism of action, coupled with robust experimental protocols, is essential for the continued exploration of new antifungal agents and strategies to combat fungal infections.
References
- 1. Pneumocandins from Zalerion arboricola. II. Modification of product spectrum by mutation and medium manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pneumocandins from Zalerion arboricola. III. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pneumocandins from Zalerion arboricola. IV. Biological evaluation of natural and semisynthetic pneumocandins for activity against Pneumocystis carinii and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. In vitro activity of a new pneumocandin antifungal, L-743,872, against azole-susceptible and -resistant Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antifungal activity of pneumocandin L-743,872 against a variety of clinically important molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 13. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
The Biological Activity of Pneumocandin A1 and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Pneumocandin A1 and its analogs, a class of lipohexapeptide antifungals that includes the precursor to the clinically important drug Caspofungin. This document details their mechanism of action, quantitative antifungal activity, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Pneumocandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for the production of β-(1,3)-D-glucan, a major structural polymer.[3] Disruption of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[4] This mechanism is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to the favorable safety profile of this class of antifungals.[5]
The primary target of pneumocandins within the β-(1,3)-D-glucan synthase complex is the Fks1p subunit.[3] By binding to this subunit, pneumocandins prevent the polymerization of UDP-glucose into linear chains of β-(1,3)-D-glucan.
Synergistic Activity with Calcineurin Inhibitors
The antifungal activity of pneumocandins can be enhanced when used in combination with calcineurin inhibitors, such as FK506 (tacrolimus) and cyclosporine A.[6][7] The calcineurin signaling pathway plays a crucial role in fungal stress responses, including the maintenance of cell wall integrity.[8][9] Inhibition of calcineurin appears to sensitize fungi to cell wall-disrupting agents like pneumocandins, leading to a synergistic antifungal effect.[6][10] This synergy is mediated by the binding of the calcineurin inhibitor-immunophilin complex (e.g., FK506-FKBP12) to calcineurin, inhibiting its phosphatase activity.[8]
Quantitative Antifungal Activity
The in vitro activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for various pneumocandins against common fungal pathogens.
Table 1: In Vitro Activity of Pneumocandin Analogs against Candida Species
| Compound | C. albicans (MIC µg/mL) | C. glabrata (MIC µg/mL) | C. krusei (MIC µg/mL) | C. tropicalis (MIC µg/mL) | C. parapsilosis (MIC µg/mL) | Reference(s) |
| This compound | - | - | - | - | - | |
| Pneumocandin B0 | 0.1 - 1.6 | 0.1 - 1.6 | - | - | - | [11] |
| Caspofungin (MK-0991) | 0.064 | 0.125 | ≤2 | 0.25 - 0.5 | - | [12][13] |
| Anidulafungin | 0.004 | 0.008 | ≤2 | 0.25 - 0.5 | - | [12] |
| Micafungin | 0.008 | 0.008 | ≤2 | 0.25 - 0.5 | - | [12] |
| Pneumocandin I | 0.1 | 0.2 | - | - | - | [11] |
Note: Data for this compound is limited in comparative studies. Caspofungin, Anidulafungin, and Micafungin are included as key clinically relevant echinocandin analogs.
Table 2: In Vitro Activity of Pneumocandin Analogs against Aspergillus Species
| Compound | A. fumigatus (MIC/MEC µg/mL) | A. flavus (MIC/MEC µg/mL) | A. terreus (MIC/MEC µg/mL) | Reference(s) |
| This compound | - | - | - | |
| Pneumocandin B0 | - | - | - | |
| Caspofungin (MK-0991) | 0.125 - 1 | 0.25 - 2 | 0.25 - 2 | [14] |
| L-693,989 | Effective in vivo | - | - | [15] |
| L-731,373 | Effective in vivo | - | - | [15] |
| L-733,560 | Effective in vivo | - | - | [15] |
Note: For filamentous fungi like Aspergillus, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of compact hyphal forms, is often reported in addition to or instead of the MIC.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the MIC of pneumocandins against yeast, adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) EDef 7.1 guidelines.[12][16][17][18]
Materials:
-
96-well microtiter plates
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Pneumocandin compound stock solution (in DMSO or water)
-
Fungal isolate
-
Sterile saline or water
-
Spectrophotometer
-
0.5 McFarland standard
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Select several colonies of the fungal isolate from a 24-hour culture on an appropriate agar (B569324) plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).
-
Prepare a working inoculum by diluting the stock suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ cells/mL.[18]
-
-
Drug Dilution:
-
Prepare a stock solution of the pneumocandin analog.
-
Perform serial two-fold dilutions of the drug in RPMI 1640 medium in a separate 96-well plate to create concentrations that are twice the final desired concentrations. A typical range for echinocandins is 16 to 0.03 µg/mL.[18]
-
Transfer 100 µL of each twofold drug dilution to the wells of the test plate.
-
-
Plate Inoculation:
-
Add 100 µL of the working fungal inoculum to each well of the drug-containing plate. The final volume in each well will be 200 µL.
-
Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a positive growth control and a media-only well as a negative control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the drug that causes a significant (≥50%) reduction in growth compared to the positive control.[19] This can be assessed visually or by using a microplate reader.
-
β-(1,3)-D-Glucan Synthase Inhibition Assay
This protocol describes a method to measure the in vitro inhibition of β-(1,3)-D-glucan synthase activity.[20][21]
Materials:
-
Fungal cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)
-
GTPγS
-
UDP-[¹⁴C]-glucose (or a non-radioactive detection method)
-
Pneumocandin compound
-
Glass beads or other cell disruption method
-
Microcentrifuge
-
Scintillation counter (if using radioactivity)
Procedure:
-
Enzyme Preparation:
-
Grow fungal cells to early log phase.
-
Harvest and wash the cells with lysis buffer.
-
Resuspend the cells in lysis buffer containing GTPγS.
-
Disrupt the cells using glass beads or another homogenization method.
-
Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the membrane fraction with the glucan synthase activity.
-
-
Inhibition Assay:
-
In a reaction tube, combine the enzyme preparation, assay buffer, various concentrations of the pneumocandin inhibitor, and UDP-[¹⁴C]-glucose.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding ethanol (B145695) or boiling).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-glucan product.
-
Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.
-
-
Quantification:
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the pneumocandin analog compared to a no-drug control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity. A non-radioactive alternative involves using a fluorescent dye like aniline (B41778) blue that binds to the β-(1,3)-glucan product, and the fluorescence is measured.[20]
-
Pneumocandin Biosynthesis
Pneumocandins are synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[2][22] The core structure is a cyclic hexapeptide assembled by the NRPS, which is then acylated with a dimethylmyristoyl side chain produced by the PKS.[22][23] The biosynthetic gene cluster contains the genes encoding the NRPS and PKS enzymes, as well as genes for tailoring enzymes that modify the amino acid residues and the lipid side chain.[1][24]
Structure-Activity Relationships
The biological activity of pneumocandin analogs is influenced by modifications to both the cyclic hexapeptide core and the lipid side chain.[5][11][25] For instance, the length and branching of the acyl side chain can impact antifungal potency and pharmacokinetic properties.[11] Alterations to the amino acid residues, such as hydroxylations, can also modulate activity.[26] The development of new analogs through genetic engineering of the biosynthetic pathway and semi-synthetic modifications continues to be an active area of research aimed at improving efficacy, expanding the antifungal spectrum, and enhancing pharmacokinetic profiles.[11][26]
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandin Resistance, Susceptibility Testing and Prophylaxis: Implications for Patient Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synergistic effect of calcineurin inhibitors and fluconazole against Candida albicans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interlaboratory Comparison of Results of Susceptibility Testing with Caspofungin against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method | MDPI [mdpi.com]
- 15. Aerosol and parenteral pneumocandins are effective in a rat model of pulmonary aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. benchchem.com [benchchem.com]
- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jfda-online.com [jfda-online.com]
- 21. Characterization and optimization of in vitro assay conditions for (1,3)beta-glucan synthase activity from Aspergillus fumigatus and Candida albicans for enzyme inhibition screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
The Foundational Link: Pneumocandin A1 and the Rise of Echinocandin Antifungals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The echinocandins represent a cornerstone in the modern antifungal armamentarium, prized for their potent, targeted activity and favorable safety profile. This technical guide delves into the pivotal relationship between the naturally occurring lipopeptide, Pneumocandin A1, and the broader class of semi-synthetic echinocandin drugs that have revolutionized the treatment of invasive fungal infections. By understanding this connection, from biosynthesis to chemical modification and biological activity, researchers can better appreciate the evolution of these life-saving therapeutics and envision future avenues for antifungal drug development.
This compound: A Natural Product Blueprint
Pneumocandins are a class of lipopeptide natural products produced by the fungus Glarea lozoyensis.[1][2] They belong to the larger family of echinocandins, all of which share a common structural motif: a cyclic hexapeptide core N-acylated with a fatty acid side chain.[2][3] this compound is a member of this family, closely related to the more extensively studied Pneumocandin B0, which serves as the direct precursor for the semi-synthetic echinocandin, caspofungin.[1][4]
The core structure of pneumocandins, including this compound, is assembled by a complex interplay of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) within the fungal cells.[2] This biosynthetic machinery is responsible for creating the cyclic peptide backbone and the characteristic 10,12-dimethylmyristoyl lipid side chain that is a hallmark of the pneumocandins.[2]
The chemical structure of a representative pneumocandin, Pneumocandin A0, is presented below. This compound differs from A0 by the absence of a hydroxyl group on the homotyrosine residue.
Chemical Structure of Pneumocandin A0 [5][6]
(Note: The precise 2D structure of this compound is not as readily available in public databases as that of A0. However, the key structural features are highly conserved, with the primary difference being the hydroxylation pattern of the peptide core.)
Mechanism of Action: Targeting the Fungal Cell Wall
The therapeutic efficacy of all echinocandins, including the parent pneumocandins, stems from their unique mechanism of action: the non-competitive inhibition of β-(1,3)-D-glucan synthase.[7][8][9] This enzyme is an essential component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the cell.[7][9][10] By inhibiting this enzyme, echinocandins disrupt the fungal cell wall, leading to osmotic instability and cell death.[7] This targeted mechanism is a key advantage of the echinocandin class, as β-(1,3)-D-glucan synthase is absent in mammalian cells, resulting in a high degree of selectivity and a favorable safety profile.[9][11]
From Natural Product to Potent Therapeutic: The Semi-Synthesis of Caspofungin
While naturally occurring pneumocandins exhibit antifungal activity, they are not ideal for clinical use due to limitations in their physicochemical properties. The development of semi-synthetic echinocandins, such as caspofungin, from the pneumocandin scaffold has been a pivotal advancement in antifungal therapy. Caspofungin is synthesized from Pneumocandin B0 through a series of chemical modifications.[1][4]
The general workflow for the synthesis of caspofungin from Pneumocandin B0 is outlined below. This process typically involves the selective modification of the C5-aminal side chain of the glutamine residue.
Comparative Antifungal Activity
The semi-synthetic echinocandins generally exhibit enhanced antifungal potency and a broader spectrum of activity compared to their natural precursors. Below is a summary of the Minimum Inhibitory Concentration (MIC) values for various echinocandins against common fungal pathogens. MIC values are a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | Candida albicans (MIC µg/mL) | Candida glabrata (MIC µg/mL) | Candida parapsilosis (MIC µg/mL) | Aspergillus fumigatus (MEC µg/mL) |
| Pneumocandin Precursors | ||||
| MK-0991 (Caspofungin precursor) | 0.06 - 0.5 | 0.12 - 1 | 0.5 - 2 | 0.06 - 0.25 |
| LY303366 (Anidulafungin precursor) | 0.03 - 0.25 | 0.06 - 0.5 | 0.5 - 2 | ≤0.03 |
| Semi-synthetic Echinocandins | ||||
| Caspofungin | 0.015 - 0.5 | 0.03 - 1 | 0.25 - 4 | 0.015 - 0.25 |
| Micafungin | 0.008 - 0.12 | 0.008 - 0.06 | 0.12 - 2 | ≤0.008 - 0.015 |
| Anidulafungin | 0.015 - 0.12 | 0.015 - 0.06 | 0.25 - 2 | ≤0.008 |
Note: Data compiled from multiple sources.[12][13][14] MIC ranges can vary depending on the specific isolates and testing methodologies. For Aspergillus species, the Minimum Effective Concentration (MEC), which reflects morphological changes, is often reported instead of MIC.
Experimental Protocols
Synthesis of Caspofungin from Pneumocandin B0 (Illustrative Protocol)
The following is a generalized protocol based on published methods and patents.[1][15] Specific reagents, conditions, and purification techniques may vary.
Step 1: Conversion of Pneumocandin B0 to a Nitrile Intermediate [1]
-
Dissolve Pneumocandin B0 in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water.
-
Add a palladium catalyst, for example, palladium(II) acetate (B1210297) or palladium(II) chloride.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-35°C) under an inert atmosphere (e.g., nitrogen) for a sufficient period to ensure complete conversion (typically monitored by HPLC).
-
Upon completion, quench the reaction and remove the catalyst using a metal scavenger.
-
Isolate the nitrile intermediate, for instance, by solid-phase extraction and lyophilization.
Step 2: Reduction of the Nitrile to an Amine
-
The nitrile intermediate is reduced to the corresponding primary amine. This can be achieved through various methods, including catalytic hydrogenation.
Step 3: Introduction of the Ethylenediamine (B42938) Side Chain and Final Product Formation
-
The amine intermediate is further reacted to introduce the ethylenediamine side chain, yielding caspofungin.
-
The final product is purified using chromatographic techniques, such as reversed-phase HPLC.
-
Caspofungin is typically isolated as a stable salt, such as the diacetate salt.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of echinocandins is determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[16][17][18]
-
Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A serial two-fold dilution of the echinocandin is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the drug-free control well.
Conclusion
The journey from the discovery of this compound and its congeners to the clinical success of semi-synthetic echinocandins like caspofungin is a testament to the power of natural product chemistry and medicinal chemistry in addressing critical unmet medical needs. This compound and its relatives provided the essential structural and mechanistic blueprint for a new class of antifungal agents. By understanding the intricate relationship between these natural products and their semi-synthetic derivatives, the scientific community is better equipped to combat the growing threat of invasive fungal infections and to develop the next generation of antifungal therapies.
References
- 1. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pneumocandin A(0) | C51H82N8O17 | CID 139583400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pneumocandin Ao | C51H82N8O17 | CID 73356525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. 1,3-Beta-glucan synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Echinocandin antifungal drugs in fungal infections: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the in vitro activities of the echinocandin LY303366, the pneumocandin MK-0991, and fluconazole against Candida species and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20130231457A1 - Preparation method for caspofungin - Google Patents [patents.google.com]
- 16. Determination of Echinocandin MICs for Candida Species in Less than 8 Hours: Comparison of the Rapid Susceptibility Assay with the Clinical and Laboratory Standards Institute's Broth Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
Understanding the Pneumocandin A1 biosynthetic pathway
An In-depth Technical Guide to the Pneumocandin A1 Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
Pneumocandins are a class of lipohexapeptide natural products produced by the fungus Glarea lozoyensis.[1][2] They belong to the echinocandin family of antifungal agents, which are potent inhibitors of β-1,3-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1][3] This specific mode of action confers a high therapeutic index, as mammalian cells lack a cell wall. Pneumocandin B0 is a notable member of this family as it serves as the precursor for the semi-synthetic antifungal drug Caspofungin.[1][2] this compound is a closely related analogue and is the major pneumocandin produced by wild-type G. lozoyensis.[1] Understanding the biosynthetic pathway of this compound is crucial for the targeted genetic engineering of strains to improve the production of desired analogues and for the generation of novel, potentially more effective antifungal agents.
This guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and key chemical transformations. It also includes a summary of quantitative data and detailed experimental protocols relevant to the study of this pathway.
The Pneumocandin Biosynthetic Gene Cluster
The biosynthesis of pneumocandins is orchestrated by a dedicated gene cluster in Glarea lozoyensis.[4] This cluster contains all the necessary genes for the synthesis of the peptide core, the lipid side chain, and subsequent modifications. The core of this cluster is comprised of a nonribosomal peptide synthetase (NRPS) gene, glnrps4, and a polyketide synthase (PKS) gene, glpks4, arranged in tandem.[4] In addition to these core enzymes, the cluster also encodes for tailoring enzymes such as cytochrome P450 monooxygenases, other modifying enzymes, and genes for the biosynthesis of L-homotyrosine, a non-proteinogenic amino acid component of the peptide core.[4]
Caption: A simplified representation of the Pneumocandin biosynthetic gene cluster.
The Core Biosynthetic Machinery: PKS and NRPS
The core structure of this compound is assembled by the coordinated action of a Polyketide Synthase (PKS) and a Nonribosomal Peptide Synthetase (NRPS).
Polyketide Synthase (GLPKS4)
The lipid side chain of this compound, a 10,12-dimethylmyristoyl moiety, is synthesized by the PKS encoded by the glpks4 gene.[5] This is a type I PKS, a large, multi-domain enzyme that iteratively condenses short-chain carboxylic acid units to build the polyketide chain. The specific domains within GLPKS4 (e.g., ketosynthase, acyltransferase, dehydratase, methyltransferase, enoylreductase, ketoreductase, and acyl carrier protein) dictate the structure of the final lipid side chain.
Nonribosomal Peptide Synthetase (GLNRPS4)
The cyclic hexapeptide core of this compound is assembled by the NRPS encoded by the glnrps4 gene.[5] This is a modular enzyme, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. Each module typically contains an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent attachment of the activated amino acid, and a condensation (C) domain for peptide bond formation. The order of the modules on the NRPS dictates the sequence of amino acids in the final peptide. The hexapeptide core of pneumocandins consists of non-proteinogenic amino acids, including hydroxylated derivatives of proline, ornithine, and homotyrosine.[1]
Biosynthetic Pathway of this compound
The biosynthesis of this compound can be broadly divided into three stages: initiation with the lipid side chain, elongation of the peptide chain, and post-assembly modifications.
Caption: Overview of the this compound biosynthetic pathway.
Lipoinitiation
The biosynthetic process is initiated by the GLPKS4 enzyme, which synthesizes the 10,12-dimethylmyristoyl fatty acid side chain. This lipid moiety is then transferred to the first module of the GLNRPS4 enzyme, where it is attached to the first amino acid of the peptide core, L-ornithine.
Peptide Elongation and Cyclization
Following the attachment of the lipid side chain, the GLNRPS4 enzyme sequentially adds the remaining five amino acids to form a linear lipohexapeptide intermediate. The specific amino acid incorporated at each step is determined by the A-domain of the respective module. Once the linear chain is fully assembled, it is released from the NRPS through a cyclization reaction catalyzed by the C-terminal condensation domain, forming the cyclic peptide backbone.
Tailoring Modifications
After the formation of the cyclic lipohexapeptide, a series of post-assembly modifications are carried out by tailoring enzymes encoded within the gene cluster. These modifications include several hydroxylation steps catalyzed by cytochrome P450 monooxygenases and other oxygenases. These hydroxylations are critical for the antifungal activity of the final molecule.
A key enzyme that differentiates the biosynthesis of this compound from Pneumocandin B0 is GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase.[1][2] This enzyme is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline.[1][2] The incorporation of this modified amino acid leads to the production of this compound. In strains where the gloxy4 gene is disrupted, this conversion does not occur, and instead, 3S-hydroxyl-L-proline is incorporated, leading to the exclusive production of Pneumocandin B0.[1][2]
Quantitative Data
The production of pneumocandins is a complex process influenced by various factors. The following table summarizes key quantitative data related to the biosynthesis of this compound and its analogues.
| Parameter | Value | Reference |
| Pneumocandin A0:B0 Ratio (Wild Type) | 7:1 | [1] |
| Increase in Pneumocandin B0 Production in Δgloxy4 Mutant | 9.5-fold | [6] |
| Pneumocandin A0 Production (Wild Type) | 32.1 ± 2.9 µg/mg dry mass mycelium | [7] |
| Pneumocandin A0 Production (Δglhyd Mutant) | 11.8 ± 1.9 µg/mg dry mass mycelium | [7] |
| Pneumocandin B0 Production (Wild Type) | 3.05 ± 0.11 µg/mg dry mass mycelium | [7] |
| Maximum Pneumocandin B0 Concentration (Fed-batch) | 2711 mg/L | [8] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic and analytical techniques. Below are detailed methodologies for key experiments.
Culture and Fermentation of Glarea lozoyensis
-
Seed Culture: Conidia from an oat bran agar (B569324) plate are inoculated into 10 mL of KF seed medium. The culture is incubated for 5 days at 25°C with agitation at 220 rpm.[1]
-
Production Culture: 0.4 mL of the seed culture is inoculated into 10 mL of H production medium in a tube. The production culture is incubated at 25°C for 14 days with agitation at 220 rpm.[1]
-
Extraction: An equal volume of methanol (B129727) is added to the production culture, and the mixture is agitated for 1 hour at 25°C. The mixture is then filtered to remove the fungal mycelia.[1]
Gene Disruption in Glarea lozoyensis
Gene disruption is a critical technique for functional analysis of the biosynthetic genes. This is commonly achieved through Agrobacterium tumefaciens-mediated transformation or more recently, using the CRISPR/Cas9 system.[9][10]
Caption: A typical workflow for a gene knockout experiment in Glarea lozoyensis.
A detailed protocol for Agrobacterium tumefaciens-mediated transformation is as follows:
-
Vector Construction: A disruption vector is created containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the target gene's upstream and downstream regions.
-
Agrobacterium Culture: A. tumefaciens carrying the disruption vector is cultured in YEB broth.
-
Fungal Transformation: A conidial suspension of G. lozoyensis is mixed with the A. tumefaciens culture and plated on induction medium.
-
Selection and Verification: Transformants are selected on a medium containing an appropriate antibiotic (e.g., hygromycin B). Successful gene disruption is confirmed by PCR analysis of genomic DNA from the transformants.[1]
HPLC and Mass Spectrometry Analysis
-
Sample Preparation: The methanolic extract from the fermentation broth is filtered and directly analyzed.
-
HPLC Analysis: Separation of pneumocandins is performed on a C18 column. A common mobile phase consists of a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.[7]
-
Mass Spectrometry Analysis: High-resolution mass spectrometry (e.g., Q-TOF) is used to identify and confirm the structures of the produced pneumocandins based on their accurate mass-to-charge ratios.[7][11]
In Vitro Enzyme Assays
-
PKS Assay: A typical in vitro PKS assay involves incubating the purified enzyme with its starter unit (e.g., acetyl-CoA), extender units (e.g., malonyl-CoA), and cofactors (e.g., NADPH). The reaction products can be analyzed by HPLC and mass spectrometry.
-
NRPS Assay: An in vitro NRPS assay involves incubating the purified enzyme with its substrate amino acids, ATP, and Mg2+. The formation of the peptide product can be monitored by radiolabeling one of the amino acid substrates or by LC-MS analysis.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided a solid foundation for understanding the intricate enzymatic machinery responsible for the production of this important class of antifungal agents. The identification of the key PKS and NRPS enzymes, along with the tailoring enzymes that decorate the core structure, has opened up new avenues for the rational design of novel pneumocandin analogues with potentially improved pharmacological properties.
Future research in this area will likely focus on several key aspects:
-
Enzyme Characterization: Detailed biochemical and structural characterization of the biosynthetic enzymes will provide deeper insights into their catalytic mechanisms and substrate specificities.
-
Metabolic Engineering: Further genetic manipulation of the biosynthetic pathway, including the expression of heterologous genes, could lead to the production of a wider range of novel echinocandins.
-
Regulatory Mechanisms: Understanding the regulatory networks that control the expression of the pneumocandin gene cluster will be crucial for developing strategies to enhance the production of desired compounds.
The continued exploration of the this compound biosynthetic pathway holds great promise for the development of the next generation of antifungal drugs to combat the growing threat of invasive fungal infections.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel osmotic stress control strategy for improved pneumocandin B0 production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the pneumocandin biosynthetic gene cluster based on efficient CRISPR/Cas9 gene editing strategy in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pneumocandin A0: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of naturally occurring lipopeptide antifungals produced by the fungus Glarea lozoyensis (formerly known as Zalerion arboricola). These complex molecules are of significant interest to the pharmaceutical industry due to their potent activity against a broad range of pathogenic fungi, including Candida and Aspergillus species. Their mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, targets a crucial component of the fungal cell wall, an enzymatic pathway absent in mammals, which confers a high degree of selective toxicity.
This technical guide provides a comprehensive overview of Pneumocandin A0, the primary pneumocandin produced by wild-type G. lozoyensis. While the initial query focused on Pneumocandin A1, the available scientific literature is predominantly centered on Pneumocandin A0 and its close analog, Pneumocandin B0. Information on this compound is limited, though its existence is confirmed with the assigned CAS number 135862-90-7. It is described as a lipopeptide antibiotic with potent anti-Candida activity, inhibiting 1,3-β-glucan synthesis with an IC50 range of 0.07-0.5 μg/mL.[1] Due to the wealth of available data, this guide will focus on Pneumocandin A0 as the core subject, with references to other pneumocandins where relevant.
Molecular Formula and Structure
Pneumocandin A0 is a complex cyclic lipohexapeptide. Its structure consists of a cyclic hexapeptide core N-acylated with a 10,12-dimethylmyristoyl lipid side chain.[2]
Physicochemical Properties of Pneumocandin A0
| Property | Value | Reference |
| Molecular Formula | C₅₁H₈₂N₈O₁₇ | [3] |
| Molecular Weight | 1079.2 g/mol | [3] |
| CAS Number | 120300-08-5 | [4] |
| Appearance | Data not available | |
| Solubility | Data not available |
Structural Details of Pneumocandin A0
The core hexapeptide of Pneumocandin A0 is composed of several non-proteinogenic amino acids, including L-hydroxyproline and a unique 3-hydroxy-4-methyl-L-proline residue.[5] The complete chemical structure is complex and is best represented by its IUPAC name and graphical representation.
(10R,12S)-N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-18-yl]-10,12-dimethyltetradecanamide [4]
Biosynthesis and Relationship with Pneumocandin B0
Pneumocandin A0 is the major pneumocandin produced by wild-type strains of G. lozoyensis. Pneumocandin B0, a minor product in these strains, differs from A0 only in the substitution at one position of the hexapeptide core: Pneumocandin A0 contains a 3-hydroxy-4-methyl-L-proline residue, whereas Pneumocandin B0 has a 3-hydroxy-L-proline at this position.[5]
This structural difference is due to the action of a single enzyme, a non-heme, α-ketoglutarate-dependent oxygenase encoded by the GLoxy4 gene.[6] This enzyme is responsible for the hydroxylation and cyclization of L-leucine to form the 3-hydroxy-4-methyl-L-proline precursor. Disruption of the GLoxy4 gene abolishes the production of Pneumocandin A0 and leads to the exclusive production of Pneumocandin B0.[6] This genetic manipulation is a key step in the industrial production of Pneumocandin B0, which is the direct precursor for the semi-synthetic antifungal drug, caspofungin.[6]
References
- 1. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
Methodological & Application
Optimizing Pneumocandin A1 Fermentation: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for optimizing the fermentation process of Pneumocandin A1, a precursor to the potent antifungal agent Caspofungin. These detailed application notes and protocols provide a roadmap for enhancing production yields through meticulous control of culture media, fermentation parameters, and downstream processing.
This compound is a secondary metabolite produced by the filamentous fungus Glarea lozoyensis. Its efficient production is a critical step in the manufacturing of Caspofungin, a first-line treatment for invasive fungal infections. The following protocols and data summaries offer insights into maximizing the output of this valuable lipopeptide.
I. Fermentation Media Composition
The composition of the culture medium is a crucial factor influencing the growth of Glarea lozoyensis and the subsequent production of Pneumocandins. Below are representative compositions for seed and production media that have been shown to be effective.
Table 1: Seed Medium Composition
| Component | Concentration (g/L) | Role |
| Glucose | 40 | Carbon Source |
| Soybean Powder | 20 | Nitrogen Source |
| KH₂PO₄ | 1 | Phosphorus Source & pH Buffer |
| FeSO₄·7H₂O | 0.01 | Trace Element |
| MnSO₄·H₂O | 0.01 | Trace Element |
| ZnSO₄·7H₂O | 0.002 | Trace Element |
| CaCl₂·2H₂O | 0.001 | Trace Element |
| H₃BO₃ | 0.00056 | Trace Element |
| CuCl₂·2H₂O | 0.00025 | Trace Element |
| (NH₄)₆Mo₇O₂₄·4H₂O | 0.00003 | Trace Element |
| Initial pH adjusted to 5.0[1][2] |
Table 2: Production Medium Composition (Optimized for Pneumocandin B₀)
| Component | Concentration (g/L) | Role |
| D-Mannitol | 80 | Primary Carbon Source |
| Glucose | 20 | Secondary Carbon Source |
| Soybean Meal | 20 | Nitrogen Source |
| K₂HPO₄ | 2.5 | Phosphorus Source & pH Buffer |
| Initial pH adjusted to 6.8[3] |
Note: While the above table is for Pneumocandin B₀, similar principles apply to this compound production, with adjustments to precursors. Mannitol has been identified as an optimal carbon source for production, though fructose (B13574) can be a more cost-effective alternative in scaled-up fermentations[4].
II. Optimal Fermentation Parameters
Precise control over fermentation parameters is paramount for maximizing the yield of the desired Pneumocandin analog and minimizing unwanted byproducts.
Table 3: Key Fermentation Parameters for Glarea lozoyensis
| Parameter | Optimal Range/Value | Significance |
| Temperature | 23.5 - 25°C | Sensitive parameter; growth is inhibited at 28°C and above.[5] |
| pH | 6.0 - 7.0 | Relatively insensitive within this range.[6] |
| Dissolved Oxygen (DO) | >20% air saturation | Critical for Pneumocandin B₀ production; lower levels can increase other analogs.[6] |
| Agitation | 220 rpm (shake flask) | Ensures adequate mixing and oxygen transfer.[1] |
| Fermentation Time | 14 days (432 hours) | Typical duration for significant product accumulation.[1][7] |
III. Experimental Protocols
A. Protocol for Seed Culture Preparation
-
Medium Preparation: Prepare the seed medium as detailed in Table 1. Sterilize by autoclaving.
-
Inoculation: Inoculate the sterilized seed medium with a frozen mycelial stock or a slant culture of Glarea lozoyensis.
-
Incubation: Incubate the seed culture at 25°C with agitation (e.g., 220 rpm) for 5-7 days to obtain a sufficient biomass for inoculating the production fermenter.[1][7]
B. Protocol for Production Fermentation
-
Medium Preparation: Prepare the production medium (see Table 2 for a base) and sterilize in the fermenter.
-
Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture.[1]
-
Fermentation Control: Maintain the fermentation parameters as outlined in Table 3.
-
Temperature: Control at 25°C.
-
pH: Monitor and maintain within the 6.0-7.0 range.
-
Dissolved Oxygen: Maintain DO levels above 20% air saturation by adjusting agitation and aeration rates. This is a critical control point to maximize the desired Pneumocandin.[6]
-
-
Fed-Batch Strategy (Optional but Recommended): To enhance productivity, a fed-batch strategy can be employed. A concentrated solution of the primary carbon source (e.g., mannitol) can be fed into the fermenter to maintain its concentration within an optimal range, preventing substrate inhibition and extending the production phase.[8][9]
-
Duration: Continue the fermentation for up to 14 days, monitoring product titer and biomass.[7]
C. Protocol for Pneumocandin Extraction and Quantification
-
Mycelial Extraction: Since Pneumocandins are primarily intracellular, extraction from the mycelia is necessary.[1]
-
Harvest the fermentation broth by centrifugation.
-
Add an equal volume of methanol (B129727) to the mycelial pellet.[7]
-
Agitate for 1 hour at room temperature to extract the pneumocandins.[7]
-
Separate the mycelial debris by filtration or centrifugation.
-
-
Sample Preparation: Evaporate the methanol extract to dryness under vacuum and redissolve the residue in a known volume of methanol for analysis.[7]
-
Quantification: Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify the concentration of this compound by comparing peak areas to a known standard.[10]
IV. Visualizing Key Processes
To aid in the understanding of the biosynthetic and experimental workflows, the following diagrams have been generated.
References
- 1. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pilot-scale process sensitivity studies for the scaleup of a fungal fermentation for the production of pneumocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strain Breeding and Fermentation Process Optimization for Production of Pneumocandin B0 by Filamentous fungus [cjph.com.cn]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Pneumocandin A1 from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of Pneumocandin A1 from the fermentation broth of Glarea lozoyensis. The protocols detailed below are synthesized from established practices in the field and are intended to guide the development of efficient downstream processing for this important antifungal precursor.
This compound is a member of the echinocandin family of lipopeptides, which act by inhibiting β-1,3-glucan synthase, an essential component of the fungal cell wall. While its analogue, Pneumocandin B0, is the direct precursor to the antifungal drug Caspofungin, the extraction and purification principles are largely applicable to this compound due to their structural similarities. The primary challenge in the purification process is the separation of this compound from other closely related pneumocandin analogues and various process-related impurities.
I. General Overview of the Extraction and Purification Workflow
The downstream processing of pneumocandins typically involves a multi-step approach to isolate and purify the target compound from the complex fermentation broth. The general workflow can be summarized as follows:
II. Key Extraction and Purification Methodologies
Solvent Extraction from Fermentation Broth
Solvent extraction is the initial step to recover pneumocandins from the fermentation broth. Due to the lipophilic nature of the pneumocandin molecule, water-immiscible organic solvents are employed.
Protocol for Solvent Extraction:
-
Harvesting: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Pneumocandins are primarily intracellular, so the mycelial cake is the target for extraction.[1][2]
-
Solvent Addition: Resuspend the mycelial cake in a suitable organic solvent. n-Butanol is a commonly used solvent for this purpose.[3][4][5] The ratio of solvent to broth or mycelial mass should be optimized, with a typical starting point being 1:1 (v/v).
-
Extraction: Agitate the mixture vigorously for a defined period (e.g., 1-2 hours) at ambient temperature to ensure efficient mass transfer of the pneumocandins into the organic phase.
-
Phase Separation: Allow the mixture to settle or use centrifugation to separate the organic phase (containing the pneumocandins) from the aqueous phase and solid debris.
-
Collection: Carefully collect the organic phase for further processing.
Initial Purification by Washing and Charcoal Treatment
The crude organic extract contains a significant amount of polar and colored impurities that need to be removed before further purification.
Protocol for Washing and Charcoal Treatment:
-
Aqueous Wash: Wash the n-butanol extract with an immiscible solvent, such as water, to remove water-soluble impurities.[3][4] A 1:1 (v/v) ratio of extract to water can be used, followed by vigorous mixing and phase separation.
-
Charcoal Treatment: Add activated charcoal to the washed organic extract (e.g., 0.5-5% w/v) and stir for 30-60 minutes.[4][6] This step is effective in adsorbing colored impurities.
-
Filtration: Filter the mixture through a bed of celite or a similar filter aid to remove the charcoal and any other suspended solids.[4]
-
Concentration: Concentrate the clarified organic extract under vacuum at a controlled temperature (e.g., 45-50°C) to reduce the volume.[3]
Column Chromatography
Chromatographic separation is a critical step to separate this compound from its closely related analogues (e.g., Pneumocandin B0, C0) and other non-polar impurities. Normal-phase chromatography is often employed.
Protocol for Column Chromatography:
-
Column Packing: Prepare a column with a suitable adsorbent, such as neutral alumina or silica (B1680970) gel.[3][4][5][7]
-
Sample Loading: Dissolve the concentrated and partially purified extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents. A common approach is to start with a less polar mobile phase and gradually increase the polarity. For instance, a gradient of methanol (B129727) in dichloromethane (B109758) and water has been shown to be effective for separating pneumocandins on silica gel.[7]
-
Fraction Collection: Collect fractions of the eluate and analyze them for the presence and purity of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]
-
Pooling: Combine the fractions containing high-purity this compound.
Crystallization
The final step is to obtain this compound as a solid, high-purity product through crystallization.
Protocol for Crystallization:
-
Concentration: Concentrate the pooled high-purity fractions under vacuum.
-
Anti-Solvent Addition: Add an anti-solvent (a solvent in which the product is poorly soluble), such as acetone (B3395972) or acetonitrile, to the concentrated solution to induce precipitation.[4][10]
-
Cooling: Cool the mixture (e.g., to 0-5°C) to further decrease the solubility of the product and maximize the yield.[4]
-
Filtration and Drying: Filter the precipitated solid, wash it with a small amount of the anti-solvent, and dry it under vacuum to obtain the final product.
III. Quantitative Data Summary
The following table summarizes indicative quantitative data gathered from various sources. It is important to note that these values can vary significantly depending on the specific fermentation conditions and the scale of the operation.
| Step | Parameter | Typical Value | Reference |
| Solvent Extraction | Initial Purity in Broth | Not specified | |
| Purity in n-Butanol Extract | ~22-27% | [3] | |
| Aqueous Wash | Purity after Water Wash | ~38-45% | [3][4] |
| Product Recovery | ~97.6% | [4] | |
| Charcoal Treatment | Purity Increase | ~10% | [4] |
| Product Recovery | ~95% | [4] | |
| Initial Crystallization | Purity of Crude Crystals | 75-85% | [3][4] |
| Column Chromatography | Purity of Final Product | >90% | [3][4] |
| Overall Process | Yield from Crude Pneumocandin B0 | 70-75% | [10] |
IV. Analytical Methods for Quantification
Accurate quantification of this compound throughout the extraction process is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used.
Typical HPLC Parameters:
-
Column: A reverse-phase column (e.g., C18) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used. HILIC has been shown to provide good separation between pneumocandin isomers.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[8]
-
Detection: UV detection at a suitable wavelength or mass spectrometry (LC-MS) for more specific and sensitive detection.[9][11]
V. Concluding Remarks
The extraction and purification of this compound from fermentation broth is a challenging process that requires a series of well-defined steps to achieve high purity and yield. The methods outlined in these application notes provide a solid foundation for developing a robust downstream process. Optimization of each step, including the choice of solvents, adsorbent materials, and elution conditions, will be critical for achieving the desired product quality and process efficiency on a larger scale. Continuous monitoring of the process using reliable analytical techniques like HPLC is essential for successful implementation.
References
- 1. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 4. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. CN107778357A - A kind of extraction of Pneumocandin B0, purification process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 9. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Purification of Pneumocandin A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the purification of Pneumocandin A1, a key intermediate in the synthesis of antifungal agents. The focus is on chromatographic techniques that have proven effective in achieving high purity and yield.
Introduction
Pneumocandins are a class of echinocandins, which are potent antifungal compounds. This compound is a naturally occurring secondary metabolite produced during the fermentation of organisms like Glarea lozoyensis. Its purification is a critical step in the manufacturing of antifungal drugs. The primary challenge in the purification of this compound lies in the separation of closely related analogues, such as Pneumocandin B0 and C0, and other process-related impurities.[1][2] This document outlines a multi-step purification strategy involving solvent extraction, charcoal treatment, crystallization, and various chromatographic techniques to achieve a final product of high purity.
Overall Purification Workflow
The purification of this compound from the fermentation broth is a multi-step process designed to progressively remove impurities and enrich the target compound. The general workflow involves initial extraction from the fermentation broth, followed by preliminary purification steps like washing and charcoal treatment to remove bulk impurities and color. Subsequent crystallization and chromatographic separations are then employed to isolate this compound from its closely related analogues.
Data Presentation: Purity and Yield
The following tables summarize the quantitative data for different stages of Pneumocandin purification as described in the literature. It is important to note that the specific values can vary based on the initial concentration in the fermentation broth and the precise parameters used in each step. The data presented here is primarily for Pneumocandin B0, which is structurally very similar to A1, and the purification processes are largely applicable to both.
Table 1: Purity and Yield after Initial Purification Steps
| Purification Step | Starting Purity | Final Purity | Overall Yield | Reference |
| Solvent Extraction (n-butanol) & Washing | Broth | ~60% | ~92.8% | [1] |
| Crystallization (Process 1) | ~69% | 58.5% (1st), 67% (2nd), 81.23% (3rd) | - | [1][3] |
| Overall Process 1 (incl. Crystallization) | Broth | 75-82% | 55-70% | [1] |
Table 2: Purity and Yield from Column Chromatography
| Adsorbent | Starting Purity | Elution Solvent(s) | Fraction Purity Range | Overall Yield | Reference |
| Neutral Alumina (B75360) | ~78% (B0) | Water, Methanol (B129727) | 85.08% - 93.7% | 54.6% (pooled fractions) | [1][2] |
| Silica Gel | Crude | Dichloromethane, Methanol, Water | - | - | [4] |
Table 3: Purity and Yield from High-Performance Liquid Chromatography (HPLC)
| HPLC Mode | Stationary Phase | Mobile Phase | Final Purity | Overall Yield | Reference |
| HILIC | Unmodified Silica | Acetonitrile (B52724)/Aqueous Ammonium (B1175870) Acetate (B1210297) | >90% | - | [5] |
| Normal Phase | Silica Gel | Ethyl Acetate, Methanol, Water | >90% | 45-55% (Overall Process 2) | [1][6] |
Experimental Protocols
Protocol for Initial Extraction and Purification
This protocol covers the initial steps to extract and partially purify this compound from the fermentation broth.
Materials:
-
Fermentation broth containing this compound
-
n-butanol
-
Water
-
Activated charcoal
-
Celite
Procedure:
-
Solvent Extraction: Extract the product from the fermentation broth using a suitable solvent such as n-butanol, sec-butanol, or n-propanol.[1][3]
-
Washing: The n-butanol extract is washed with an immiscible solvent like water to remove polar impurities.[1][3]
-
Charcoalization: The washed n-butanol layer is treated with activated charcoal (typically 0.5:1 - 5:1 w/w) to adsorb colored impurities. The suspension is stirred and then filtered through a celite bed.[2]
-
Concentration: The filtrate is concentrated under vacuum at 45-50 °C to a concentration of approximately 30-50 g/kg.[3]
-
Crystallization: The concentrated product is crystallized by the controlled addition of an anti-solvent, such as acetone, and cooling to precipitate the solid.[2] The resulting solid will have a moderate purity of around 75-85%.[2]
Protocol for Column Chromatography
This protocol describes the purification of the crystallized product using column chromatography with a neutral alumina adsorbent.
Materials:
-
Partially purified Pneumocandin solid (75-85% purity)
-
Neutral Alumina
-
Methanol
-
Water
-
Glass column
Procedure:
-
Column Packing: Pack a glass column with a slurry of neutral alumina in methanol.
-
Sample Preparation: Dissolve the partially purified Pneumocandin solid in methanol to a concentration of approximately 25 g/L.[1][3]
-
Loading: Load the dissolved sample onto the packed alumina column.
-
Elution of Impurities: Elute the column with one column volume of 100% water to remove highly polar impurities.[2][3]
-
Elution of Product: Elute the column with 100% methanol and collect fractions.[1][2]
-
Fraction Analysis: Analyze the purity of each fraction using HPLC. Fractions with a purity of >90% are typically pooled.[1][2]
-
Concentration: The pooled high-purity fractions are concentrated in preparation for final crystallization.[1][2]
Protocol for High-Performance Liquid Chromatography (HILIC)
This protocol outlines the separation of Pneumocandin isomers using Hydrophilic Interaction Liquid Chromatography (HILIC).
Materials:
-
Pneumocandin sample for purification
-
Acetonitrile (ACN)
-
Ammonium acetate
-
Water
-
HILIC column (e.g., Supelco Ascentis Express HILIC, 15 cm x 4.6 mm, 2.7 µm)[5]
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 85% (v/v) acetonitrile and 15% (v/v) 0.1% (w/w) aqueous ammonium acetate, with the pH adjusted to 4.5.[5]
-
Sample Preparation: Dissolve the Pneumocandin sample in the mobile phase.
-
Chromatographic Conditions:
-
Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the this compound peak.
-
Post-Processing: Pool the pure fractions and proceed with concentration and crystallization to obtain the final solid product.
Signaling Pathways and Logical Relationships
The purification process does not involve biological signaling pathways. However, the logical relationship between the different purification stages and their impact on purity can be visualized.
Disclaimer: These protocols are intended for informational purposes and should be adapted and optimized based on specific experimental conditions and available equipment. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Characterization of Pneumocandin A1 Using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pneumocandins are a class of lipohexapeptide natural products with potent antifungal activity, functioning through the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1][2] Pneumocandin A1, along with its structural analogs such as Pneumocandin A0 and B0, are of significant interest in the development of antifungal drugs. Caspofungin, a semi-synthetic derivative of Pneumocandin B0, is a clinically approved antifungal agent.[2][3] The subtle structural differences between pneumocandin variants, often differing by a single hydroxylation or methylation, necessitate precise and sensitive analytical techniques for their characterization and quantification.[4]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as the preferred method for the analysis of pneumocandins due to its high sensitivity, specificity, and ability to provide structural information.[5] This document provides detailed application notes and protocols for the characterization of this compound and related compounds using mass spectrometry.
I. Qualitative Analysis: Identification and Structural Elucidation
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the identification and structural characterization of pneumocandins from fermentation broths and purified samples.
Experimental Protocol: LC-MS/MS for Pneumocandin Identification
This protocol outlines a general procedure for the identification of this compound and its analogs using LC-MS/MS.
1. Sample Preparation:
-
Culture Glarea lozoyensis in a suitable production medium (e.g., H medium) at 25°C on a rotary shaker at 220 rpm for 14 days.[6]
-
Extract the culture broth with an equal volume of methyl ethyl ketone (MEK).[6]
-
Evaporate the organic phase to dryness.[6]
-
Reconstitute the dried extract in 1 mL of methanol (B129727) for LC-MS analysis.[6]
2. Liquid Chromatography (LC) Conditions:
-
HPLC System: Agilent 1260 HPLC or equivalent.[4]
-
Column: A suitable reversed-phase column (e.g., C8 or C18).
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A linear gradient from 10% to 100% B over 28 minutes.[4]
-
Flow Rate: 1 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: Diode array detector (DAD) scanning from 190 nm to 400 nm, with monitoring at 210 nm.[4]
3. Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Agilent 6538 Q-TOF LC-MS system or equivalent.[4][7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][8]
-
Capillary Voltage: 3,500 V.[7]
-
Fragmentor Voltage: 130 V.[7]
-
Nebulizing Gas (Nitrogen) Pressure: 10 L/min.[7]
-
Drying Gas (Nitrogen) Temperature: 30°C.[7]
-
Scan Range: m/z 80–1,200.[7]
Data Presentation: Mass Spectral Data for Pneumocandin Analogs
The following table summarizes the theoretical and observed m/z values for various pneumocandins, which can be used for their identification in high-resolution mass spectrometry.
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
| Pneumocandin A0 | C₅₁H₈₂N₈O₁₆ | 1079.5871 | 1079.5852 | [6] |
| Pneumocandin B0 | C₅₀H₈₀N₈O₁₅ | 1065.5714 | 1065.5765 | [6] |
| Didesmethyl-pneumocandin B0 (Pneumocandin H) | C₄₈H₇₆N₈O₁₅ | 1037.5401 | 1037.5413 | [6] |
| Didesmethyl-pneumocandin A0 (Acrophiarin) | C₄₉H₇₈N₈O₁₆ | 1051.5558 | 1051.5557 | [6] |
| Pentadecanoic-acid-derived pneumocandin A0 (Pneumocandin I) | C₅₀H₈₀N₈O₁₆ | 1065.5714 | 1065.5768 | [6] |
| Palmitic-acid-derived form of pneumocandin A0 (Pneumocandin K) | C₅₁H₈₂N₈O₁₆ | 1079.5871 | 1079.5852 | [6] |
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of pneumocandins by analyzing their fragmentation patterns. While specific fragmentation data for this compound is not detailed in the provided search results, the fragmentation of the closely related Pneumocandin B0 can serve as a reference. In negative ion mode, deprotonated Pneumocandin B0 ([M-H]⁻ at m/z 1063) produces specific fragment ions.[1]
| Precursor Ion (m/z) | Collision Energy | Specific Fragment Ions (m/z) | Reference |
| 1063 ([Pneumocandin B0 - H]⁻) | 35-60 V | 300, 439, 469, 724 | [1] |
| 1063 ([Pneumocandin C0 - H]⁻) | ~13 V | 338, 356, 360 | [1] |
II. Quantitative Analysis
LC-MS/MS is the gold standard for the quantification of antifungal drugs, including pneumocandin derivatives, in various matrices such as plasma and fermentation broths.[5][9][10]
Experimental Protocol: Quantitative LC-MS/MS Analysis
This protocol provides a general framework for the quantitative analysis of a pneumocandin derivative, which can be adapted for this compound.
1. Sample Preparation (from plasma):
-
To 100 µL of plasma, add 200 µL of a precipitation reagent (e.g., 80:20 methanol:0.2 M ZnSO₄) containing a suitable internal standard (IS), such as ascomycin.[11]
-
Vortex and centrifuge to precipitate proteins.
-
Inject the supernatant for analysis.[11]
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase column (e.g., Nucleodur Gravity C18).[11]
-
Online SPE: An Oasis HLB cartridge column can be used for online solid-phase extraction.[11]
-
Mobile Phase: Optimized based on the specific analyte and column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Altis).[12]
-
Ionization Mode: Positive or negative ESI, optimized for the analyte.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Spray Voltage: 4.2 kV.[12]
-
Cycle Time: 0.8 s.[12]
-
Q1 and Q3 Resolution: 0.7 Da FWHM.[12]
3. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, precision, accuracy, selectivity, matrix effect, and stability.[9]
III. Visualizations
Pneumocandin Biosynthesis Pathway
The biosynthesis of pneumocandins involves a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS) for the assembly of the cyclic hexapeptide core and the lipid side chain, respectively.[7] The structural diversity of pneumocandins arises from variations in the amino acid building blocks and modifications to the peptide core.[3]
Caption: Biosynthetic pathway of Pneumocandins A0 and B0.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the characterization of this compound from a fungal culture.
References
- 1. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in antifungal drug measurement by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative analysis of the antifungal drug anidulafungin by LC-online SPE-MS/MS in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Genetic Manipulation of the Pneumocandin A1 Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the Pneumocandin A1 biosynthetic pathway in the filamentous fungus Glarea lozoyensis. The targeted modification of this pathway is crucial for the industrial production of pneumocandin B0, the precursor to the semi-synthetic antifungal drug Caspofungin, and for the generation of novel pneumocandin analogues with potentially improved therapeutic properties.
Introduction to the Pneumocandin Biosynthetic Pathway
Pneumocandins are cyclic lipohexapeptides that exhibit potent antifungal activity by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The biosynthetic gene cluster for pneumocandins in G. lozoyensis has been elucidated, providing a roadmap for targeted genetic engineering.[1][2] The core of this pathway involves a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[1]
The key genes in the pneumocandin biosynthetic cluster include:
-
GLNRPS4 and GLPKS4: These genes encode the core NRPS and PKS enzymes, respectively, which are responsible for assembling the hexapeptide core and the lipid side chain of the pneumocandin molecule. Their disruption leads to the complete abolishment of pneumocandin production.[1][3]
-
Oxygenases (GLP450-1, GLP450-2, GLOXY1, GLOXY2, GLOXY3, GLOXY4): This group of enzymes, including cytochrome P450 monooxygenases and nonheme iron oxygenases, is responsible for the hydroxylation of the amino acid residues in the peptide core.[4][5] Manipulation of these genes can lead to the production of various pneumocandin analogues with altered hydroxylation patterns.[4][5]
-
gloF: This gene encodes a proline hydroxylase involved in the biosynthesis of pneumocandins.[6][7]
-
GLHYP: This gene is a putative transcriptional activator. Its overexpression has been shown to significantly increase the production of pneumocandin B0.[8]
Data Presentation: Effects of Genetic Manipulation on Pneumocandin Production
The following tables summarize the quantitative effects of various genetic manipulations on the production of different pneumocandins in G. lozoyensis.
| Genetic Manipulation | Target Gene | Effect on Pneumocandin Production | Reference(s) |
| Gene Knockout | GLNRPS4 | Complete abolishment of pneumocandin A0 and B0 production. | [1][3] |
| Gene Knockout | GLPKS4 | Complete abolishment of pneumocandin A0 and B0 production. | [1][3] |
| Gene Knockout | GLOXY4 | Abolished pneumocandin A0 production, leading to the exclusive production of pneumocandin B0. | [9][10][11] |
| Gene Replacement | Replacement of gloF with ap-htyE | Abolished pneumocandin C0 production while retaining pneumocandin B0 production. | [6][7] |
| Gene Overexpression | GLHYP | 2.38-fold increase in pneumocandin B0 production. | [8] |
| Gene Knockout | glhyp | Complete loss of pneumocandin B0 biosynthesis. | [8] |
| Gene Knockout | glhtyC | Complete loss of pneumocandin B0 biosynthesis. | [8] |
| Gene Knockout | gltrt | Reduced pneumocandin B0 production. | [8] |
| Gene Knockout | gl10050 | Reduced pneumocandin B0 production. | [8] |
Experimental Protocols
Detailed methodologies for key experiments in the genetic manipulation of the pneumocandin biosynthetic pathway are provided below.
Protocol 1: Agrobacterium-mediated Transformation of Glarea lozoyensis
This protocol is adapted for gene disruption and introduction of expression cassettes into G. lozoyensis.
Materials:
-
G. lozoyensis wild-type strain (e.g., ATCC 20868)
-
Agrobacterium tumefaciens strain (e.g., AGL-1)
-
Binary vector (e.g., pAg1-H3) containing the gene of interest or disruption cassette
-
YEB broth and agar (B569324) plates
-
IMAS agar plates
-
M-100 medium
-
Antibiotics (e.g., kanamycin (B1662678), carbenicillin, cefotaxime (B1668864), hygromycin B)
-
0.05% Tween 20 solution
Procedure:
-
Preparation of G. lozoyensis conidia:
-
Culture G. lozoyensis on a suitable medium to induce sporulation.
-
Harvest conidia by washing the culture surface with 0.05% Tween 20.
-
Vortex the conidial suspension for 15 minutes and rinse twice with sterile distilled water.
-
Resuspend the conidia in sterile distilled water to a desired concentration.[9]
-
-
Preparation of A. tumefaciens :
-
Grow A. tumefaciens AGL-1 carrying the binary vector in YEB broth with appropriate antibiotics (e.g., 50 µg/ml kanamycin and 50 µg/ml carbenicillin) at 28°C with shaking at 220 rpm.[9]
-
Harvest the bacterial cells by centrifugation and resuspend them in induction medium (IMAS).
-
-
Co-cultivation:
-
Selection of Transformants:
-
After co-cultivation, overlay the plates with M-100 medium supplemented with cefotaxime (to kill A. tumefaciens) and a selection antibiotic (e.g., hygromycin B for vectors containing a hygromycin resistance cassette).[9]
-
Incubate the plates until transformant colonies appear.
-
Subculture the putative transformants on selective media for further analysis.
-
Protocol 2: CRISPR/Cas9-Mediated Gene Editing of Glarea lozoyensis
This protocol provides a framework for targeted gene knockout or replacement in G. lozoyensis using a CRISPR/Cas9 system.
Materials:
-
G. lozoyensis strain
-
Cas9 expression vector
-
sgRNA expression vector or in vitro transcribed sgRNA
-
Donor DNA template for homologous recombination (for gene replacement)
-
Protoplast preparation reagents (see Protocol 3)
-
PEG-calcium chloride solution
-
Regeneration medium
Procedure:
-
sgRNA Design and Vector Construction:
-
Design one or more sgRNAs targeting the gene of interest using a suitable online tool, ensuring the presence of a protospacer adjacent motif (PAM) sequence.
-
Synthesize and clone the sgRNA sequence into an appropriate expression vector, often under the control of a U6 promoter.
-
-
Preparation of Transformation Components:
-
Prepare high-quality plasmid DNA for the Cas9 and sgRNA expression vectors.
-
If using a ribonucleoprotein (RNP) delivery method, purify the Cas9 protein and in vitro transcribe the sgRNA.
-
Prepare the donor DNA template if performing gene replacement via homologous recombination.
-
-
Protoplast Transformation:
-
Prepare G. lozoyensis protoplasts according to Protocol 3.
-
Co-transform the protoplasts with the Cas9 and sgRNA expression vectors (and donor DNA if applicable) using a PEG-mediated transformation method.
-
Alternatively, deliver pre-assembled Cas9-sgRNA RNPs to the protoplasts.
-
-
Screening and Verification of Mutants:
-
Plate the transformed protoplasts on a selective regeneration medium.
-
Isolate individual colonies and extract their genomic DNA.
-
Screen for the desired mutation by PCR amplification of the target locus followed by sequencing or restriction enzyme digestion analysis.
-
Protocol 3: Protoplast Preparation from Glarea lozoyensis
This protocol is essential for transformation methods that require cell wall removal, such as CRISPR/Cas9-mediated editing.
Materials:
-
G. lozoyensis mycelia
-
Enzyme solution (e.g., a mixture of Yatalase, lysing enzymes, and snailase)
-
Osmotic stabilizer (e.g., KCl, sorbitol)
-
Regeneration medium
Procedure:
-
Mycelia Growth:
-
Inoculate G. lozoyensis into a suitable liquid medium and incubate to obtain a sufficient amount of young mycelia.
-
-
Enzymatic Digestion:
-
Harvest the mycelia by filtration or centrifugation and wash with an osmotic stabilizer.
-
Resuspend the mycelia in the enzyme solution containing an osmotic stabilizer.
-
Incubate with gentle shaking until a sufficient number of protoplasts are released (this can be monitored microscopically).
-
-
Protoplast Purification:
-
Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a nylon mesh.
-
Wash the protoplasts by centrifugation and resuspension in the osmotic stabilizer solution.
-
-
Quantification and Use:
-
Count the protoplasts using a hemocytometer.
-
Resuspend the protoplasts in a suitable buffer for immediate use in transformation experiments.
-
Visualizations
This compound Biosynthetic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 5. Progress and Challenges: Development and Implementation of CRISPR/Cas9 Technology in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Practical guidance for the implementation of the CRISPR genome editing tool in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel osmotic stress control strategy for improved pneumocandin B0 production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GLABRA2-based selection efficiently enriches Cas9-generated nonchimeric mutants in the T1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vitro Antifungal Effects of Pneumocandin A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in-vitro evaluation of Pneumocandin A1, a member of the echinocandin class of antifungal agents. The methodologies described are essential for determining its efficacy, mechanism of action, and spectrum of activity against various fungal pathogens.
Introduction to this compound and its Mechanism of Action
This compound is a lipopeptide antifungal agent that belongs to the echinocandin class.[1][2] Like other echinocandins, its primary mechanism of action is the non-competitive inhibition of (1,3)-β-D-glucan synthase, an essential enzyme responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3][4][5] This disruption of cell wall integrity leads to osmotic instability and subsequent cell death, resulting in a potent fungicidal effect against many susceptible fungi.[6] The specificity of this target to fungi contributes to the low toxicity of echinocandins in mammalian cells.[7]
Key In Vitro Assays for Evaluating Antifungal Efficacy
A battery of in vitro assays is crucial for characterizing the antifungal properties of this compound. These include determining the minimum inhibitory concentration (MIC), assessing the rate and extent of fungal killing, and evaluating its activity against fungal biofilms.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods (M27 for yeasts and M38 for filamentous fungi) to ensure reproducibility and comparability of results.[8][9][10]
Protocol: Broth Microdilution MIC Assay for Yeasts (adapted from CLSI M27)
-
Inoculum Preparation:
-
Culture the yeast isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[11]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.008 to 16 µg/mL.[12]
-
-
Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.[11]
-
-
Endpoint Reading:
Table 1: Representative MIC Data for Echinocandins against Candida Species
| Antifungal Agent | Candida albicans MIC90 (µg/mL) | Candida glabrata MIC90 (µg/mL) | Candida parapsilosis MIC90 (µg/mL) | Candida krusei MIC90 (µg/mL) |
| Anidulafungin | 0.06 | 0.06 | 2 | 0.12 |
| Caspofungin | 0.125 | 0.06 | 1 | 0.25 |
| Micafungin | 0.015 | 0.008 | 0.5 | 0.06 |
Data compiled from multiple sources for illustrative purposes.[10][13][14][15]
Time-Kill Assays
Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of an antifungal agent over time.
Protocol: Antifungal Time-Kill Assay
-
Inoculum Preparation:
-
Prepare a standardized fungal suspension in RPMI 1640 medium to a starting inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.[16]
-
-
Experimental Setup:
-
Prepare flasks or tubes containing RPMI 1640 medium with this compound at various concentrations (e.g., 1x, 4x, 8x, and 16x the MIC).[17]
-
Include a drug-free growth control.
-
Inoculate each flask with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]
-
Table 2: Interpretation of Time-Kill Assay Results
| Outcome | Definition |
| Fungicidal | ≥99.9% (≥3-log10) decrease in CFU/mL from the starting inoculum.[18] |
| Fungistatic | <99.9% decrease in CFU/mL from the starting inoculum and not more than a 3-log10 increase. |
| Indifference | The effect of the combination is similar to that of the most active agent alone.[19] |
Biofilm Assays
Fungal biofilms are communities of microorganisms encased in an extracellular matrix, which often exhibit increased resistance to antifungal agents.[20] It is crucial to evaluate the efficacy of this compound against these structures.
Protocol: Fungal Biofilm Disruption Assay
-
Biofilm Formation:
-
Prepare a fungal inoculum of 1 x 10^6 cells/mL in RPMI-1640 medium.
-
Add 200 µL of the inoculum to each well of a 96-well flat-bottom plate.
-
Incubate at 37°C for 24-48 hours to allow for mature biofilm formation.[21]
-
-
Washing:
-
Gently aspirate the medium and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[21]
-
-
Compound Treatment:
-
Add fresh medium containing various concentrations of this compound to the wells with the pre-formed biofilms. Include a drug-free control.[21]
-
-
Incubation:
-
Incubate the plate for an additional 24 hours at 37°C.[21]
-
-
Quantification:
-
Calculation:
-
The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100.[21]
-
Table 3: Representative Sessile MIC (SMIC) Data for Echinocandins against Candida albicans Biofilms
| Antifungal Agent | Planktonic MIC90 (µg/mL) | Sessile MIC90 (µg/mL) |
| Anidulafungin | 0.03 | 0.12 |
| Caspofungin | 0.12 | 0.25 |
| Micafungin | 0.125 | 1.0 |
Data compiled from multiple sources for illustrative purposes.[22][24]
(1,3)-β-D-Glucan Synthase Inhibition Assay
This assay directly measures the inhibitory activity of this compound on its molecular target.
Protocol: (1,3)-β-D-Glucan Synthase Activity Assay
-
Membrane Preparation:
-
Prepare a membrane fraction containing (1,3)-β-D-glucan synthase from fungal protoplasts.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), a substrate (UDP-D-[14C]glucose), and an activator (e.g., GTPγS).[25]
-
-
Inhibition Assay:
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the membrane preparation.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).[25]
-
-
Quantification:
-
Stop the reaction (e.g., by adding trichloroacetic acid).[26]
-
Collect the acid-insoluble product (radiolabeled glucan) by filtration.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.[26]
-
Visualizing Workflows and Pathways
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Key in vitro experimental workflows.
References
- 1. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel antifungal (1,3)-beta-D-glucan synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testinglab.com [testinglab.com]
- 10. In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and Micafungin: Six Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Activities of Anidulafungin against More than 2,500 Clinical Isolates of Candida spp., Including 315 Isolates Resistant to Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. journals.asm.org [journals.asm.org]
- 23. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. journals.asm.org [journals.asm.org]
- 26. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Pneumocandin A1's Inhibition of Glucan Synthase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for assessing the inhibitory activity of Pneumocandin A1 against (1,3)-β-D-glucan synthase. The methodologies described are applicable for screening potential antifungal compounds and characterizing their mechanism of action.
Introduction
Pneumocandins are a class of lipopeptide antibiotics that exhibit potent antifungal activity by non-competitively inhibiting (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1] This enzyme complex, primarily composed of the catalytic subunit Fks1 and the regulatory subunit Rho1, polymerizes UDP-glucose into long chains of β-1,3-glucan, a critical structural component of the fungal cell wall.[2][3] Inhibition of this process leads to osmotic instability and cell lysis, making glucan synthase an attractive target for antifungal drug development.[4]
This compound is a naturally occurring member of this family, produced by the fungus Glarea lozoyensis. While much of the research has focused on its analogue Pneumocandin B0, the precursor for the semi-synthetic drug Caspofungin, understanding the inhibitory properties of other pneumocandins like A1 is crucial for the development of new and improved antifungal agents.[1]
This document outlines two primary in vitro assays for determining the inhibitory activity of compounds like this compound against (1,3)-β-D-glucan synthase: a traditional radioactive assay and a more high-throughput fluorescence-based assay.
Data Presentation
| Compound | Fungal Species | IC50 (µg/mL) | Assay Type | Reference |
| Pneumocandin B0 | Schizosaccharomyces pombe | >250 | In vitro GS activity | [5] |
| Caspofungin (MK-0991) | Candida albicans | 0.001 - 0.002 | Standard & Modified radioactive | [6] |
| L-733,560 (Pneumocandin B0 derivative) | Candida albicans | 0.001 | Standard radioactive | [6] |
Note: The IC50 value for Pneumocandin B0 in S. pombe is notably high, suggesting species-specific differences in enzyme susceptibility. The derivatives of Pneumocandin B0 show potent inhibition of the C. albicans enzyme. It is inferred from the focus of industrial production on Pneumocandin B0 that Pneumocandin A0 and related compounds are likely less potent.[2]
Signaling Pathway of Glucan Synthase Regulation
The activity of (1,3)-β-D-glucan synthase is tightly regulated within the fungal cell. The primary regulatory pathway involves the Rho-GTPase protein (Rho1) and Protein Kinase C (PKC). This pathway is crucial for maintaining cell wall integrity, especially in response to cell wall stress.
Caption: Regulation of (1,3)-β-D-glucan synthase by the Rho/PKC pathway.
Experimental Protocols
The following are detailed protocols for the preparation of the glucan synthase enzyme and the subsequent inhibition assays.
Preparation of Microsomal Glucan Synthase from Candida albicans
This protocol describes the isolation of a membrane fraction enriched in (1,3)-β-D-glucan synthase activity.
Materials:
-
Candida albicans culture (e.g., ATCC 90028)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM PMSF, 10% glycerol
-
Glass beads (0.5 mm diameter)
-
High-speed refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Inoculate C. albicans into YPD medium and grow at 30°C with shaking to mid-log phase (OD600 ≈ 0.8-1.0).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer.
-
Resuspend the cell pellet in an equal volume of Lysis Buffer.
-
Transfer the cell suspension to a bead beater tube with an equal volume of acid-washed glass beads.
-
Disrupt the cells by vigorous vortexing for 6-8 cycles of 1 minute on and 1 minute on ice.
-
Transfer the lysate to a new tube and centrifuge at 1,000 x g for 10 minutes at 4°C to remove whole cells and debris.
-
Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.
-
Discard the supernatant and resuspend the microsomal pellet in a small volume of Lysis Buffer.
-
Determine the protein concentration of the microsomal fraction using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the enzyme preparation and store at -80°C until use.
Radioactive Glucan Synthase Inhibition Assay
This assay measures the incorporation of radiolabeled UDP-glucose into the glucan polymer.
Workflow Diagram:
Caption: Workflow for the radioactive glucan synthase inhibition assay.
Materials:
-
Microsomal glucan synthase preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM NaF, 1 mM EDTA, 25% glycerol
-
GTPγS (guanosine 5'-O-[3-thiotriphosphate]) solution
-
UDP-[14C]-glucose (specific activity ~300 mCi/mmol)
-
This compound stock solution in DMSO
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Assay Buffer
-
10 µM GTPγS (final concentration)
-
5-10 µg of microsomal protein
-
-
Add varying concentrations of this compound (e.g., 0.001 to 10 µg/mL). For the control, add an equivalent volume of DMSO.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding UDP-[14C]-glucose to a final concentration of 1 mM. The final reaction volume is typically 50-100 µL.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 1 mL of 70% ethanol.
-
Incubate on ice for 30 minutes to precipitate the glucan product.
-
Filter the mixture through a glass fiber filter under vacuum.
-
Wash the filter three times with 5 mL of 70% ethanol to remove unincorporated UDP-[14C]-glucose.
-
Dry the filter, place it in a scintillation vial with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Fluorescence-Based Glucan Synthase Inhibition Assay
This assay utilizes aniline (B41778) blue, a fluorochrome that specifically binds to (1,3)-β-glucans, providing a non-radioactive method for quantification.
Workflow Diagram:
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Activities of Three Families of Specific β(1,3)Glucan Synthase Inhibitors in Wild-type and Resistant Strains of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Semi-Synthesis of Caspofungin from Pneumocandin B0
Audience: Researchers, scientists, and drug development professionals.
Introduction: Caspofungin is a potent semi-synthetic antifungal agent belonging to the echinocandin class of drugs.[1] It functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] The industrial synthesis of caspofungin begins with the fermentation product Pneumocandin B0, not Pneumocandin A1. Pneumocandin B0 is produced by the fungus Glarea lozoyensis.[1][2] While Pneumocandin A0 is also produced during fermentation, process optimization and strain engineering have focused on maximizing the yield of Pneumocandin B0 as the direct precursor for the semi-synthesis of caspofungin.[3][4][5]
This document provides a detailed overview of the techniques and protocols for the semi-synthesis of caspofungin from Pneumocandin B0.
Overall Synthetic Pathway
The conversion of Pneumocandin B0 to Caspofungin is a multi-step process that involves key chemical modifications at two primary sites on the Pneumocandin B0 molecule: the hemiaminal moiety and the primary amide of the glutamine residue.[6][7] A common and efficient synthesis involves three main chemical steps, achieving an overall yield of approximately 45%.[1][6][8]
Caption: A high-level overview of the three-step semi-synthetic route from Pneumocandin B0 to Caspofungin.
Quantitative Data Summary
The following tables summarize the yields and purity data reported for various stages of the caspofungin semi-synthesis.
Table 1: Overall Process Yield and Purity
| Starting Material | Product | Number of Steps | Overall Yield | Final Purity (HPLC) | Reference |
| Pneumocandin B0 | Caspofungin Acetate (B1210297) | 3 | 45% | >99% after purification | [1][6][8] |
| Pneumocandin B0 | Caspofungin | Lengthy sequence | 0.7% | Not specified | [1] |
Table 2: Intermediate Step Yields and Purity
| Reaction Step | Starting Material | Product | Yield | Purity (HPLC) | Reference |
| Primary Amide Reduction | Pneumocandin B0 | Amine Intermediate | 47% | Not specified | [9] |
| Dehydration | Pneumocandin B0 | Nitrile Intermediate | 29-56% | Not specified | [1] |
| Dehydration (Improved) | Pneumocandin B0 | Nitrile Intermediate | Quantitative conversion | 94% | [1] |
| Thioether Formation | Amine Intermediate | Thioether | 69% | Not specified | [10] |
| Final Purification | Crude Caspofungin (91%) | Purified Caspofungin | 60.2% (Recovery) | 97.6% | [11] |
Experimental Protocols
The following protocols are based on established methods for the semi-synthesis of caspofungin from Pneumocandin B0.
Protocol 1: Stereoselective Formation of a Phenylthioaminal
This step involves the acid-catalyzed reaction of the hemiaminal hydroxyl group of Pneumocandin B0 with thiophenol.
-
Materials:
-
Pneumocandin B0
-
Thiophenol
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
Phenylboronic acid (for protection of diol)
-
-
Procedure:
-
Suspend Pneumocandin B0 in the anhydrous solvent.
-
Add phenylboronic acid to protect the vicinal diol groups.
-
Cool the mixture to a reduced temperature (e.g., 0 °C).
-
Add thiophenol, followed by the slow addition of the acid catalyst.
-
Stir the reaction mixture until completion, monitoring by HPLC.
-
Upon completion, quench the reaction and proceed with workup and purification to isolate the phenylthioaminal intermediate.
-
Protocol 2: Chemoselective Borane Reduction of the Primary Amide
This protocol describes the highly selective reduction of the primary amide on the glutamine residue to a primary amine.
-
Materials:
-
Phenylthioaminal intermediate from Protocol 1
-
Borane reagent (e.g., Borane-tetrahydrofuran complex or Borane-dimethyl sulfide (B99878) complex)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran)
-
-
Procedure:
-
Dissolve the phenylthioaminal intermediate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -10 to 0 °C) to control the reaction's exothermicity.[1]
-
Slowly add the borane reagent to the cooled solution.
-
Maintain the temperature and stir the mixture for several hours, monitoring the reaction's progress by HPLC.
-
Once the reaction is complete, carefully quench the excess borane reagent with a suitable quenching agent (e.g., methanol).
-
Proceed with aqueous workup and extraction to isolate the crude amine intermediate.
-
Protocol 3: Stereoselective Substitution with Ethylenediamine
The final step involves the displacement of the phenylthio group with ethylenediamine to form caspofungin.
-
Materials:
-
Amine intermediate from Protocol 2
-
Ethylenediamine
-
Solvent (e.g., methanol (B129727) or a mixture of solvents)
-
-
Procedure:
-
Dissolve the amine intermediate in the chosen solvent.
-
Add an excess of ethylenediamine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude caspofungin is then subjected to purification.
-
Protocol 4: Purification of Caspofungin
Purification is critical to remove structurally similar impurities and achieve pharmaceutical-grade purity.[12] This is typically achieved through chromatographic methods.
-
Method: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]
-
Stationary Phase: C18 or C8 reversed-phase silica (B1680970) gel.[11][13]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.15% acetic acid) and an organic solvent (e.g., acetonitrile).[9][13]
-
Procedure:
-
Dissolve the crude caspofungin in the initial mobile phase solvent.
-
Load the solution onto the equilibrated preparative HPLC column.
-
Elute the column with a programmed gradient of increasing organic solvent concentration.
-
Collect fractions and analyze them by analytical HPLC to identify those containing pure caspofungin.
-
Pool the pure fractions.
-
Remove the solvents, often by lyophilization (freeze-drying), to obtain the final purified caspofungin product.[1][13]
-
Caption: A typical workflow for the purification of semi-synthetic caspofungin using preparative RP-HPLC.
References
- 1. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. US20130231457A1 - Preparation method for caspofungin - Google Patents [patents.google.com]
- 10. US20100168415A1 - Process for preparation of Caspofungin acetate - Google Patents [patents.google.com]
- 11. Method for finely purifying caspofungin - Eureka | Patsnap [eureka.patsnap.com]
- 12. US8951958B2 - Purification of caspofungin intermediates - Google Patents [patents.google.com]
- 13. WO2009158034A1 - Caspofungin free of caspofungin impurity a - Google Patents [patents.google.com]
Application Notes and Protocols for Cryopreservation and Inoculum Preparation of Glarea lozoyensis for Pneumocandin A1 Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glarea lozoyensis, a filamentous fungus, is the natural producer of pneumocandins, a class of echinocandin-type lipopeptides. Pneumocandin B0, a specific member of this family, serves as the precursor for the semi-synthetic antifungal drug, Caspofungin Acetate (B1210297).[1][2] The industrial production of pneumocandins has been significantly improved through extensive mutation and optimization of fermentation media.[1][2] A critical aspect of ensuring consistent and high-yield production is the reliable preservation of high-producing strains and the preparation of a robust and healthy inoculum.
These application notes provide detailed protocols for the cryopreservation of Glarea lozoyensis to maintain strain viability and genetic stability, and for the preparation of a high-quality inoculum to ensure optimal performance in fermentation for Pneumocandin A1 production.
Data Presentation
Table 1: Cryopreservation Methods and Reported Viability for Filamentous Fungi
| Method | Cryoprotectant | Carrier | Freezing Rate | Thawing Method | Reported Viability | Reference |
| Agar (B569324) Plugs in Cryovials | 10% Glycerol (B35011) | Agar Plugs | Slow cooling (e.g., in liquid nitrogen vapor) | Rapid thawing in 37°C water bath | High for many filamentous fungi | |
| Straw Method | 5% (w/v) Glycerol in agar | Agar Disks in Straws | ~1–10°C/min | Transfer of a single straw onto agar | Effective for slow-growing fungi | [3] |
| Perlite (B1173460) Method | 5% Glycerol in medium | Perlite | 1°C/min down to -70°C, then liquid nitrogen | Rapid thawing in 37°C water bath | 94% survival for Ascomycota after 1 year | [4][5] |
| Mycelial Suspension | 16% Glycerin + 40% PEG-6000 | Liquid suspension | -80°C for 5 days | Not specified | Used in adaptive laboratory evolution | [6] |
| Mycelial Suspension | 10% Dimethyl sulfoxide (B87167) (DMSO) | Liquid suspension | Isopropanol-buffered container in ultralow freezer | Rapid thawing in 43°C water bath for 2 minutes | Effective for zoosporic eufungi | [7] |
Table 2: Inoculum Preparation Parameters for Glarea lozoyensis
| Parameter | Seed Medium Composition | Incubation Conditions | Inoculum Size (% v/v) | Inoculum Quality Metric | Reference |
| Protocol 1 | Glucose (40 g/L), Soybean powder (20 g/L), KH₂PO₄ (1 g/L), Trace elements | 25°C, 220 rpm, 5 days | 10% | Packed Mycelial Volume (PMV) adjusted to 35% | [8][9] |
| Protocol 2 | Oat bran agar (4% oat bran, 2% agar in tap water) for conidia production, then KF seed medium | 220 rpm, 5 days | 4% (0.4 ml into 10 ml) | Not specified | [1] |
| Protocol 3 | Mycelia from PDA slants | 25°C, 220 rpm, 5 days | 10% | Not specified | [10] |
Table 3: Production Medium Composition for Pneumocandin Production by Glarea lozoyensis
| Component | Concentration (g/L) | Reference |
| Mannitol | 80 | [9] |
| Glucose | 20 | [9] |
| Peptone | 20 | [9] |
| K₂HPO₄ | 2.5 | [9] |
| Alternative Carbon Source | ||
| Fructose (B13574) (replacing glucose) | 20 | [8] |
Note: Replacing glucose with fructose has been shown to increase pneumocandin B0 yield by 54.76% and biomass by 13.71%.[8]
Experimental Protocols
Protocol 1: Cryopreservation of Glarea lozoyensis using Agar Plugs
Objective: To preserve the viability and genetic stability of Glarea lozoyensis for long-term storage.
Materials:
-
Actively growing culture of Glarea lozoyensis on Potato Dextrose Agar (PDA) plates.
-
Sterile cryovials (1.5-2.0 mL).
-
Sterile 20% (v/v) glycerol solution.
-
Sterile cork borer (5-7 mm diameter).
-
Sterile forceps.
-
Liquid nitrogen storage dewar.
-
-80°C freezer.
-
Controlled-rate freezing container (e.g., "Mr. Frosty").
Procedure:
-
Prepare a sterile 10% (v/v) glycerol solution by mixing equal volumes of sterile 20% glycerol and sterile distilled water.
-
From the leading edge of an actively growing Glarea lozoyensis colony on a PDA plate, aseptically cut several agar plugs using a sterile cork borer.
-
Using sterile forceps, transfer 3-4 agar plugs into each cryovial.
-
Add approximately 0.5 mL of the sterile 10% glycerol solution to each cryovial, ensuring the agar plugs are submerged.
-
Label the cryovials with the strain name, date, and any other relevant information.
-
For controlled slow freezing, place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours. This achieves a cooling rate of approximately -1°C/minute.
-
Transfer the frozen cryovials to the vapor phase of a liquid nitrogen dewar for long-term storage (below -130°C).
Revitalization:
-
Rapidly thaw a frozen cryovial in a 37°C water bath.
-
Aseptically transfer the agar plugs onto a fresh PDA plate.
-
Incubate the plate at 25°C until visible growth is observed.
Protocol 2: Inoculum Preparation for this compound Production
Objective: To prepare a high-quality, actively growing mycelial culture of Glarea lozoyensis for inoculation into the production medium.
Materials:
-
Cryopreserved or freshly grown culture of Glarea lozoyensis.
-
Seed Medium (see Table 2 for composition).
-
Erlenmeyer flasks (250 mL).
-
Shaking incubator.
-
Sterile centrifuge tubes (15 mL).
-
Centrifuge.
Procedure:
-
Pre-culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium with a small piece of mycelium from a PDA plate.
-
Incubate the flask at 25°C with agitation at 220 rpm for 5 days.[8]
-
Inoculum Quality Assessment (Packed Mycelial Volume - PMV): a. Aseptically transfer 5 mL of the seed culture (v₀) into a sterile 15 mL centrifuge tube. b. Centrifuge at 5000 x g for 10 minutes.[8] c. Measure the volume of the supernatant (v₁). d. Calculate the PMV using the formula: PMV = ((v₀ - v₁) / v₀) * 100%.[8] e. Adjust the seed culture to a PMV of 35% by either diluting with fresh sterile seed medium or concentrating by decanting some supernatant after centrifugation.[8]
-
Inoculation: Inoculate the production medium with 10% (v/v) of the PMV-adjusted seed culture.[8][9] For example, add 5 mL of the adjusted seed culture to 45 mL of production medium in a 250 mL flask.
-
Incubate the production culture at 25°C and 220 rpm for the desired fermentation period (e.g., 14-21 days).[1][8]
Mandatory Visualization
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cryopreservation of filamentous micromycetes and yeasts using perlite | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. czeum.herb.lsa.umich.edu [czeum.herb.lsa.umich.edu]
- 8. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 10. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
References
- 1. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity. [scholars.duke.edu]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. joac.info [joac.info]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. data.epo.org [data.epo.org]
Application Notes and Protocols for the Scale-up of Pneumocandin A1 Fermentation
Topic: Scale-up of Pneumocandin A1 Fermentation from Lab to Pilot Scale
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pneumocandins are a class of lipopeptide antifungals that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] this compound, produced by the filamentous fungus Glarea lozoyensis, is a crucial precursor for the semi-synthetic antifungal drug Caspofungin.[2][3] The successful scale-up of this compound fermentation from the laboratory to the pilot plant is a critical step in ensuring a consistent and economically viable supply for drug development and manufacturing. This document provides detailed application notes and protocols to guide researchers through this process, highlighting key parameters, challenges, and analytical methods.
Fermentation Process Overview
The production of Pneumocandins is a complex secondary metabolic process influenced by various physiological and engineering factors.[4] The scale-up process involves translating the optimized conditions from small-scale laboratory bioreactors to larger pilot-scale fermenters, while maintaining process consistency and productivity.[5] Key considerations include maintaining optimal dissolved oxygen levels, managing broth rheology, and controlling the formation of unwanted structural analogs.[6][7]
Data Presentation: Lab vs. Pilot Scale Parameters
Successful scale-up requires careful consideration and adaptation of fermentation parameters. The following tables summarize typical parameters for lab and pilot-scale production of Pneumocandins.
Table 1: Media Composition for Glarea lozoyensis Fermentation
| Component | Lab Scale (Shake Flask) Concentration (g/L) | Reference |
| Seed Medium | ||
| Glucose | 40 | [8] |
| Soybean Powder | 20 | [8] |
| KH₂PO₄ | 1 | [8] |
| FeSO₄·7H₂O | 0.01 | [8] |
| MnSO₄·H₂O | 0.01 | [8] |
| ZnSO₄·7H₂O | 0.002 | [8] |
| CaCl₂·2H₂O | 0.001 | [8] |
| HBO₃ | 0.00056 | [8] |
| CuCl₂·2H₂O | 0.00025 | [8] |
| (NH₄)₆Mo₇O₂₄·4H₂O | 0.00003 | [8] |
| Initial pH | 5.0 | [8] |
| Production Medium | ||
| Mannitol | 80 | [8] |
| Glucose | 20 | [8] |
| Peptone | 20 | [8] |
| K₂HPO₄ | 2.5 | [8] |
| Initial pH | 6.8 | [8] |
Note: Media composition for pilot scale is often proprietary but is based on similar components with potential adjustments to carbon and nitrogen sources to manage viscosity and cost.
Table 2: Process Parameters for Lab and Pilot-Scale Fermentation
| Parameter | Lab Scale (1-10L) | Pilot Scale (70L - 800L) | Reference |
| Inoculum | 10% (v/v) of seed culture | 1-3% (v/v) of seed culture | [8][9] |
| Temperature | 25°C | Sensitive, requires optimization | [6][8] |
| pH | 6.8 (initial), uncontrolled | Relatively insensitive in studied ranges | [6][8] |
| Dissolved Oxygen (DO) | Not typically controlled in flasks | Critical, >20% air saturation for production | [6] |
| Agitation | 220 rpm (shake flask) | 2-15 kW/m³ (power input) | [6][8] |
| Aeration | Passive (in flasks) | 0.5 - 1.0 vvm | [9] |
| Fermentation Time | 432 hours (18 days) | Variable, typically 14-16 days | [8][9] |
Experimental Protocols
Inoculum Development Protocol
-
Strain Activation: Aseptically transfer a cryopreserved vial of Glarea lozoyensis to a fresh agar (B569324) slant and incubate at 25°C until sufficient growth is observed.
-
Seed Culture (Shake Flask): Inoculate 50 mL of sterile seed medium in a 250 mL baffled shake flask with mycelia from the agar slant.[8]
-
Incubate at 25°C and 220 rpm for 168 hours (7 days).[8]
-
Seed Fermenter (for Pilot Scale): Aseptically transfer the shake flask culture (1-3% v/v) to a sterilized seed fermenter (e.g., 20-40L capacity) containing the appropriate volume of seed medium.[9]
-
Incubate with controlled temperature, pH, and aeration until the culture reaches the desired growth phase for inoculation of the production fermenter.
Lab-Scale Fermentation Protocol (5L Bioreactor)
-
Bioreactor Preparation: Prepare and sterilize a 5L stirred-tank bioreactor containing 3L of production medium.
-
Inoculation: Aseptically transfer 300 mL (10% v/v) of the seed culture into the bioreactor.
-
Fermentation Conditions:
-
Set the temperature to 25°C.
-
Maintain dissolved oxygen (DO) above 20% air saturation through controlled agitation and aeration. Start with a low agitation rate and increase as biomass and oxygen demand increase.
-
Monitor pH, but typically it is not controlled.
-
Run the fermentation for up to 18 days.
-
-
Sampling: Withdraw samples aseptically at regular intervals for analysis of biomass, substrate consumption, and this compound concentration.
Pilot-Scale Fermentation Protocol (500L Bioreactor)
-
Bioreactor Preparation: Prepare and sterilize a 500L pilot-scale fermenter containing 350L of production medium.
-
Inoculation: Aseptically transfer a predetermined volume of the seed fermenter culture to the production fermenter.
-
Scale-up Criteria & Fermentation Conditions:
-
Dissolved Oxygen: This is a critical scale-up parameter. Maintain a constant DO level of >20% air saturation.[6] Low DO levels can lead to a substantial increase in unwanted analogs like Pneumocandins B1, B5, and E0.[6]
-
Temperature: Maintain the optimal temperature determined at the lab scale (e.g., 25°C). The process is sensitive to temperature variations.[6]
-
Agitation & Aeration: Adjust agitation and aeration rates to maintain the target DO level. The required power input per unit volume (P/V) will likely differ from the lab scale due to geometric dissimilarities.[7]
-
Broth Rheology: The fermentation broth of G. lozoyensis is highly viscous and exhibits shear-thinning behavior.[10] This impacts mixing and oxygen transfer. Monitor broth viscosity; high viscosity can be an indicator of poor mixing.
-
-
Sampling and Monitoring: Implement a robust sampling plan to monitor key parameters throughout the fermentation.
Analytical Methods Protocol: Pneumocandin Quantification
-
Sample Preparation:
-
HPLC Analysis:
-
Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system.
-
Use a suitable C18 column.
-
Employ a gradient elution method with a mobile phase consisting of acetonitrile (B52724) and water.
-
Detect Pneumocandins using a UV detector at an appropriate wavelength.[11]
-
Quantify the concentration by comparing the peak area to a standard curve of purified this compound.
-
Key Challenges and Mitigation in Scale-Up
The transition from lab to pilot scale presents several challenges that can impact yield and product quality.
Pneumocandin Biosynthesis Overview
Understanding the biosynthetic pathway is beneficial for strain improvement and process optimization. Pneumocandin is synthesized via a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.[12]
Conclusion
The scale-up of this compound fermentation is a multifaceted process that requires a deep understanding of the producing organism's physiology and the physical environment of the bioreactor. By carefully controlling critical parameters, particularly dissolved oxygen, and by anticipating challenges such as increased broth viscosity, a successful and reproducible transition from lab to pilot scale can be achieved. The protocols and data presented here provide a foundational guide for researchers and professionals in the field of antifungal drug development.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. aem.asm.org [aem.asm.org]
- 3. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 6. Pilot-scale process sensitivity studies for the scaleup of a fungal fermentation for the production of pneumocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-scale processing of microbial pesticides. Chapter 3. [fao.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Surfactants in Pneumocandin A1 Extractive Fermentation: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of surfactants in the extractive fermentation of Pneumocandin A1, a precursor to the antifungal drug caspofungin. The application of surfactants is a strategic approach to enhance the recovery of this hydrophobic secondary metabolite from the mycelia of the fungus Glarea lozoyensis.
Introduction
This compound, like other echinocandins, is a lipopeptide that tends to accumulate within the producing fungal cells. This intracellular retention limits the overall yield and complicates downstream processing. Extractive fermentation, an in situ product recovery technique, addresses this challenge by facilitating the release of the product from the mycelia into the fermentation broth. Surfactants play a crucial role in this process by altering cell membrane permeability, thereby enhancing product secretion. This guide summarizes the effects of various surfactants on this compound production and provides detailed protocols for their application.
Data Presentation: Effects of Surfactants on this compound Fermentation
The selection of an appropriate surfactant and the optimization of its concentration and addition time are critical for maximizing this compound yield. The following table summarizes the quantitative impact of different surfactants on the fermentation of G. lozoyensis.
| Surfactant | Concentration | Addition Time (Day) | This compound Yield (mg/L) | Biomass (g/L) | Reference |
| Control (No Surfactant) | N/A | N/A | 1515.23 | 20.12 | [1] |
| Span-80 | 0.1 g/L | 10 | Lower than control | 22.34 | [1] |
| Tween-80 | 0.1 g/L | 10 | 1789.45 | 19.87 | [1] |
| DMSO | 0.1 g/L | 10 | 1654.78 | 18.99 | [1] |
| Silicone Defoaming Agent | 0.1 g/L | 10 | Lower than control | 21.87 | [1] |
| SDS | 0.1 g/L | 10 | 2085.95 | 19.56 | [1] |
| CTAB | 0.1 g/L | 10 | Lower than control | 21.45 | [1] |
| Optimized SDS | 1.0 g/L | 13 | 2528.67 | Not specified | [2] |
Key Observations:
-
Among the tested surfactants, Sodium Dodecyl Sulfate (SDS) demonstrated the most significant positive effect on this compound yield.[1]
-
While some surfactants like Span-80 and silicone defoaming agent increased biomass, they negatively impacted product yield.[1]
-
Optimization of the SDS concentration and the timing of its addition are crucial, with a late-stage addition (day 13) at a concentration of 1.0 g/L resulting in a 37.63% increase in yield compared to conventional batch fermentation.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the use of surfactants in this compound extractive fermentation.
Microorganism and Media Preparation
-
Microorganism: Glarea lozoyensis CCTCC M 2019020 Q1, a mutant strain derived from G. lozoyensis ATCC 74030.[3]
-
Seed Medium Composition (g/L):
-
Glucose: 40
-
Soybean powder: 20
-
KH₂PO₄: 1
-
Trace element solution: 10 mL
-
Initial pH: 5.0[3]
-
-
Fermentation Medium Composition (g/L):
-
Glucose: 20
-
D-mannitol: 80
-
Soybean meal: 20
-
K₂HPO₄: 2.5
-
Initial pH: 6.8[3]
-
Fermentation Protocol
-
Inoculum Preparation: Inoculate the seed medium with a culture of G. lozoyensis. Incubate for 5 days with agitation at 220 rpm.[4]
-
Production Culture: Inoculate 10 mL of the production medium with 0.4 mL of the seed culture in a suitable tube or flask.[4]
-
Incubation: Agitate the production culture at 220 rpm at 25°C for 14 days.[4]
-
Surfactant Addition: Based on the desired experimental conditions, add the selected surfactant at the predetermined concentration and time. For example, for optimized SDS addition, introduce 1.0 g/L of SDS on the 13th day of fermentation.[2]
Analytical Methods
-
This compound Quantification:
-
Take 1 mL of the fermentation broth and centrifuge at 3000×g for 10 min to separate the supernatant and the mycelium.[3]
-
To measure the total this compound, add an equal volume of methanol (B129727) to the whole broth, agitate for 1 hour, and filter to remove the cells.[4]
-
To measure the extracellular this compound, dilute the supernatant 5 times with ethanol.[3]
-
Analyze the extracts by High-Performance Liquid Chromatography (HPLC).[3]
-
The intracellular this compound can be calculated by subtracting the extracellular amount from the total amount.[3]
-
-
Biomass Measurement (Dry Cell Weight - DCW):
-
Centrifuge a known volume of the fermentation broth.
-
Wash the resulting mycelial pellet twice with distilled water.
-
Dry the pellet to a constant weight.[3]
-
Visualizations
Experimental Workflow for this compound Extractive Fermentation
Caption: Workflow for this compound Extractive Fermentation.
Proposed Mechanism of Surfactant Action
Caption: Proposed Mechanism of Surfactant-Enhanced Product Release.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Pneumocandin A1 Production via Fed-Batch Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed strategies and protocols for improving the yield of Pneumocandin A1 from the filamentous fungus Glarea lozoyensis using fed-batch fermentation. While much of the existing research has focused on maximizing Pneumocandin B0, the precursor to the antifungal drug Caspofungin, by eliminating Pneumocandin A0 (a close structural analog of A1), this document outlines strategies to rationally increase the production of this compound. This is achieved by focusing on the enzymatic steps and precursor availability that favor the biosynthesis of the A-series pneumocandins.
Introduction to this compound and Fed-Batch Strategy
Pneumocandins are a class of lipohexapeptide antifungals that function by inhibiting β-1,3-glucan synthase, an essential enzyme for fungal cell wall synthesis. This compound is a naturally occurring variant produced by Glarea lozoyensis. Fed-batch fermentation is a superior cultivation strategy for secondary metabolite production as it allows for the control of nutrient concentrations, preventing substrate inhibition and catabolite repression, thus extending the productive phase of the culture.
The key to enhancing this compound yield lies in understanding and manipulating the biosynthetic pathway. The differentiation between Pneumocandin A0/A1 and B0 production is determined by the incorporation of either a hydroxylated 4-methyl-L-proline (derived from L-leucine) for the A-series or a hydroxylated L-proline for the B-series into the peptide core. The enzyme GLOXY4, a nonheme, α-ketoglutarate-dependent oxygenase, is responsible for the cyclization of L-leucine to form the 4S-methyl-L-proline precursor of Pneumocandin A0.[1][2] Therefore, strategies to enhance GLOXY4 activity and ensure an adequate supply of its L-leucine precursor are central to increasing this compound yield.
Key Fed-Batch Fermentation Strategies for this compound Enhancement
Precursor Feeding Strategy
The targeted feeding of precursors is a critical strategy to direct the biosynthetic flux towards this compound.
-
L-Leucine Feeding: As L-leucine is the precursor for the 4S-methyl-L-proline residue unique to Pneumocandin A0/A1, a controlled fed-batch strategy supplying L-leucine is proposed. This will enhance the substrate pool for the GLOXY4 enzyme.
-
L-Proline Feeding: L-proline is the precursor for the hydroxylated proline residues in the hexapeptide core. The addition of L-proline to the fermentation medium can influence the activity of proline hydroxylases.[3] Maintaining an optimal L-proline concentration is crucial, as excessive levels may alter the ratios of different pneumocandin variants.
Dissolved Oxygen (DO) Control
Dissolved oxygen is a critical parameter in G. lozoyensis fermentation, affecting both fungal growth and secondary metabolite production. The hydroxylation steps in pneumocandin biosynthesis are catalyzed by oxygenases, making oxygen availability a key factor.
-
DO Setpoint: While the critical DO tension for Pneumocandin B0 production is around 20% air saturation, lower DO levels have been shown to increase the production of other pneumocandin analogs.[4] It is hypothesized that a slightly lower DO level (e.g., 15-20%) might favor the specific oxygenase activities involved in A1 synthesis.
-
DO Control Strategy: A cascaded control strategy, where the agitation speed is first increased to maintain the DO setpoint, followed by an increase in the aeration rate, is recommended. For more precise control, the substrate feed rate can be linked to the DO level, where a drop in DO triggers a temporary reduction in the feed rate to reduce oxygen consumption.
pH Management
While the G. lozoyensis fermentation process has been shown to be relatively insensitive to pH within a certain range, maintaining a stable pH is important for optimal enzyme activity and overall process performance.[4]
-
pH Setpoint: A pH setpoint in the range of 6.5-7.0 is generally recommended for G. lozoyensis fermentations.
-
pH Control: The pH should be controlled by the automated addition of an acid (e.g., 1M H₂SO₄) and a base (e.g., 2M NaOH).
Quantitative Data from Fed-Batch Fermentation Studies
The following tables summarize quantitative data from fed-batch fermentation studies of G. lozoyensis. It is important to note that this data is primarily from studies focused on optimizing Pneumocandin B0 production. These values should be considered as a starting point for the optimization of this compound production.
Table 1: Precursor Feeding Concentrations
| Precursor | Concentration (g/L) | Effect on Pneumocandin B0 | Reference |
| L-Proline | 5 - 10 | Increased yield by reducing byproducts | [5] |
| L-Glutamate | Variable | May increase production under certain conditions | [5] |
| L-Threonine | 5 | Reduced titer | [5] |
| L-Serine | 5 | Reduced titer | [5] |
Table 2: Dissolved Oxygen Control Parameters
| Parameter | Value | Effect on Pneumocandin B0 | Reference |
| Critical DO for Growth | < 2% air saturation | - | [4] |
| Critical DO for Production | 20% air saturation | Significant reduction in specific production rate below this value | [4] |
| Low DO Levels | < 10% air saturation | Increased production of other pneumocandin analogs (B1, B5, E0) | [4] |
Table 3: General Fed-Batch Fermentation Parameters
| Parameter | Value | Reference |
| Temperature | 25 °C | [6] |
| pH | 6.5 - 7.0 | [4] |
| Agitation | 200 - 400 rpm | Inferred from multiple sources |
| Aeration | 0.5 - 1.5 vvm | Inferred from multiple sources |
Experimental Protocols
Inoculum Development
-
Strain: Glarea lozoyensis wild-type strain (e.g., ATCC 20868).
-
Culture Maintenance: Maintain the culture on Potato Dextrose Agar (PDA) slants at 4°C.
-
Seed Culture Medium (per liter): 20 g Mannitol, 7.0 g KH₂PO₄, 7.5 g Cotton seed meal, 8.0 g Dextrose, 3.5 g Corn steep liquor, 1.0 ml trace salt solution.
-
Seed Culture Conditions: Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of mycelia from the PDA slant. Incubate at 25°C on a rotary shaker at 220 rpm for 3-5 days.
Fed-Batch Fermentor Setup and Operation
-
Fermentor: A 5 L stirred-tank bioreactor.
-
Initial Batch Medium (per liter): 80 g Mannitol, 20 g Glucose, 20 g Peptone, 2.5 g K₂HPO₄. Adjust initial pH to 6.8.
-
Sterilization: Autoclave the fermentor with the initial batch medium at 121°C for 20 minutes.
-
Inoculation: Aseptically transfer the seed culture to the fermentor to achieve a 10% (v/v) inoculum.
-
Fed-Batch Operation:
-
Initial Batch Phase: Run in batch mode for the first 48-72 hours until the initial carbon sources are nearly depleted.
-
Feeding Strategy: Initiate the feeding of a concentrated nutrient solution.
-
Feed Solution (per liter): 200 g Glucose, 100 g Peptone, 50 g L-Leucine.
-
Feeding Rate: Start with a low feed rate (e.g., 0.5 mL/min) and gradually increase it based on the culture's metabolic activity, maintaining a low residual glucose concentration in the fermentor. A DO-stat feeding strategy can be employed where the feed rate is linked to the dissolved oxygen level.
-
-
-
Process Parameters:
-
Temperature: 25°C
-
pH: Control at 6.8 by adding 1M H₂SO₄ and 2M NaOH.
-
Dissolved Oxygen: Control at a setpoint of 15-20% by a cascade of agitation (200-400 rpm) and aeration (0.5-1.5 vvm).
-
Analytical Methods for this compound Quantification
-
Sample Preparation:
-
Withdraw 10 mL of fermentation broth.
-
Homogenize the sample.
-
Extract the pneumocandins with an equal volume of methanol (B129727) by shaking for 1 hour.
-
Centrifuge to remove cell debris.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: Mass spectrometry in positive ion mode, monitoring for the specific m/z of this compound.
-
Quantification: Use a certified standard of this compound to generate a calibration curve for accurate quantification. A detailed HPLC method for separating pneumocandin isomers has been described.[7][8][9]
-
Visualizations
Caption: Biosynthetic pathway leading to this compound and B0.
Caption: General workflow for fed-batch fermentation of this compound.
References
- 1. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel proline hydroxylase activities in the pneumocandin-producing fungus Glarea lozoyensis responsible for the formation of trans 3- and trans 4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pilot-scale process sensitivity studies for the scaleup of a fungal fermentation for the production of pneumocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. joac.info [joac.info]
- 8. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 9. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
Gene editing techniques (CRISPR/Cas9) in Glarea lozoyensis for Pneumocandin A1 research
Application Note ID: AN-GL-CRISPR-001
Introduction
Glarea lozoyensis is a filamentous fungus of significant industrial importance as the natural producer of pneumocandins, a class of lipopeptide antibiotics.[1][2][3] These compounds, particularly Pneumocandin B0, are the precursors for the semi-synthetic antifungal drug caspofungin.[1][2][3] Traditional genetic manipulation of G. lozoyensis has been challenging, hindering strain improvement efforts aimed at optimizing pneumocandin production.[1][4] The advent of CRISPR/Cas9 technology has revolutionized the genetic engineering of this fungus, enabling precise and efficient gene editing to investigate and manipulate the pneumocandin biosynthetic pathway.[1][4][5] This application note provides a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 in G. lozoyensis for research focused on pneumocandins, including the lesser-studied Pneumocandin A1.
The Pneumocandin Biosynthetic Pathway
The biosynthesis of pneumocandins is governed by a gene cluster that includes a nonribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).[2][6] These core enzymes are responsible for assembling the cyclic hexapeptide core and the lipid side chain, respectively.[2][6] Various modifying enzymes, such as hydroxylases and oxygenases, then tailor the final pneumocandin structure. For instance, the gloF gene encodes a proline hydroxylase involved in the production of different pneumocandin analogues.[1][4] Another key enzyme, encoded by GLOXY4, is involved in the formation of 4S-methyl-l-proline, a precursor for Pneumocandin A0.[7] Understanding and manipulating these genes is crucial for redirecting the metabolic flux towards the desired pneumocandin.
Application of CRISPR/Cas9 in Glarea lozoyensis
The CRISPR/Cas9 system has been successfully adapted for G. lozoyensis, achieving high efficiencies for various genetic modifications:
-
Gene Knockout: Targeted disruption of genes to elucidate their function. For example, knockout of the gloA gene, which encodes the NRPS, results in the complete abolishment of pneumocandin production.[8] Gene mutagenesis efficiency can reach up to 80%.[1][4][8]
-
Gene Knock-in/Replacement: Insertion of foreign genes or replacement of existing genes to alter the final product profile. A notable example is the replacement of the endogenous proline hydroxylase gene gloF with ap-htyE from another fungus, which successfully eliminated the production of Pneumocandin C0.[1][4][8] The knock-in efficiency for this modification was approximately 28%.[8]
-
Pathway Engineering: By targeting multiple genes within the pneumocandin biosynthetic cluster, it is possible to engineer strains that exclusively produce a specific pneumocandin. For instance, disruption of the GLOXY4 gene leads to the exclusive production of Pneumocandin B0.[7]
Quantitative Data Summary
The following table summarizes the quantitative data from CRISPR/Cas9-mediated gene editing experiments in G. lozoyensis for pneumocandin research.
| Target Gene | Editing Strategy | Editing Efficiency | Effect on Pneumocandin Production | Reference |
| gloA (NRPS) | Knockout | ~80% (mutagenesis) | Abolished pneumocandin production | [8] |
| gloF (proline hydroxylase) | Replacement with ap-htyE | ~28% (knock-in) | Abolished Pneumocandin C0 production | [1][4][8] |
| GLOXY4 (oxygenase) | Knockout | Not specified | Exclusive production of Pneumocandin B0 | [7] |
| glhyp | Overexpression | Not applicable | 2.38-fold increase in Pneumocandin B0 production | [5] |
| glhyp or glhtyC | Knockout | Not specified | Complete loss of Pneumocandin B0 biosynthesis | [5] |
| gltrt or gl10050 | Knockout | Not specified | Reduced Pneumocandin B0 production | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Pneumocandin Biosynthesis Pathway in G. lozoyensis.
Caption: General Workflow for CRISPR/Cas9 Gene Editing in G. lozoyensis.
Experimental Protocols
Protocol 1: Construction of the CRISPR/Cas9 Vector for Gene Knockout in G. lozoyensis
Objective: To construct a single plasmid system for CRISPR/Cas9-mediated gene knockout in G. lozoyensis. This protocol is adapted from methodologies for filamentous fungi.[9][10]
Materials:
-
G. lozoyensis genomic DNA
-
CRISPR/Cas9 vector backbone for filamentous fungi (e.g., containing Cas9 expression cassette and a selection marker like hygromycin resistance)
-
sgRNA expression cassette (e.g., under a suitable promoter like a 5S rRNA promoter)[11]
-
High-fidelity DNA polymerase
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli competent cells for cloning
-
Agrobacterium tumefaciens competent cells (e.g., AGL-1 or LBA4404)[3][11]
-
Appropriate antibiotics for bacterial selection
Method:
-
Target Selection and sgRNA Design:
-
Identify the target gene in the G. lozoyensis genome.
-
Design a 20-bp sgRNA sequence targeting the gene of interest, ensuring it is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). Online tools can be used for sgRNA design to minimize off-target effects.
-
-
Vector Construction:
-
Synthesize or PCR-amplify the designed sgRNA sequence with appropriate overhangs for cloning.
-
Digest the CRISPR/Cas9 vector backbone and the sgRNA cassette with the chosen restriction enzymes.
-
Ligate the sgRNA cassette into the vector backbone using T4 DNA ligase.
-
Transform the ligation product into E. coli competent cells and select for positive clones on antibiotic-containing media.
-
Verify the correct insertion of the sgRNA cassette by colony PCR and Sanger sequencing.
-
-
Transformation into Agrobacterium tumefaciens :
-
Transform the verified CRISPR/Cas9 plasmid into A. tumefaciens competent cells.
-
Select for transformed A. tumefaciens on appropriate antibiotic plates.
-
Protocol 2: Agrobacterium tumefaciens-Mediated Transformation (ATMT) of G. lozoyensis
Objective: To introduce the CRISPR/Cas9 plasmid into G. lozoyensis for gene editing. This protocol is a generalized procedure based on established methods.[3][12]
Materials:
-
G. lozoyensis strain
-
A. tumefaciens carrying the CRISPR/Cas9 plasmid
-
Induction medium for A. tumefaciens (e.g., IMAS agar)[12]
-
Co-cultivation plates
-
Selection plates containing an appropriate antifungal agent (e.g., hygromycin) and a bacteriostatic agent (e.g., cefotaxime).
Method:
-
Preparation of G. lozoyensis Conidia:
-
Grow G. lozoyensis on a suitable agar (B569324) medium until sporulation.
-
Harvest conidia by washing the plate with a sterile solution (e.g., 0.05% Tween 20).[3][12]
-
Filter the conidial suspension to remove mycelial fragments and adjust the conidial concentration.
-
-
Preparation of A. tumefaciens :
-
Grow the A. tumefaciens strain carrying the CRISPR/Cas9 plasmid in a suitable liquid medium with appropriate antibiotics to an optimal optical density.
-
Pellet the bacterial cells by centrifugation and resuspend them in induction medium to a desired concentration.
-
-
Co-cultivation:
-
Selection of Transformants:
-
After co-cultivation, transfer the agar blocks or a suspension of the culture to selection plates.
-
Incubate the selection plates until transformant colonies appear.
-
Protocol 3: Verification of Gene Editing and Phenotypic Analysis
Objective: To confirm successful gene editing at the molecular level and to assess the impact on pneumocandin production.
Materials:
-
Putative G. lozoyensis transformants
-
Genomic DNA extraction kit for fungi
-
Primers flanking the target region
-
PCR reagents
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
-
Fermentation medium for pneumocandin production
-
High-Performance Liquid Chromatography (HPLC) system
Method:
-
Genomic DNA Extraction and PCR Screening:
-
Isolate genomic DNA from the putative transformants and wild-type G. lozoyensis.
-
Perform PCR using primers that flank the target site. A successful knockout or insertion will result in a change in the size of the PCR product.
-
-
Sanger Sequencing:
-
Purify the PCR products from the previous step and send them for Sanger sequencing to confirm the precise nature of the mutation (e.g., insertion, deletion, or substitution) at the target site.
-
-
Fermentation and HPLC Analysis:
-
Inoculate confirmed mutant strains and the wild-type strain into a suitable fermentation medium for pneumocandin production.
-
After a defined fermentation period, extract the pneumocandins from the culture broth.
-
Analyze the pneumocandin profile of the extracts by HPLC, comparing the mutants to the wild-type to determine the effect of the gene edit on the production of this compound and other analogues.
-
Conclusion
The CRISPR/Cas9 system is a powerful and efficient tool for the genetic manipulation of Glarea lozoyensis. Its application has already led to significant advancements in understanding and engineering the pneumocandin biosynthetic pathway. The protocols and data presented here provide a solid foundation for researchers to further explore the genetic basis of pneumocandin production, with the ultimate goal of developing improved strains for the industrial production of these valuable antifungal compounds. Further research focusing on the targeted manipulation of genes to enhance the production of specific pneumocandins, such as this compound, holds great promise.
References
- 1. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploration of the pneumocandin biosynthetic gene cluster based on efficient CRISPR/Cas9 gene editing strategy in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A CRISPR-Cas9 System for Genetic Engineering of Filamentous Fungi | PLOS One [journals.plos.org]
- 10. A CRISPR-Cas9 System for Genetic Engineering of Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9-Based Genome Editing in the Filamentous Fungus Glarea lozoyensis and Its Application in Manipulating gloF: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yield in Pneumocandin A1 fermentation
Welcome to the technical support center for Pneumocandin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with producing pneumocandins, with a focus on maximizing the yield of the desired analogue, Pneumocandin B0.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My fermentation produces very little Pneumocandin B0 and is dominated by Pneumocandin A0. How can I fix this?
A1: Root Cause Analysis & Solution
This is the most common issue encountered with wild-type Glarea lozoyensis strains. The wild-type strain naturally produces Pneumocandin A0 as the major component and Pneumocandin B0 as a minor one, often in a ratio of approximately 7:1.[1] This is due to the presence of a specific gene in the pneumocandin biosynthetic pathway.
Troubleshooting Steps:
-
Genetic Modification (Recommended): The most effective and permanent solution is to disrupt the GLOXY4 gene. This gene is responsible for the biosynthesis of 4S-methyl-l-proline, the amino acid residue at position six that distinguishes Pneumocandin A0 from Pneumocandin B0.[1] By knocking out GLOXY4, the biosynthetic pathway is redirected to exclusively incorporate 3S-hydroxyl-l-proline, resulting in the sole production of Pneumocandin B0.[1][2] This single genetic modification can fundamentally solve the issue of Pneumocandin A0 contamination and significantly increase the yield of Pneumocandin B0.[1]
-
Classical Mutagenesis: Before the role of GLOXY4 was understood, iterative rounds of chemical mutagenesis were used to screen for mutant strains with a more favorable A0:B0 ratio. This method is less precise but was historically successful in shifting the production ratio to as high as 1:80.[1][3]
Experimental Protocol: Disruption of the GLOXY4 Gene
This protocol is a generalized summary based on described methodologies.[1]
-
Vector Construction:
-
Amplify the 5' and 3' flanking regions of the GLOXY4 gene from G. lozoyensis genomic DNA via PCR.
-
Clone these flanking regions into a disruption vector on either side of a selectable marker, such as the hygromycin resistance gene (hph).
-
-
Transformation:
-
Prepare protoplasts of G. lozoyensis or use Agrobacterium tumefaciens-mediated transformation (ATMT). For ATMT, introduce the disruption vector into A. tumefaciens AGL-1.[1]
-
Co-cultivate the A. tumefaciens carrying the vector with G. lozoyensis conidia on induction medium (e.g., IMAS agar) for 2 days at 28°C.[1]
-
-
Selection and Screening:
-
Transfer the co-cultivation plates to a selection medium containing an appropriate antibiotic (e.g., hygromycin) and a fungicide to inhibit Agrobacterium growth (e.g., cefotaxime).
-
Isolate resistant fungal colonies and verify the gene disruption event via diagnostic PCR using primers designed to detect the targeted integration.
-
-
Fermentation and Analysis:
-
Cultivate the confirmed ΔGLOXY4 mutant strain in a suitable fermentation medium.
-
Extract the pneumocandins and analyze the product profile using HPLC to confirm the absence of Pneumocandin A0 and the exclusive production of Pneumocandin B0.[1]
-
Issue 2: The overall yield of Pneumocandin B0 is low, even after genetic modification. How can I optimize my fermentation conditions?
A2: Fermentation Parameter Optimization
Low yield is often a result of suboptimal culture conditions. Key physical and chemical parameters must be tightly controlled. The production of Pneumocandin B0 is sensitive to dissolved oxygen (DO), temperature, and nutrient availability.[4]
Troubleshooting Steps & Key Parameters:
-
Dissolved Oxygen (DO): This is a critical parameter. The specific production rate of Pneumocandin B0 is significantly reduced at DO levels below 20% air saturation.[4] However, excessively high DO levels can lead to the formation of other unwanted analogues.[4]
-
Recommendation: Maintain DO levels at or above 20%. In bioreactors, this can be controlled by adjusting agitation speed, aeration rate, or using oxygen-enriched air.
-
-
Temperature: The process is sensitive to temperature.[4]
-
pH: The fermentation is relatively insensitive to pH within a typical operating range.[4]
-
Carbon Source: The choice and concentration of the carbon source are crucial. Mannitol (B672) is frequently cited as an effective carbon source for high yield.[8][9] Replacing or supplementing mannitol with other sugars like fructose (B13574) has also been shown to enhance production.[8]
-
Nitrogen Source: Complex nitrogen sources are beneficial.
-
Precursor Feeding: Supplementing the medium with specific amino acid precursors can reduce the formation of byproducts.
-
Recommendation: The addition of L-proline (5-10 g/L) can inhibit the formation of the byproduct Pneumocandin C0.[9]
-
Data Summary: Impact of Fermentation Parameters on Yield
| Parameter | Condition | Effect on Pneumocandin B0 Yield | Reference |
| Dissolved Oxygen | < 20% air saturation | Significant reduction in specific production rate | [4] |
| Carbon Source | 125 g/L Fructose (sole source) | ~400 mg/L | [8] |
| Carbon Source | 100 g/L Mannitol (sole source) | ~800 mg/L | [8] |
| Carbon Source | 20 g/L Fructose + 80 g/L Mannitol | 54.76% increase over Glucose + Mannitol | [8] |
| Nitrogen Source | Cotton Seed Powder (in seed medium) | Yield increased to 2,100 mg/L in a 50-L fermenter | [6] |
| Fed-Batch Culture | Optimized Mannitol Feeding | Yield reached 2.71 g/L in a 5 L fermenter | [11] |
| Osmotic Stress | Fed-batch control strategy | Yield reached 2711 mg/L | [10] |
| Extractive Fermentation | Addition of 1.0 g/L SDS | Yield increased by 37.6% to 2528.67 mg/L | [3] |
Issue 3: My bioreactor culture has high viscosity, leading to poor mixing and oxygen transfer. What can I do?
A3: Controlling Fungal Morphology
The filamentous growth of G. lozoyensis can lead to highly viscous broths, which impedes mass and oxygen transfer, ultimately limiting yield.[6] Controlling the fungal morphology to form small, compact pellets instead of dispersed mycelia is a key strategy for successful scale-up.
Troubleshooting Steps:
-
Seed Medium Composition: The composition of the seed medium has a profound impact on the morphology in the production fermenter.
-
Inoculum Conditions: The age and quality of the inoculum are important factors. A healthy, standardized inoculum will lead to more reproducible morphological development.
-
Shear Stress: While high agitation is needed for mixing, excessive shear can damage mycelia and alter morphology. The pellet morphology is generally more robust.
Workflow for Morphological Control
Caption: Workflow for achieving optimal morphology and yield.
Signaling & Biosynthetic Pathways
A fundamental understanding of the biosynthetic pathway is key to rational strain engineering. The production of pneumocandins is orchestrated by a Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS).[12]
Pneumocandin Biosynthesis and Genetic Intervention Point
The diagram below illustrates the core biosynthetic pathway leading to Pneumocandins A0 and B0, highlighting the critical role of the GLOXY4 gene. Disruption of this gene redirects the pathway to exclusively produce the desired Pneumocandin B0.
Caption: Biosynthetic pathway and the impact of GLOXY4 disruption.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pilot-scale process sensitivity studies for the scaleup of a fungal fermentation for the production of pneumocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 6. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]
- 7. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strain Breeding and Fermentation Process Optimization for Production of Pneumocandin B0 by Filamentous fungus [cjph.com.cn]
- 12. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Pneumocandin A1 degradation during production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Pneumocandin A1 during production.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to this compound degradation during production?
A1: this compound degradation during production is primarily influenced by a combination of physiological and chemical factors. Key contributors include:
-
Suboptimal Dissolved Oxygen Levels: Both low and high dissolved oxygen levels can be detrimental. Low levels may lead to the formation of unwanted structural analogs, while high levels can increase oxidative stress on the producing organism and the molecule itself.
-
Temperature Fluctuations: Pneumocandins are sensitive to temperature. Elevated temperatures during fermentation and downstream processing can accelerate degradation reactions.
-
pH Instability: The stability of echinocandins, the class of compounds to which this compound belongs, is pH-dependent. Deviations from the optimal pH range can lead to hydrolytic degradation.
-
Oxidative Stress: Reactive oxygen species (ROS) generated during fermentation can lead to oxidative degradation of this compound.[1]
-
Presence of Impurities: Closely related structural isomers and other impurities produced during fermentation can complicate purification and may contribute to the degradation of the target compound.[2]
Q2: What is the ideal pH and temperature for maintaining this compound stability in aqueous solutions?
A2: While specific data for this compound is limited, studies on other echinocandins suggest that they are most stable in slightly acidic conditions, typically between pH 4.5 and 6.0.[3][4] For instance, the novel echinocandin CD101 shows minimal degradation in acetate (B1210297) and lactate (B86563) buffers within this pH range, even at elevated temperatures of 40°C.[3][4] Regarding temperature, lower temperatures are generally preferred to slow down chemical degradation. Anidulafungin, another echinocandin, undergoes slow chemical degradation at physiological temperature and pH, with an in vitro degradation half-life of about 24 hours.[5] Therefore, maintaining temperatures at or below room temperature during downstream processing is advisable.
Q3: How can I minimize the formation of this compound structural analogs during fermentation?
A3: The formation of structural analogs is a significant challenge in Pneumocandin production. Strategies to minimize their formation include:
-
Genetic Engineering: The most effective method is to modify the producing organism, Glarea lozoyensis. For example, knocking out the GLOXY4 gene prevents the synthesis of Pneumocandin A0, a common analog.[6][7]
-
Process Parameter Control: Tightly controlling fermentation parameters is crucial. Maintaining a dissolved oxygen tension above 20% air saturation is critical for the production of Pneumocandin B0 and minimizing certain analogs.[5]
-
Medium Optimization: The composition of the fermentation medium can influence the product spectrum. For example, the addition of L-proline can sometimes reduce the formation of certain side products.
Troubleshooting Guides
Issue 1: High Levels of this compound Degradation Detected Post-Fermentation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Harsh Extraction Conditions | Review the solvent extraction protocol. Ensure the use of appropriate solvents (e.g., n-butanol) and maintain a controlled temperature (e.g., 45-50°C) during concentration steps to minimize thermal degradation.[2] | Reduced degradation of this compound during the initial extraction phase. |
| pH Shifts During Processing | Monitor and control the pH of all aqueous solutions used during extraction and purification. Buffer solutions to a slightly acidic pH (4.5-6.0) where echinocandins exhibit greater stability.[3][4] | Enhanced stability of this compound in aqueous-based process streams. |
| Oxidative Damage | Consider the addition of antioxidants during processing, though compatibility and downstream removal must be validated. A three-stage antioxidant addition strategy has been shown to improve the production of pneumocandins by mitigating oxidative stress.[1] | Decreased levels of oxidized this compound variants. |
Issue 2: Difficulty in Separating this compound from Degradation Products and Analogs
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Crystallization | Optimize the crystallization process. This is a critical step for purification.[2][4] Key parameters to control include the rate of anti-solvent addition, cooling profile, and initial product concentration.[4] | Improved purity of the crystallized this compound and better separation from closely related impurities. |
| Co-elution in Chromatography | Develop a more selective chromatography method. Experiment with different stationary phases and mobile phase compositions. Polymer-based chromatographic media have shown promise for the separation of pneumocandins. | Enhanced resolution between this compound and its degradation products/analogs. |
| Formation of New Impurities During Purification | Analyze samples at each step of the purification process to identify where new impurities are being generated. This will help pinpoint the specific conditions (e.g., pH, temperature, solvent) causing degradation. | Identification and mitigation of the root cause of impurity formation during purification. |
Quantitative Data Summary
Table 1: Stability of a Novel Echinocandin (CD101) in Various Aqueous Solutions
| Solution | Temperature | Duration | pH | Degradation (%) |
| Acetate Buffer | 40°C | 6-9 months | 4.5 | <7% |
| Acetate Buffer | 40°C | 6-9 months | 6.0 | <4% |
| Lactate Buffer | 40°C | 6-9 months | 4.5 | <5% |
| Lactate Buffer | 40°C | 6-9 months | 5.5 | <5% |
| 5% Dextrose | Room Temp | 15 months | - | <2% |
| 0.9% Saline | Room Temp | 12 months | - | <2% |
| Sterile Water | Room Temp | 18 months | - | <2% |
| (Data adapted from studies on CD101, a novel echinocandin with exceptional stability)[2][3][4] |
Table 2: Comparative Stability of Echinocandins in Human Plasma at 37°C
| Echinocandin | Time (hours) | Percent Remaining |
| CD101 | 44 | 93% |
| Anidulafungin | 44 | 7% |
| (Data highlights the inherent stability differences among echinocandins)[2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient elution of acetonitrile and water with a suitable modifier like formic acid).
-
Use a PDA detector to monitor the elution profile and a mass spectrometer to identify the degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation of this compound.
-
Identify the major degradation products by their retention times and mass-to-charge ratios.
-
Propose the degradation pathway based on the identified products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. cidara.com [cidara.com]
- 3. CD101, a novel echinocandin with exceptional stability properties and enhanced aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Anidulafungin in Two Standard Peritoneal Dialysis Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
Identifying and removing polar and non-polar impurities in Pneumocandin A1 purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pneumocandin A1. Our goal is to help you identify and remove polar and non-polar impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during this compound purification?
A1: During the production of Pneumocandins via fermentation, several related impurities are co-produced. The most common impurities are isomers of this compound, such as Pneumocandin A0 and C0, which are structurally very similar and thus challenging to separate.[1][2] Additionally, both polar and non-polar impurities, as well as colored, UV-inactive compounds originating from the fermentation broth, are typically present.[1][3]
Q2: What is a general overview of the purification strategy for this compound?
A2: A multi-step strategy is typically employed to remove the diverse range of impurities. The process generally begins with solvent extraction from the fermentation broth, followed by a series of purification steps including washing with immiscible solvents, charcoal treatment, crystallization, and column chromatography to achieve high purity.[1][2][3]
Q3: Which analytical techniques are recommended for identifying and quantifying impurities in this compound samples?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the purity of this compound and profiling its related impurities.[1] For structural identification and characterization of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[4][5][6] These methods allow for the separation of compounds and provide molecular weight and fragmentation data for structural elucidation.[5]
Q4: How can I remove highly polar, water-soluble impurities after initial extraction?
A4: After extracting this compound from the fermentation broth into a solvent like n-butanol, washing the organic extract with an immiscible solvent such as water is an effective method for removing highly polar impurities.[1][3] This liquid-liquid extraction step partitions the polar impurities into the aqueous phase, leaving the desired lipophilic product in the organic phase.
Q5: My this compound sample has a strong color after initial extraction. How can I decolorize it?
A5: Treatment with activated charcoal is a common and effective method for removing colored impurities, which are often UV-inactive.[1][3] The crude extract is typically stirred with activated charcoal, which adsorbs the color bodies. Subsequent filtration, for instance through a celite bed, removes the charcoal and the adsorbed impurities.[3]
Troubleshooting Guides
Issue 1: Low Purity (<85%) After Initial Crystallization
Problem: The purity of this compound after the first crystallization step is lower than the expected 75-85%. This is often due to the co-crystallization of structurally similar isomers like Pneumocandin A0 and C0.[1]
Troubleshooting Steps:
-
Optimize Crystallization Conditions:
-
Anti-Solvent Addition: Ensure a controlled and slow addition of the anti-solvent (e.g., acetone) to the this compound solution (e.g., in methanol (B129727) or n-butanol).[3] Rapid precipitation can trap impurities.
-
Temperature Control: Cooling the solution to 0-3°C can improve yield by decreasing the product's solubility, but ensure the cooling rate is gradual to allow for selective crystallization.[1]
-
-
Pre-Crystallization Purity:
-
Washing Efficiency: Verify that the pre-crystallization washing steps with immiscible solvents were sufficient to remove the bulk of polar impurities.[1]
-
Charcoal Treatment: Ensure the charcoal treatment step was effective in removing colored impurities, as they can sometimes interfere with crystallization.[3]
-
-
Analytical Method Verification:
-
Confirm that your HPLC method is properly resolving this compound from its major impurities. Method parameters such as the mobile phase composition and column chemistry are critical for accurate purity assessment.
-
Issue 2: Difficulty in Separating Pneumocandin Isomers (A0, C0) by Chromatography
Problem: Achieving >90% purity is challenging due to the co-elution of Pneumocandin A0 and C0 with the A1 product during column chromatography.[1]
Troubleshooting Steps:
-
Select the Right Stationary Phase:
-
Normal-phase chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) has proven effective.[1][3][7] Neutral alumina is a specifically mentioned adsorbent.[1]
-
For particularly difficult separations, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which employs a polar stationary phase and an aqueous-organic mobile phase.[8][9]
-
-
Optimize the Mobile Phase:
-
A step-wise gradient elution is crucial. Start with a less polar solvent system to wash out non-polar impurities.
-
Introduce a more polar solvent system to selectively elute the different Pneumocandin isomers. For example, a sequence of water, followed by increasing concentrations of methanol in water (e.g., 25/75 v/v), and finally 100% methanol can be used to first elute impurity A0 and then the high-purity product.[1]
-
-
Loading and Fraction Collection:
-
Do not overload the column. The amount of crude material loaded should be appropriate for the column size to allow for proper separation.
-
Collect small fractions and analyze them by HPLC to identify the fractions containing high-purity this compound before pooling. Purity can vary significantly between initial and later fractions.[1]
-
Data Presentation
Table 1: Example HPLC Purity Profile Before and After Column Chromatography
| Compound | RRT | % Area (Before Chromatography)[1] | % Area (After Chromatography - Pooled Fractions)[1] |
| Impurity T | 0.33 | 0.68% | Not Detected |
| Pneumocandin A0 | - | 5.57% | < 1% |
| Pneumocandin B0 * | 1.00 | 77.99% | > 91% |
| Related Impurity R | 1.05 | 4.42% | Not Detected |
| Pneumocandin C0 | - | 5.97% | < 1% |
Note: The cited data is for Pneumocandin B0, which is structurally very similar to A1 and follows the same purification principles.
Experimental Protocols
Protocol 1: General Purification of this compound from Fermentation Broth
This protocol describes a general workflow for obtaining moderately pure this compound.
-
Extraction: Extract the this compound from the fermentation broth using an appropriate solvent such as n-butanol.[1][2] Pool the organic extract layers.
-
Concentration: Concentrate the pooled extract under vacuum at 45-50°C.[1]
-
Washing: Wash the concentrated extract with 2-3 volumes of water to remove polar impurities. Allow the layers to settle and separate the organic layer.[3]
-
Charcoal Treatment: Add activated charcoal to the organic layer and stir for 1 hour. Prepare a celite bed on a Buchner funnel and filter the charcoal suspension to remove the charcoal and adsorbed colored impurities.[3]
-
Crystallization: Concentrate the filtrate and induce crystallization by the controlled addition of an anti-solvent like acetone. Cool the mixture to 0-3°C to maximize the yield of the crystalline product, which should have a purity of 75-85%.[1][3]
Protocol 2: Chromatographic Purification of this compound Isomers
This protocol details the separation of Pneumocandin isomers to achieve >90% purity.
-
Sample Preparation: Dissolve the crystalline solid from Protocol 1 in methanol to a concentration of approximately 25 g/L.[1]
-
Column Preparation: Pack a column with neutral alumina as the adsorbent.[1]
-
Loading: Load the prepared sample solution onto the column.
-
Elution - Step 1 (Polar Impurity Removal): Elute the column with one column volume of 100% water. This step primarily removes highly polar impurities and a portion of Pneumocandin A0.[1]
-
Elution - Step 2 (Isomer Separation): Elute with a mixture of methanol/water (25/75 v/v). Continue this elution to further remove Pneumocandin A0 and other related impurities.[1]
-
Elution - Step 3 (Product Elution): Switch the mobile phase to 100% methanol. This will elute the high-purity this compound.[1]
-
Fraction Collection and Analysis: Collect fractions throughout Step 3 and analyze their purity by HPLC.
-
Pooling and Final Steps: Pool the fractions with >90% purity, concentrate them under vacuum, and crystallize to obtain the final high-purity product.[1]
Visualizations
Caption: Workflow for the purification of this compound from fermentation broth.
Caption: Logical workflow for chromatographic separation of Pneumocandin isomers.
References
- 1. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 2. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2011019286A1 - Method of detecting pneumocandin compounds - Google Patents [patents.google.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 9. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
Troubleshooting Pneumocandin A1 separation from co-produced analogs like Pneumocandin B0
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the chromatographic separation of Pneumocandin A1 from its co-produced analog, Pneumocandin B0.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from Pneumocandin B0?
The primary challenge lies in their structural similarity. Pneumocandins are complex lipopeptides, and analogs like A1 and B0 often differ by only a few functional groups or stereochemical configurations. For instance, the closely related Pneumocandin B0 and C0 differ only by the position of a single hydroxyl group on a proline residue, making their separation by standard reversed-phase chromatography difficult.[1] It is crucial to select a chromatographic mode that can exploit these subtle differences, such as normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
Q2: Which chromatographic technique is most effective for separating this compound and B0?
While reversed-phase HPLC is a common technique, its ability to separate closely related Pneumocandin isomers can be limited.[1] Normal-phase chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC) have shown greater success in resolving these types of structurally similar compounds.[1] HILIC, in particular, offers the advantage of using mobile phases that are compatible with mass spectrometry, which is beneficial for peak identification and characterization.
Q3: What are the key structural differences between this compound and B0 that influence their separation?
Pneumocandin A0 and B0 differ in the amino acid at position six of the hexapeptide core. Pneumocandin A0 contains a (4S)-methyl-L-proline residue, which is biosynthetically derived from L-leucine. In contrast, Pneumocandin B0 has a (3S)-hydroxyl-L-proline at this position, originating from L-proline. This structural variance, specifically the presence of a methyl group versus a hydroxyl group, alters the polarity and steric hindrance of the molecule, providing a basis for chromatographic separation.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC/HILIC separation of this compound and B0.
Issue 1: Poor Resolution or Co-elution of this compound and B0 Peaks
Possible Causes:
-
Inappropriate Mobile Phase Composition: The solvent strength and selectivity may not be optimal for separating the two analogs.
-
Unsuitable Stationary Phase: The column chemistry may not provide sufficient interaction differences between A1 and B0.
-
Suboptimal Temperature: Column temperature can influence selectivity.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Normal Phase: If using a mobile phase like ethyl acetate-methanol-water, systematically vary the ratio of the components. A common starting point is a mixture of ethyl acetate (B1210297), methanol, and water (e.g., 84:9:7 v/v/v).
-
HILIC: Adjust the ratio of the aqueous and organic components. For example, with an acetonitrile (B52724)/ammonium (B1175870) acetate mobile phase, altering the percentage of acetonitrile can significantly impact retention and resolution. Increasing the acetonitrile content generally leads to longer retention times.
-
-
Evaluate Different Stationary Phases:
-
If using a standard silica (B1680970) column for normal-phase chromatography, consider a different particle size or pore size.
-
For HILIC, explore different bonded phases such as amino or diol columns, which can offer alternative selectivities.
-
-
Adjust Column Temperature:
-
Vary the column temperature in increments of 5°C (e.g., from 25°C to 40°C). In some cases, increasing the temperature can improve peak shape and resolution, while in others, lower temperatures may enhance selectivity.
-
Issue 2: Peak Tailing
Possible Causes:
-
Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with basic functional groups on the Pneumocandin molecules.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
Troubleshooting Steps:
-
Modify Mobile Phase:
-
Add a competing base, such as a small amount of triethylamine (B128534) (TEA), to the mobile phase to block active silanol sites.
-
Adjust the pH of the aqueous component of the mobile phase. For HILIC, using a buffer like ammonium acetate can help maintain a stable pH.
-
-
Reduce Sample Load:
-
Decrease the concentration of the injected sample or reduce the injection volume.
-
-
Use an End-capped Column:
-
For reversed-phase methods, select a column that is end-capped to minimize silanol interactions.
-
Issue 3: Peak Splitting or Broadening
Possible Causes:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Column Void or Contamination: A void at the head of the column or contamination can disrupt the flow path.
-
Co-elution with an Unresolved Impurity: The peak may not be a single component.
Troubleshooting Steps:
-
Ensure Sample Solvent Compatibility:
-
Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Inspect and Clean the Column:
-
Reverse the column and flush it with a strong solvent to remove any particulates that may be blocking the inlet frit. If a void is suspected, the column may need to be replaced.
-
-
Verify Peak Purity:
-
Use a mass spectrometer (MS) detector to check the mass-to-charge ratio across the peak. The presence of multiple components will be indicated by different m/z values.
-
Experimental Protocols
Protocol 1: Preparative Normal-Phase HPLC for this compound and B0 Separation
This protocol is a starting point and may require optimization based on the specific crude extract and instrument.
Instrumentation:
-
Preparative HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Value |
| Column | Silica Gel, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Ethyl Acetate : Methanol : Water (84:9:7, v/v/v) |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm |
| Temperature | Ambient (approx. 25°C) |
| Injection Volume | 500 µL (concentration-dependent) |
| Sample Preparation | Dissolve the crude Pneumocandin mixture in the mobile phase. |
Protocol 2: Analytical HILIC Method for this compound and B0 Separation
This method is suitable for monitoring the separation and purity of fractions.
Instrumentation:
-
Analytical HPLC or UHPLC system with a UV or MS detector
Chromatographic Conditions:
| Parameter | Value |
| Column | HILIC (unmodified silica), 2.7 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% (w/w) Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 15% A, 85% B |
| Flow Rate | 1 mL/min |
| Detection | UV at 210 nm or ESI-MS |
| Temperature | 25°C |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Quantitative Data Summary
The following table provides an example of expected chromatographic results for the analytical HILIC method described in Protocol 2. Actual values may vary depending on the specific system and conditions.
| Compound | Retention Time (min) | Resolution (Rs) | Purity (%) |
| This compound | 4.2 | - | >95 (post-purification) |
| Pneumocandin B0 | 4.8 | >1.5 | >95 (post-purification) |
Visualizations
Caption: Workflow for this compound and B0 Separation.
Caption: Troubleshooting Logic for Poor Peak Resolution.
References
Optimizing Pneumocandin A1 Recovery: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of Pneumocandin A1 from crude extracts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Overall Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Initial Extraction | Ensure the correct solvent is used for extraction from the fermentation broth. Alcohols such as n-butanol are commonly effective.[1][2][3][4] Optimize the solvent-to-broth ratio; a common starting point is a 2:5 ratio (e.g., 8 kg n-butanol for 20 kg broth).[1][3] | Increased concentration of this compound in the initial extract. |
| Product Degradation | Maintain a stable pH during extraction and subsequent steps. Pneumocandins can be unstable in acidic or basic conditions.[5] Control the temperature during concentration steps; vacuum concentration at 45-50°C is recommended to prevent thermal degradation.[1][3][4] | Minimized loss of this compound due to chemical degradation. |
| Loss During Washing Steps | If using immiscible solvent washes (e.g., water wash of a butanol extract) to remove polar impurities, ensure phase separation is complete to avoid loss of the organic phase containing the product.[1][3] | Retention of this compound in the desired solvent phase. |
| Suboptimal Fermentation Conditions | Review and optimize fermentation parameters. The ratio of this compound (also referred to as A0) to other pneumocandins like B0 can be influenced by the fermentation medium and conditions.[2][6] | An increased proportion of this compound in the starting crude extract. |
Issue 2: Poor Separation of this compound from Other Analogs (e.g., Pneumocandin B0)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Chromatographic Resolution | Normal phase chromatography is often effective for separating pneumocandin isomers.[1] Consider using polymer-based chromatographic media, which have shown high efficiency in separating A1 and B0.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating these closely related isomers.[8][9] | Baseline separation of this compound and B0 peaks in the chromatogram. |
| Incorrect Mobile Phase Composition | For polymer-based media, optimize the ethanol (B145695) concentration in the elution solution; gradients of 30%, 65%, and 70% ethanol have been successful.[7] For HILIC, a mobile phase of acetonitrile (B52724) and aqueous ammonium (B1175870) acetate (B1210297) is commonly used. The ratio is critical for resolution.[8][9] | Improved separation efficiency and higher purity of collected fractions. |
| Column Overloading | Reduce the amount of crude extract loaded onto the chromatography column. For polymer particles, a loading of 10 mg of sample per mL of chromatographic media has been shown to be optimal.[7] | Sharper peaks and better separation between isomers. |
Issue 3: Difficulty with Crystallization of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities | Ensure the material to be crystallized has a purity of at least 75-85%, as higher levels of impurities can inhibit crystal formation.[1][3] Repetitive crystallization of lower purity material may lead to significant product loss with only a slight increase in purity.[1][3] | Formation of a solid crystalline product instead of an oily or amorphous precipitate. |
| Incorrect Crystallization Temperature | Optimize the crystallization temperature. It has been observed that crystallization at 0-3°C can yield better results than at 8-10°C due to decreased product solubility.[1] | Increased yield of crystalline this compound. |
| Improper Anti-Solvent Addition Rate | The rate of addition of the anti-solvent (e.g., acetone) is crucial. A slow, controlled addition is necessary. Fast addition can cause impurities to precipitate, while very slow addition may result in a fluffy or cake-like mass instead of fine crystals.[1] | Formation of a fine, easily filterable crystalline powder. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my this compound yield is consistently low?
A1: The first step is to re-evaluate your initial extraction protocol from the fermentation broth. Ensure you are using an appropriate solvent, like n-butanol, and that the pH is controlled to prevent degradation.[1][2][3][4][5] It is also beneficial to analyze the crude extract to confirm the initial concentration of this compound, as the issue might stem from the fermentation process itself.
Q2: How can I effectively remove colored impurities from my crude extract?
A2: Treatment with activated charcoal is a common and effective method for removing colored impurities. This step is typically performed after initial extraction and washing, and before column chromatography.[1][4]
Q3: My this compound purity is stuck at around 80% even after multiple purification steps. What should I do?
A3: Achieving purity above 75-85% can be challenging with simple crystallization alone.[1][3] At this stage, advanced chromatographic techniques are recommended. Consider using preparative High-Performance Liquid Chromatography (HPLC) with either a normal phase column (e.g., silica (B1680970) gel) or a specialized polymer-based column designed for isomer separation.[1][7]
Q4: What analytical methods are suitable for quantifying this compound during the purification process?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and assessing purity at various stages of recovery.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more specific detection and quantification, especially when dealing with complex mixtures.
Q5: Is it possible to selectively improve the production of this compound over B0 during fermentation?
A5: The production ratio of pneumocandin analogs is influenced by the genetics of the producing strain and the fermentation conditions. While wild-type strains often produce more A1 (A0), industrial processes have often been optimized for B0 production.[6] Genetic engineering of the producing fungus, specifically targeting the enzymes responsible for the structural differences between A1 and B0, has been shown to shift production exclusively to one analog.[3][6]
Quantitative Data Summary
Table 1: Purity and Yield at Different Stages of a Patented Purification Process
| Purification Step | Pneumocandin B0 Purity (%) | Overall Yield (%) | Reference |
| Crude n-butanol extract | 22.8 | - | [1] |
| After water wash and concentration | ~69 | - | [1] |
| First crystallization | 78.6 | 88 | [1][3] |
| Column chromatography (N-alumina) | 88-95 | - | [1] |
| Final crystallized product | >90 | - | [1][3][4] |
| Note: This data is for Pneumocandin B0 but provides a good reference for the expected purities and yields for the closely related this compound under similar process conditions. |
Table 2: Chromatographic Separation of this compound (A0) and B0 using Polymer Particles
| Parameter | Value | Reference |
| Chromatographic Media | UniPSA30-300 polymer particles | [7] |
| Sample Loading | 10 mg/mL of media | [7] |
| Elution Solution | 30%, 65%, or 70% ethanol | [7] |
| Flow Rate | 1.5 BV/h | [7] |
| Resulting Purity (A1 & B0) | >95% | [7] |
| Total Yield | >65% | [7] |
Experimental Protocols
Protocol 1: General Extraction and Initial Purification of Pneumocandins
-
Extraction: Extract the fermentation broth (e.g., 20 kg) with a suitable alcohol solvent like n-butanol (e.g., 8 kg).[1][3]
-
Concentration: Concentrate the pooled extract layer under vacuum at 45-50°C to a product concentration of approximately 30-50 g/kg.[1][3][4]
-
Washing: Wash the concentrated extract with an immiscible solvent such as water to remove polar impurities. Use 2-3 volumes of water relative to the concentrated extract.[3]
-
Charcoal Treatment: Treat the washed extract with activated charcoal to decolorize the solution.
-
Crystallization: Concentrate the solution further and induce crystallization by the slow, drop-wise addition of an anti-solvent like acetone (B3395972) at a controlled temperature (e.g., 0-10°C).[1][3]
-
Filtration and Drying: Filter the resulting solid product and dry it under vacuum at approximately 40°C for 24 hours.[1]
Protocol 2: Chromatographic Separation of this compound and B0
-
Sample Preparation: Dissolve the partially purified pneumocandin solid (obtained from Protocol 1) in a suitable solvent (e.g., methanol) to a known concentration (e.g., 25 g/L).[1]
-
Column Packing: Pack a chromatography column with an appropriate adsorbent, such as neutral alumina (B75360) or silica gel.[1][3]
-
Loading: Load the prepared sample onto the packed column.
-
Elution of Impurities: Begin elution with a weak solvent system to remove more polar impurities. For an alumina column, an initial wash with 100% water can be effective in removing certain impurities and some this compound.[1]
-
Gradient Elution: Gradually increase the solvent strength to selectively elute different pneumocandin isomers. A gradient of methanol (B129727) in water (e.g., 25/75 v/v, then 50/50 v/v) can be used.[1]
-
Elution of this compound: Collect fractions and analyze them using HPLC to identify those rich in this compound.
-
Concentration: Pool the high-purity this compound fractions and concentrate them under vacuum.
-
Final Crystallization: Recrystallize the concentrated, high-purity fraction to obtain solid this compound.
Visualizations
Caption: General workflow for the recovery and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 9. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
Technical Support Center: Optimizing Glarea lozoyensis Mycelial Morphology for Enhanced Pneumocandin A1 Production
Welcome to the technical support center for the production of Pneumocandin A1 from Glarea lozoyensis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fermentation processes by managing the mycelial morphology of the organism.
Frequently Asked Questions (FAQs)
Q1: What is the optimal mycelial morphology for high this compound production in Glarea lozoyensis?
A1: The optimal morphology for high Pneumocandin B0 (a precursor to A1) production is characterized by small, uniformly compact pellets.[1] This morphology is advantageous over filamentous or clumped mycelia because it helps to lower the viscosity of the fermentation broth. Lower viscosity improves mass transfer, leading to better oxygen solubility and more efficient agitation and aeration, which are crucial for consistent and high-yield production.[1] Large, loose pellets or dense filamentous networks can lead to oxygen and nutrient limitations in the core of the mycelial mass, negatively impacting productivity.
Q2: How does the choice of nitrogen source in the seed medium affect mycelial morphology and productivity?
A2: The nitrogen source in the seed medium has a significant impact on the resulting mycelial morphology in the production phase. For instance, using cotton seed powder as a nitrogen source has been shown to promote the formation of the desired small, compact pellets.[1][2] In contrast, other nitrogen sources like soybean meal can lead to loose mycelial clumps, while tryptone may result in a mix of dispersed mycelia and pellets.[2] The ideal nitrogen source will encourage a morphology that minimizes viscosity and maximizes nutrient uptake and oxygen availability.
Q3: Can the carbon source influence Pneumocandin production?
A3: Yes, the carbon source is a critical factor. Studies have shown that replacing glucose with fructose (B13574) can lead to a significant increase in Pneumocandin B0 yield and biomass.[3] For example, using fructose as the sole carbon source has been reported to increase the final yield by over 50%.[3] This is attributed to favorable shifts in metabolic pathways, such as the upregulation of the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis, which provide essential precursors for biosynthesis.[3]
Q4: My fermentation broth is too viscous. What are the likely causes and how can I fix it?
A4: High broth viscosity is typically caused by excessive filamentous growth of the mycelia.[1] This can be due to several factors, including a suboptimal nitrogen source in the seed culture, inappropriate agitation speed, or other non-ideal culture conditions. To address this, consider the following:
-
Optimize the seed culture medium: As mentioned in Q2, using a nitrogen source like cotton seed powder can encourage pellet formation.[1]
-
Control agitation: The shear stress from agitation can influence morphology. Experiment with different agitation speeds to find a balance that encourages pellet formation without causing excessive cell damage.
-
Microparticle addition: The addition of microparticles like talc (B1216) to the seed preculture has been shown to regulate mycelial morphology, leading to the formation of small, loose pellets.[2]
Q5: My this compound yield is low despite good biomass growth. What could be the issue?
A5: Low yield with good growth can point to several issues:
-
Morphology: The mycelial morphology may not be optimal for production, even if it supports growth. As discussed, filamentous growth can lead to oxygen limitation, which is detrimental to the production of secondary metabolites like pneumocandins.
-
Nutrient Limitation: While the overall biomass is high, specific precursors for this compound synthesis might be limited. The choice of carbon and nitrogen sources, as well as the presence of key amino acid precursors like L-proline, can significantly impact the final titer.[4]
-
Product Inhibition: Pneumocandin B0 is a hydrophobic secondary metabolite that can accumulate within the mycelia, potentially causing feedback inhibition.[5]
-
Osmotic Stress: The osmotic pressure of the medium, influenced by factors like mannitol (B672) concentration, plays a more significant role in enhancing production than just substrate concentration alone.[6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High Broth Viscosity | Excessive filamentous mycelial growth. | 1. Switch to a nitrogen source in the seed medium that promotes pellet formation (e.g., cotton seed powder).[1] 2. Optimize agitation speed to control shear stress. 3. Consider adding microparticles like talc to the seed culture.[2] |
| Low this compound Titer | Suboptimal mycelial morphology (e.g., large pellets, dense clumps). | 1. Aim for small, compact pellets (0.3-0.5 mm) to improve oxygen and nutrient transfer.[5] 2. Adjust seed culture conditions to influence morphology in the production fermenter. |
| Inefficient precursor supply. | 1. Replace glucose with fructose as a carbon source.[3] 2. Supplement the medium with precursor amino acids like L-proline.[4] | |
| Product is trapped intracellularly. | 1. Consider extractive fermentation by adding surfactants like Sodium Dodecyl Sulfate (SDS) late in the fermentation to improve product release.[5] A concentration of 1.0 g/L SDS added on day 13 has been shown to be effective.[5] | |
| Inconsistent Batch-to-Batch Performance | Variability in seed culture quality. | 1. Standardize the seed culture protocol, including inoculum age and density (Packed Mycelial Volume - PMV).[3] 2. Ensure consistent quality of raw materials, especially complex nitrogen sources. |
Data and Protocols
Quantitative Data Summary
Table 1: Effect of Carbon Source on Pneumocandin B0 Production
| Carbon Source (80 g/L) | Biomass (g/L) | Pneumocandin B0 Yield (mg/L) | % Increase in Yield (vs. Glucose) |
| Glucose | 43.62 ± 1.52 | 730.76 ± 33.52 | - |
| Fructose | 49.60 ± 2.35 | 1130.89 ± 48.49 | 54.76% |
| Data from a study using 80 g/L of the respective sole carbon source.[3] |
Table 2: Impact of Nitrogen Source in Seed Medium on Mycelial Morphology and Production
| Nitrogen Source | Resulting Morphology | Pneumocandin B0 Yield Increase (vs. control) |
| Cotton Seed Powder | Small, uniformly compact pellets | 22.9% (in flasks), 40% (in 50-L fermenter)[1] |
| Soybean Meal | Loose mycelia and clumps | - |
| Corn Meal | Large compact pellets | - |
| Tryptone | Dispersed mycelia and pellets | - |
| Morphological descriptions are based on observations in shake flask experiments.[2] |
Experimental Protocols
1. Seed Culture Preparation
-
Strain: Glarea lozoyensis (e.g., CCTCC M 2019020).[3]
-
Seed Medium:
-
Cultivation: Inoculate the seed medium in a 250 mL Erlenmeyer flask containing 50 mL of medium. Incubate at 25°C with agitation at 220 rpm for 5 days.[3]
-
Inoculum Standardization: Before inoculating the production fermenter, the Packed Mycelial Volume (PMV) can be determined and adjusted. To do this, centrifuge a sample of the seed culture (e.g., 5 mL at 5000 g for 10 min). The PMV is calculated as (volume of mycelia / total volume) x 100%. Adjust to a target PMV (e.g., 35%) before inoculation.[3]
2. Production Fermentation
-
Production Medium:
-
Fructose: 20 g/L
-
D-mannitol: 80 g/L
-
Soybean meal: 20 g/L
-
K2HPO4: 2.5 g/L[5]
-
-
Inoculation: Inoculate the production medium with 10% (v/v) of the standardized seed culture.[3]
-
Cultivation: Incubate at 25°C with agitation at 220 rpm for up to 21 days.[3]
3. Pneumocandin Extraction and Analysis
-
Extraction: To extract total pneumocandins (intracellular and extracellular), add an equal volume of methanol (B129727) to the culture broth. Agitate at 220 rpm for 1 hour at 25°C. Filter to remove the mycelia.[7]
-
Sample Preparation: Evaporate the methanol extract to dryness under a vacuum. Re-dissolve the residue in a known volume of methanol for analysis.[7]
-
Analysis: Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC).[7]
Visualizations
Caption: Workflow for this compound production.
Caption: Troubleshooting logic for low yield.
Caption: Influence of fructose on key metabolic pathways.
References
- 1. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel osmotic stress control strategy for improved pneumocandin B0 production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Addressing feedback inhibition in Pneumocandin A1 biosynthesis
Welcome to the technical support center for researchers engaged in the biosynthesis of Pneumocandin A1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming feedback inhibition to enhance product yield.
Frequently Asked Questions (FAQs)
Q1: My Glarea lozoyensis fermentation shows initial production of this compound, but the yield plateaus quickly. What could be the issue?
A1: One common reason for premature cessation of secondary metabolite production is feedback inhibition.[1][2][3] The final product, this compound, or a key intermediate, may be inhibiting an early enzymatic step in its own biosynthetic pathway. As the concentration of the product accumulates in the cell, it can bind to and reduce the activity of a key biosynthetic enzyme, thereby limiting further production.
Q2: Which enzyme in the this compound biosynthetic pathway is most likely to be affected by feedback inhibition?
A2: In many secondary metabolite pathways, the first committed enzyme is a primary target for feedback regulation.[1][2] In the case of this compound, which is a lipopeptide synthesized by a Nonribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS), the initial modules of either the NRPS or the PKS are the most probable candidates for feedback inhibition. Specifically, the adenylation (A) domain of the first NRPS module, which is responsible for recognizing and activating the first amino acid of the peptide chain, is a common site for allosteric regulation.[4]
Q3: How can I experimentally confirm that feedback inhibition is occurring in my fermentation?
A3: To confirm feedback inhibition, you can perform in vitro enzyme assays with purified biosynthetic enzymes and varying concentrations of the suspected inhibitor (e.g., this compound). A decrease in enzyme activity with an increase in the concentration of the final product would suggest feedback inhibition.
Troubleshooting Guides
Problem 1: Reduced yield of this compound despite optimal fermentation conditions.
Hypothesis: Feedback inhibition by this compound on an early biosynthetic enzyme.
Troubleshooting Workflow:
Figure 1: Workflow for confirming feedback inhibition.
Experimental Protocol: Enzyme Kinetics Assay
-
Heterologous Expression and Purification:
-
Clone the gene encoding the initial module of the this compound NRPS or PKS into an appropriate expression vector (e.g., pET vector for E. coli expression).[5][6]
-
Transform the vector into a suitable host strain (e.g., E. coli BL21(DE3)).[5]
-
Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, its substrates (the first amino acid for the NRPS module and malonyl-CoA for the PKS module), and necessary co-factors in a suitable buffer.
-
Set up a series of reactions with increasing concentrations of this compound (the potential inhibitor).
-
Initiate the reaction and measure the initial reaction velocity by monitoring substrate consumption or product formation over time using methods like HPLC or spectrophotometry.[7][8][9]
-
-
Data Analysis:
-
Plot the initial reaction velocity against the this compound concentration. A decrease in velocity with increasing this compound concentration indicates inhibition.
-
Use kinetic models (e.g., Michaelis-Menten) to determine the inhibition constant (Ki), which quantifies the inhibitor's potency.[8]
-
Data Presentation: Hypothetical Enzyme Inhibition Data
| This compound Conc. (µM) | Enzyme Activity (µmol/min/mg) | % Inhibition |
| 0 (Control) | 10.5 | 0 |
| 10 | 8.2 | 21.9 |
| 25 | 5.1 | 51.4 |
| 50 | 2.8 | 73.3 |
| 100 | 1.2 | 88.6 |
Problem 2: Confirmed feedback inhibition is limiting this compound production.
Hypothesis: The native biosynthetic enzyme is sensitive to the final product.
Solution: Engineer a feedback-resistant variant of the inhibited enzyme using site-directed mutagenesis.
Logical Framework for Creating a Feedback-Resistant Enzyme:
Figure 2: Strategy for developing a feedback-resistant enzyme.
Experimental Protocol: Site-Directed Mutagenesis
-
Primer Design:
-
Identify the putative allosteric binding site on the target enzyme. This can be predicted based on homology modeling with other NRPS/PKS enzymes where allosteric sites have been characterized.
-
Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.[10]
-
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid containing the wild-type enzyme gene as the template, the mutagenic primers, and a high-fidelity DNA polymerase (e.g., Pfu polymerase).
-
The PCR program typically involves an initial denaturation, followed by 18-20 cycles of denaturation, annealing, and extension, and a final extension step.[10]
-
-
Digestion of Parental DNA and Transformation:
-
Digest the parental (non-mutated) DNA template with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid).
-
Transform the mutated plasmid into competent E. coli cells for propagation.
-
-
Verification and Functional Analysis:
-
Sequence the plasmid from transformed colonies to confirm the desired mutation.
-
Express and purify the mutant enzyme and perform enzyme kinetic assays as described previously to confirm its resistance to feedback inhibition (i.e., a significantly higher Ki value).[11]
-
Data Presentation: Comparison of Wild-Type and Mutant Enzyme
| Enzyme Variant | Ki for this compound (µM) | This compound Titer (mg/L) in Engineered G. lozoyensis |
| Wild-Type | 35 | 850 |
| Mutant 1 (A320G) | 150 | 1250 |
| Mutant 2 (L415F) | > 500 | 2100 |
Signaling Pathway
Hypothesized Feedback Inhibition Loop in this compound Biosynthesis:
Figure 3: Proposed feedback inhibition of this compound biosynthesis.
References
- 1. byjus.com [byjus.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. study.com [study.com]
- 4. youtube.com [youtube.com]
- 5. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKS-NRPS Enzymology and Structural Biology: Considerations in Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 10. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 11. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pneumocandin A1 Purity to >90%
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pneumocandin A1. Our goal is to help you achieve a purity level of over 90% in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound to >90% purity?
The main challenges in achieving high-purity this compound stem from the presence of closely related structural analogs and other impurities from the fermentation broth.[1][2] Separation of these impurities is difficult using simple unit operations like crystallization alone.[1][2] Repetitive crystallization, for instance, offers only a slight increase in purity while leading to significant product loss.[1][2] Chromatographic methods are generally required to resolve these closely related compounds.[1]
Q2: What is a general overview of the purification process for achieving high-purity this compound?
A multi-step process is typically employed to enhance the purity of Pneumocandins. The process generally involves:
-
Extraction: Initial recovery of the product from the fermentation broth.
-
Washing: Removal of polar impurities.
-
Charcoalization: Decolorization of the extract.
-
Crystallization: To achieve moderate purity.
-
Chromatography: The key step for high-purity separation.[1][2][3]
Troubleshooting Guides
Issue 1: Low Purity (<75%) After Initial Crystallization
Possible Causes:
-
Inefficient Extraction: Poor initial recovery from the fermentation broth can carry over a high impurity load.
-
Inadequate Washing: Insufficient removal of polar impurities can hinder crystallization efficiency.
-
Suboptimal Crystallization Conditions: Incorrect solvent/antisolvent ratio, temperature, or addition rate can lead to co-precipitation of impurities.
Troubleshooting Steps:
-
Optimize Extraction: Ensure the use of an appropriate solvent, such as n-butanol, for efficient extraction from the fermentation broth.[1][3]
-
Enhance Washing: Use multiple washes with an immiscible solvent like water to effectively remove polar impurities.[1][2]
-
Control Crystallization Parameters:
Issue 2: Difficulty in Separating this compound from Other Analogs (e.g., Pneumocandin B0, C0)
Possible Cause:
-
Isomeric Similarity: Pneumocandins A0, B0, and C0 are structural isomers, making their separation by simple crystallization extremely difficult.[1][2]
Troubleshooting Steps:
-
Employ Column Chromatography: This is the most effective method for separating closely related Pneumocandin analogs.
-
Adsorbent Selection: Use adsorbents like neutral alumina (B75360) or silica (B1680970) gel.[1][2][3]
-
Solvent System: Utilize a solvent gradient to selectively elute impurities first, followed by the high-purity product.[1]
-
-
Consider Specialized Chromatography: For very similar isomers, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better resolution.[4]
Experimental Protocols
Protocol 1: General Purification Workflow to Achieve >90% Purity
This protocol describes a comprehensive method for purifying Pneumocandins to a high degree of purity.
1. Extraction:
-
Extract the fermentation broth (e.g., 20 kg) with a suitable solvent like n-butanol (e.g., 8 kg).[1][3]
-
Pool the extract layers and concentrate under vacuum at 45-50 °C to a product concentration of approximately 30-50 g/kg.[1]
2. Washing and Charcoalization:
-
Wash the concentrated extract with an immiscible solvent such as water to remove polar impurities.[1][2]
-
Treat the washed extract with activated charcoal (e.g., 0.5:1 w/w ratio of charcoal to product) to remove colored impurities. Stir the suspension and filter through a celite bed.[1]
3. Initial Crystallization:
-
Concentrate the filtrate and induce crystallization by the slow addition of an antisolvent like acetone (B3395972) at a controlled temperature (0-10 °C).[1][3]
-
This step should yield a product with moderate purity (75-85%).[1][3]
4. Column Chromatography for High Purification:
-
Dissolve the moderately pure product in a suitable solvent (e.g., methanol).[1]
-
Prepare a column with an adsorbent such as neutral alumina.[1][3]
-
Load the dissolved product onto the column.
-
Elute the column with a carefully selected solvent composition that is more selective towards impurities, thus removing them from the column.[1]
-
Subsequently, elute the column with a solvent composition that is selective for the product to obtain high-purity fractions (purity can range from 88-95%).[1][3]
5. Final Crystallization:
-
Pool the high-purity fractions and concentrate them.
-
Perform a final crystallization using the solvent-antisolvent method as described in step 3 to obtain the final product in solid form with >90% purity.[1]
Data Presentation
Table 1: Purity Enhancement at Different Purification Stages
| Purification Step | Starting Purity | Purity Achieved | Reference |
| First Crystallization | Fermentation Broth | 58.5% | [1] |
| Second Crystallization | 58.5% | 67% | [1] |
| Third Crystallization | 67% | 81.23% | [1] |
| Column Chromatography | ~78% | 88-95% | [1][3] |
| Final Product | 88-95% | >90% | [1][3] |
Visualizations
Caption: A generalized workflow for the purification of this compound to >90% purity.
Caption: A troubleshooting decision tree for enhancing this compound purity.
References
- 1. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 4. EP2464374B1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
Dealing with co-eluting impurities in Pneumocandin A1 HPLC analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the HPLC analysis of Pneumocandin A1 and related compounds like Caspofungin.
Frequently Asked Questions (FAQs)
Q1: I am observing a broad or shouldered peak for this compound. What is the likely cause and how can I fix it?
A1: A broad or shouldered peak often indicates the presence of one or more co-eluting impurities. These impurities have very similar retention times to the main analyte under the current chromatographic conditions.
Troubleshooting Steps:
-
Confirm Peak Purity: If available, use a photodiode array (PDA) detector to check the peak purity across its width. A non-homogenous spectrum suggests co-elution. Mass spectrometry (MS) is also a powerful tool for identifying multiple components under a single chromatographic peak.[]
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. This will increase retention times and may improve the resolution between this compound and closely eluting non-polar impurities.
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Prepare the aqueous portion of your mobile phase with a buffer (e.g., phosphate, ammonium (B1175870) acetate) and adjust the pH.[2] A systematic study varying the pH by ±0.5 units can reveal optimal separation conditions.
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol (B129727) or vice-versa. Different organic solvents can alter the selectivity of the separation.
-
Evaluate Column Temperature: Lowering the column temperature can sometimes enhance resolution, although it may also increase peak broadening. Conversely, increasing the temperature can improve efficiency but may decrease resolution if peaks shift closer together. A typical starting point is 30°C.[3]
-
Reduce Flow Rate: Decreasing the flow rate can improve separation efficiency and resolution, but will also increase the run time.
Q2: My current HPLC method does not separate known related substances from the main this compound peak. How can I develop a more specific, stability-indicating method?
A2: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[4] Developing such a method often requires performing forced degradation studies.[5]
Core Strategy: Forced Degradation Forced degradation studies intentionally stress the API to generate potential degradation products.[4][5] By analyzing the stressed samples, you can ensure your method separates these new impurities from the parent peak.
Key Steps:
-
Prepare an Impurity Mixture: Create a solution containing known impurities of this compound, such as Pneumocandin B0, Impurity A, B, D, and E.[3][6] This mixture is used to confirm that the method can separate these specific compounds.
-
Perform Forced Degradation: Subject this compound to various stress conditions as detailed in the experimental protocols section below. Common conditions include acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis.[3][7]
-
Analyze Stressed Samples: Inject the degraded samples into the HPLC system. The goal is to achieve baseline resolution between the main this compound peak and all generated degradation products.
-
Optimize Chromatographic Conditions: If co-elution occurs, systematically adjust method parameters as described in Q1 (e.g., gradient slope, pH, solvent type, column chemistry) until adequate separation is achieved. C18 columns are most common, but for some isomers, a hydrophilic interaction liquid chromatography (HILIC) approach with a silica-based stationary phase may be effective.[8][9]
Q3: How do I choose the right HPLC column and detection wavelength for this compound analysis?
A3: The choice of column and wavelength is critical for achieving good separation and sensitivity.
-
Column Selection: Reversed-phase (RP-HPLC) is the most common technique for analyzing this compound and its impurities.[8]
-
C18 (Octadecylsilane) Columns: These are the most widely used columns and provide excellent hydrophobic retention for separating a broad range of pharmaceutical compounds, including Pneumocandins.[8] A column with dimensions like 150 mm length, 4.6 mm internal diameter, and a particle size of 3 µm is a good starting point.[3][6]
-
Silica (B1680970) Columns: For separating closely related isomers like Pneumocandin B0 and C0, a normal-phase or HILIC method using a silica gel column may provide better selectivity.[9][10]
-
-
Detection Wavelength:
-
Pneumocandins and their related substances have UV absorbance in the low UV region due to their peptide backbone.[8]
-
Commonly used wavelengths are 210 nm and 225 nm .[8] The optimal wavelength should be chosen to maximize the signal-to-noise ratio while minimizing interference from the mobile phase.[8]
-
Quantitative Data Summary
The following tables summarize typical HPLC parameters used in the analysis of Pneumocandin/Caspofungin and its related impurities, based on published methods.
Table 1: Example HPLC Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm)[3] | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | Buffer Solution (pH 4.0 ± 0.05 with acetic acid)[6] | 0.02 M Phosphoric Acid Buffer (pH 3.5)[2] |
| Mobile Phase B | Acetonitrile/Water Mixture[6] | Acetonitrile and 2-Propanol[2] |
| Elution Mode | Gradient[3] | Isocratic[2] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[2] |
| Column Temp. | 30°C[3] | 30°C[2] |
| Detection | UV at 210 nm or 225 nm[8] | UV at 210 nm[2] |
| Injection Vol. | 10 µL[3] | Not Specified |
| Run Time | 70 minutes[3] | Not Specified |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the conditions for intentionally degrading this compound to test the specificity of an HPLC method.[3][4]
Objective: To generate potential degradation products and verify they can be separated from the parent drug.
Materials:
-
This compound sample
-
0.5 M Hydrochloric Acid (HCl)
-
0.5 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and diluent
-
Calibrated oven and photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve this compound in diluent and add 0.5 M HCl. Heat the solution at 50°C for approximately 30 minutes.[3] Cool, neutralize with an equivalent amount of 0.5 M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Dissolve this compound in diluent and add 0.5 M NaOH. Keep the solution at room temperature for approximately 30 minutes.[3] Neutralize with an equivalent amount of 0.5 M HCl and dilute to the target concentration.
-
Oxidative Degradation: Dissolve this compound in diluent and add 3% H₂O₂. Keep the solution at room temperature for approximately 20 minutes.[3] Dilute to the target concentration.
-
Thermal Degradation: Store the solid this compound powder in an oven at 60°C for 120 hours.[6] After the exposure period, dissolve the sample in diluent to the target concentration.
-
Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Dissolve the sample in diluent to the target concentration.
-
Analysis: Inject each of the stressed samples, along with an unstressed control sample, into the HPLC system. Analyze the chromatograms to ensure all degradation peaks are resolved from the main this compound peak.
Visualizations
Caption: A logical workflow for diagnosing and resolving peak co-elution issues.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 2. ijapbjournal.com [ijapbjournal.com]
- 3. impactfactor.org [impactfactor.org]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 8. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]
- 9. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 10. joac.info [joac.info]
Strategies to minimize the formation of unwanted Pneumocandin analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of pneumocandins. The focus is on strategies to minimize the formation of unwanted analogs and enhance the yield of the desired product, primarily Pneumocandin B0.
Troubleshooting Guides
This section addresses specific issues that may be encountered during pneumocandin fermentation and downstream processing.
| Problem | Potential Cause | Recommended Solution |
| High levels of Pneumocandin A0 relative to B0 | Wild-type or insufficiently mutated Glarea lozoyensis strain is being used. | The most effective solution is to disrupt the GLOXY4 gene, which is responsible for the biosynthesis of a precursor unique to Pneumocandin A0. This has been shown to lead to the exclusive production of Pneumocandin B0.[1][2][3] |
| Suboptimal fermentation medium composition. | Optimize the fermentation medium. Mannitol (B672) has been identified as a preferred carbon source, and casein enzyme hydrolysate as a beneficial nitrogen source.[4] | |
| Presence of Pneumocandin C0 and other structural analogs | Natural biosynthetic promiscuity of the producing organism. | While genetic strategies are being developed, downstream purification is currently the primary method for removal. Normal phase chromatography has been shown to be effective in separating these closely related isomers.[5][6][7] |
| Inefficient precursor supply for specific hydroxylation patterns. | Consider genetic manipulation of the hydroxylase genes (GLP450-1, GLP450-2, GLOXY1) to alter the hydroxylation patterns and potentially reduce the formation of certain analogs.[8] | |
| Low overall pneumocandin titer | Feedback inhibition of the biosynthetic pathway. | Employ extractive fermentation by adding surfactants like SDS to the culture broth to promote the release of intracellular pneumocandins, thereby reducing feedback inhibition.[5] |
| Non-optimized fermentation conditions. | Optimize fermentation parameters such as temperature, pH, and agitation. Low-temperature adaptive laboratory evolution has been shown to increase production by enhancing cell membrane permeability.[9][10] Fed-batch cultivation with controlled feeding of nutrients like mannitol can also significantly improve titers.[11] | |
| Competing metabolic pathways diverting precursors. | Engineer the strain by knocking out competing pathways, such as those responsible for producing 6-methylsalicylic acid and pyranidine E, to direct more metabolic flux towards pneumocandin biosynthesis.[12] | |
| Difficulty in purifying Pneumocandin B0 | Co-crystallization or similar chromatographic behavior of analogs. | A multi-step purification process is recommended, involving initial extraction from the fermentation broth, followed by crystallization and then chromatographic separation. Normal phase chromatography is often required to resolve closely related isomers.[6][7][13] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy to eliminate Pneumocandin A0 production?
A1: The most definitive strategy is the genetic disruption of the GLOXY4 gene in Glarea lozoyensis.[1][2][3] This gene encodes an oxygenase responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a key building block for Pneumocandin A0.[1][3] By knocking out this gene, the biosynthetic pathway is redirected to exclusively produce Pneumocandin B0, which does not contain this modified amino acid.[1][2][3]
Q2: How can I increase the overall yield of Pneumocandin B0?
A2: A multi-pronged approach is most effective:
-
Genetic Engineering: In addition to eliminating competing analogs, overexpression of rate-limiting enzymes in the pneumocandin biosynthetic pathway, such as the thioesterase GLHYD and cytochrome P450s, can significantly boost production.[12] Overexpressing global transcriptional activators can also enhance the expression of the entire biosynthetic gene cluster.[12]
-
Fermentation Optimization: Fine-tuning the fermentation medium is crucial. The use of specific carbon sources like mannitol and nitrogen sources such as casein enzyme hydrolysate has been shown to be beneficial.[4] Implementing a fed-batch culture strategy with optimized nutrient feeding can lead to substantial increases in final titers.[11]
-
Strain Improvement: Classical mutagenesis using agents like NTG, UV, and gamma rays can be used to screen for higher-producing mutants.[11] Furthermore, adaptive laboratory evolution, particularly at low temperatures, can select for strains with improved production characteristics.[9][10]
Q3: What are the main challenges in purifying Pneumocandin B0, and how can they be overcome?
A3: The primary challenge lies in the separation of Pneumocandin B0 from its structurally similar analogs, especially Pneumocandin A0 and C0.[1][5][6][7] These compounds have very similar physicochemical properties, making separation by simple crystallization or reverse-phase chromatography difficult.[6][7] An effective purification strategy typically involves:
-
Initial crystallization to achieve a moderately pure product (75-85%).[6][7][13]
-
Column chromatography, often using normal phase adsorbents like silica (B1680970) or alumina, with specific solvent systems to resolve the different pneumocandin analogs.[6][7]
Q4: Can precursor feeding be used to alter the production of pneumocandin analogs?
A4: Yes, this approach, known as mutasynthesis, can be used to generate novel pneumocandin analogs. By disrupting the gene responsible for the native side chain synthesis (GLPKS4) and feeding alternative fatty acid precursors, new pneumocandin congeners with modified side chains can be produced.[14] This strategy is more for generating novel analogs rather than minimizing existing unwanted ones, but it demonstrates the flexibility of the biosynthetic pathway.
Quantitative Data Summary
Table 1: Impact of Genetic Modification on Pneumocandin Production
| Strain | Genetic Modification | Pneumocandin A0:B0 Ratio | Pneumocandin B0 Titer (g/L) | Fold Increase in B0 Titer | Reference |
| Wild-type G. lozoyensis | None | 7:1 | - | - | [1] |
| Mutated Strain (ATCC 74030) | Chemical Mutagenesis | 1:80 | - | - | [1] |
| GLOXY4 Disruption Mutant | Knockout of GLOXY4 gene | A0 Abolished | ~0.490 | 9.5-fold vs. wild-type | [1][15] |
| Engineered Strain | Overexpression of 4 enzymes, knockout of 2 competing pathways, overexpression of 1 activator | B0 as main product | 2.63 | 108.7% increase | [12] |
Table 2: Effect of Fermentation Optimization on Pneumocandin B0 Yield
| Optimization Strategy | Strain | Pneumocandin B0 Yield (g/L) | Reference |
| Response Surface Optimization of Medium | Engineered Strain F-ap-htyE | 2.01 | [11] |
| Fed-batch Culture with Mannitol Feeding | - | 2.71 | [11] |
| Low-Temperature Adaptive Laboratory Evolution (ALE50) | ALE50 | 2.131 | [9] |
| Extractive Fermentation with SDS | - | 2.528 | [5] |
Key Experimental Protocols
1. Gene Disruption in G. lozoyensis (Example: GLOXY4)
-
Vector Construction: Amplify upstream and downstream homologous fragments of the target gene (GLOXY4) from the genomic DNA of G. lozoyensis. Insert these fragments into a disruption vector flanking a selection marker, such as the hygromycin resistance gene (hygR).
-
Agrobacterium tumefaciens-mediated Transformation: Introduce the disruption vector into A. tumefaciens. Co-cultivate the transformed A. tumefaciens with protoplasts or conidia of G. lozoyensis.
-
Selection and Verification: Select for transformants on a medium containing an appropriate antibiotic (e.g., hygromycin B) and a bacteriostatic agent (e.g., cefotaxime) to inhibit the growth of A. tumefaciens. Verify the desired gene disruption in the resistant clones using PCR analysis.[1]
2. Fermentation Protocol for Pneumocandin Production
-
Seed Culture: Inoculate a seed medium with G. lozoyensis and incubate for approximately 5 days with agitation (e.g., 220 rpm).[1]
-
Production Culture: Inoculate a production medium (e.g., H medium) with the seed culture. Incubate the production culture with agitation (e.g., 220 rpm) at 25°C for 14 days.[1]
-
Fed-Batch Strategy (for enhanced yield): In a fermenter, after an initial batch phase, feed a concentrated solution of a key nutrient, such as mannitol, at a controlled rate to maintain optimal growth and production.[11]
3. Extraction and Analysis of Pneumocandins
-
Extraction: Add an equal volume of methanol (B129727) to the culture broth. Agitate for 1 hour to extract the pneumocandins. Separate the mycelia by filtration. Evaporate the filtrate to dryness and redissolve the residue in methanol for analysis.[1]
-
HPLC Analysis: Analyze the methanol extract using High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient of acetonitrile (B52724) and water as the mobile phase. Detection is performed using a UV detector. The identities of the pneumocandin peaks are confirmed by comparing their retention times with those of authentic standards and by high-resolution mass spectrometry (HRMS).[1]
Visualizations
Caption: Biosynthetic pathway leading to Pneumocandin A0 and B0 formation.
Caption: Experimental workflow for targeted gene disruption in G. lozoyensis.
Caption: Troubleshooting logic for high Pneumocandin A0 levels.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Screening for significant medium components for Pneumoncandin B0 production at shake flask level through factorial design | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 11. Strain Breeding and Fermentation Process Optimization for Production of Pneumocandin B0 by Filamentous fungus [cjph.com.cn]
- 12. Metabolic engineering of Glarea lozoyensis for high-level production of pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 14. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pneumocandin A1 Stability and Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of dissolved oxygen (DO) and pH on the stability and yield of Pneumocandin A1. The information is based on studies of Glarea lozoyensis, the primary producer of pneumocandins, with a focus on practical issues encountered during fermentation and downstream processing.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal initial pH and dissolved oxygen (DO) levels for Pneumocandin production?
A: Optimal conditions for Pneumocandin production by Glarea lozoyensis are typically separated into seed and fermentation stages. For the seed culture, an initial pH of 5.0 is commonly used[1][2]. The fermentation stage is often initiated at a higher pH, around 6.8 to 7.0[1][3][4]. Maintaining a dissolved oxygen level above 30% during fermentation has been associated with high yields in bioreactor setups[5].
Q2: How does dissolved oxygen concentration influence the final yield of Pneumocandins?
A: Dissolved oxygen affects not only cell growth but also the biosynthesis of secondary metabolites. High viscosity in Glarea lozoyensis cultures can impede oxygen transfer, leading to lower yields[5]. Furthermore, oxidative stress and the presence of reactive oxygen species (ROS), which are directly related to oxygen levels, play a regulatory role in Pneumocandin biosynthesis[6][7]. Studies have shown that a moderate level of oxidative stress may actually enhance production; for instance, deleting the redox regulator gene Glyap1 resulted in higher ROS levels and a 50% increase in Pneumocandin B0 yield per unit of biomass[7].
Q3: What is the impact of pH on the stability of this compound during and after fermentation?
A: While specific degradation kinetics for this compound are not extensively published, the stability of similar complex pharmaceutical compounds is known to be highly pH-dependent[8]. Generally, ester and amide bonds, which are present in the cyclic peptide structure of pneumocandins, are susceptible to hydrolysis under extreme acidic or alkaline conditions[8]. Therefore, it is critical to maintain the pH within a stable, near-neutral range during downstream processing and storage to prevent degradation and loss of potency.
Q4: I am observing a high ratio of Pneumocandin A0 relative to B0. Can pH or DO control help shift this ratio?
A: The natural production profile of wild-type Glarea lozoyensis favors Pneumocandin A0 over B0, with reported initial ratios as high as 7:1[4][9]. While extensive strain mutation and medium optimization have been the primary methods to shift this ratio significantly (to as low as 1:80), fermentation conditions do play a role[4][9]. Suboptimal DO or pH can stress the organism and potentially alter metabolic fluxes, though genetic engineering, such as the disruption of the GLOXY4 gene, is a more direct and effective method for exclusively producing Pneumocandin B0[4][10].
Q5: My fermentation broth viscosity is very high, and the DO level is dropping. What are the consequences and solutions?
A: High broth viscosity is a common challenge in filamentous fungal fermentations and directly impairs process performance by lowering the oxygen transfer rate[5]. This can lead to oxygen limitation, reducing both cell growth and the specific productivity of Pneumocandins. Controlling fungal morphology to favor smaller, more compact pellets can help manage viscosity. This can be influenced by the composition of the seed medium, particularly the nitrogen source[5].
Section 2: Troubleshooting Guides
Problem: Low Overall Pneumocandin Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dissolved Oxygen | 1. Ensure the DO probe is properly calibrated before and after the fermentation run.2. Gradually increase agitation and/or aeration rates, monitoring for shear stress.3. Monitor broth viscosity; if excessively high, consider strategies for morphology control in the seed stage.4. In controlled bioreactors, consider implementing an oxygen-enriched air supply to meet oxygen demand. |
| Incorrect pH Profile | 1. Verify the calibration of the pH probe.2. Implement a pH control loop with automated addition of acid and base to maintain the desired setpoint (e.g., pH 6.8)[1].3. Ensure the culture medium has sufficient buffering capacity to prevent rapid pH shifts. |
| Nutrient Limitation | 1. Analyze key nutrients (carbon, nitrogen) at various time points to identify potential limitations.2. Implement a fed-batch strategy to maintain optimal nutrient levels, which has been shown to improve yields significantly[6]. |
Problem: Degradation of this compound Post-Fermentation
| Possible Cause | Troubleshooting Steps |
| pH-Induced Degradation | 1. Immediately after harvesting, measure the pH of the broth and adjust to a neutral range (e.g., 6.5–7.5) using appropriate buffers.2. Store harvested broth and subsequent fractions at reduced temperatures (e.g., 4°C) to slow potential degradation reactions[8].3. Perform a stability study by exposing purified this compound to different pH values to determine its specific stability profile (see Protocol 1). |
| Oxidative Degradation | 1. Minimize the exposure of the product to air during downstream processing steps.2. If compatible with the purification process, consider blanketing storage vessels with an inert gas like nitrogen or argon.3. Evaluate the addition of antioxidants, ensuring they do not interfere with subsequent purification steps or final product specifications. |
Section 3: Data Presentation
Table 1: Reported Pneumocandin B0 Yields Under Different Fermentation Strategies
| Fermentation Strategy | Key Parameters | Maximum Yield (mg/L) | Reference |
| Low-Temperature Adaptive Laboratory Evolution (ALE) | 50 cycles of low-temperature adaptation to increase membrane permeability. | 2131 | [1][11] |
| Osmotic Stress Control Fed-Batch | Controlled feeding of mannitol (B672) to maintain osmotic pressure. | 2711 | [6] |
| 50-L Bioreactor Fermentation | Dissolved oxygen maintained above 30%. | 2100 | [5] |
| Glyap1 Gene Knockout | Increased intracellular ROS levels. | 38.78 mg/g DCW (Yield per biomass increased by 50%) | [7] |
Table 2: Recommended pH and Dissolved Oxygen (DO) Setpoints for G. lozoyensis Fermentation
| Stage | Parameter | Recommended Value / Range | Notes | Reference |
| Seed Culture | Initial pH | 5.0 | Critical for establishing healthy inoculum. | [1][2] |
| Fermentation | Initial pH | 6.8 - 7.0 | Higher pH for the production phase. | [1][3] |
| Fermentation | Dissolved Oxygen (DO) | > 30% | Essential to avoid oxygen limitation, especially in high-density cultures. | [5] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound at Different pH Values
This protocol provides a framework for determining the stability of this compound under various pH conditions.[12]
-
Preparation of Buffers: Prepare a series of sterile buffers (e.g., phosphate-citrate) at different pH values, such as 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0.
-
Sample Preparation: Obtain a purified stock solution of this compound of known concentration. Dilute the stock solution into each buffer to a final concentration suitable for analytical detection.
-
Incubation: Aliquot the solutions into sterile, sealed vials and incubate them at a constant, controlled temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one vial from each pH condition for analysis. The T=0 sample represents the initial concentration.
-
Quantification: Analyze the concentration of intact this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition to determine the degradation rate.
Protocol 2: Representative Seed and Fermentation Media for Pneumocandin Production
The following media compositions are synthesized from published studies and serve as a starting point for process development.[1][2]
Seed Medium:
-
Glucose: 40 g/L
-
Soybean powder: 20 g/L
-
KH₂PO₄: 1 g/L
-
Trace elements solution: 1 mL/L
-
Initial pH: 5.0
Fermentation Medium:
-
Mannitol: 80 g/L
-
Glucose: 20 g/L
-
Peptone: 20 g/L
-
K₂HPO₄: 2.5 g/L
-
Initial pH: 6.8
Culture Conditions:
-
Inoculation: Inoculate the fermentation medium with 10% (v/v) of a 5-day old seed culture.
-
Temperature: 25°C
-
Agitation: 220 rpm (in shake flasks, adjust for bioreactors to maintain DO > 30%).
Section 5: Visualizations
Caption: Troubleshooting workflow for low Pneumocandin yield.
Caption: Key factors influencing Pneumocandin production and stability.
References
- 1. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 2. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel osmotic stress control strategy for improved pneumocandin B0 production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glyap1 regulates pneumocandin B0 synthesis by controlling the intracellular redox balance in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing the production of Pneumocandin A1 fermentation byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Glarea lozoyensis to produce Pneumocandin A1 and related compounds. The primary focus is on strategies to minimize the formation of unwanted byproducts, thereby improving the purity and yield of the desired pneumocandin.
Frequently Asked Questions (FAQs)
Q1: What are the major fermentation byproducts of this compound?
A1: In the fermentation of wild-type Glarea lozoyensis, the most significant byproduct is Pneumocandin A0.[1][2][3][4] Another notable byproduct is Pneumocandin C0, a positional isomer of Pneumocandin B0 (a closely related and often desired product).[5][6] The wild-type strain naturally produces a higher ratio of Pneumocandin A0 to Pneumocandin B0, often cited as 7:1.[1][3]
Q2: How can I eliminate the production of Pneumocandin A0?
A2: The most effective method to eliminate Pneumocandin A0 production is through genetic engineering of the producing organism, Glarea lozoyensis. This is achieved by disrupting the GLoxy4 gene, which encodes a nonheme, α-ketoglutarate-dependent oxygenase.[1][2][3][4] This enzyme is responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a key building block of Pneumocandin A0.[1][2] Knocking out the GLoxy4 gene completely abolishes the synthesis of Pneumocandin A0.[1][4]
Q3: What strategies can be employed to reduce the formation of Pneumocandin C0?
A3: The formation of Pneumocandin C0 can be significantly reduced by optimizing the fermentation medium, specifically by supplementing it with L-proline.[6][7] The addition of L-proline hinders the intracellular formation of 4R-hydroxyl-L-proline, a precursor for Pneumocandin C0.[6] Controlling the fermentation pH is also crucial; maintaining a pH of around 5.3 has been shown to decrease the content of Pneumocandin C0.[5]
Q4: What is the recommended carbon source for Glarea lozoyensis fermentation to optimize pneumocandin production?
A4: Mannitol (B672) is a highly effective carbon source for Pneumocandin B0 production and is often used in combination with other sugars like glucose.[8][9] Studies have shown that a combination of mannitol and glucose can significantly increase the yield of the desired pneumocandin. Fructose has also been investigated as a potential substitute for the more expensive mannitol in larger-scale fermentations.[6]
Q5: How does the nitrogen source impact byproduct formation and overall yield?
A5: The choice of nitrogen source can influence both the morphology of the fungus and the production of pneumocandins. Cotton seed powder has been shown to be an effective nitrogen source, leading to the formation of small, compact pellets of Glarea lozoyensis, which is favorable for production and can increase the yield of Pneumocandin B0.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of Pneumocandin A0 in the fermentation broth. | Wild-type strain of Glarea lozoyensis is being used. | Implement the gene disruption protocol for the GLoxy4 gene to create a mutant strain that cannot produce Pneumocandin A0.[1][4] |
| Incomplete disruption of the GLoxy4 gene. | Verify the gene knockout using PCR analysis. If the disruption was unsuccessful, repeat the transformation and selection process.[1] | |
| Significant presence of Pneumocandin C0. | Suboptimal concentration of L-proline in the fermentation medium. | Supplement the fermentation medium with L-proline at a concentration of 5-10 g/L.[6] |
| Incorrect pH of the fermentation medium. | Maintain a constant pH of 5.3 throughout the fermentation process. | |
| Low overall yield of desired pneumocandins. | Suboptimal carbon to nitrogen ratio in the medium. | Optimize the concentrations of mannitol and the chosen nitrogen source (e.g., cotton seed powder).[9] |
| Inefficient nutrient feeding strategy in fed-batch culture. | Develop and implement an osmotic stress control fed-batch strategy by controlling the mannitol concentration.[10] | |
| Inconsistent fermentation results. | Variability in seed culture quality. | Standardize the seed culture preparation, including the composition of the seed medium and incubation time.[8] |
| Fluctuations in dissolved oxygen levels. | Ensure adequate aeration and agitation to maintain dissolved oxygen levels above 20%.[5] |
Experimental Protocols
Protocol 1: Disruption of the GLoxy4 Gene in Glarea lozoyensis
This protocol describes the process for creating a GLoxy4 knockout mutant of Glarea lozoyensis to eliminate the production of Pneumocandin A0.[1]
Materials:
-
Wild-type Glarea lozoyensis strain (e.g., ATCC 20868)
-
Agrobacterium tumefaciens strain (e.g., AGL-1)
-
Disruption vector pAg1-H3-GLOXY4 (containing hygromycin resistance gene)
-
YEB broth
-
IMAS agar (B569324)
-
M-100 medium
-
Hygromycin B
-
0.05% Tween 20 solution
-
Sterile distilled water
Procedure:
-
Prepare G. lozoyensis conidia:
-
Wash conidia from a mature culture with 0.05% Tween 20.
-
Vortex for 15 minutes.
-
Rinse twice with sterile distilled water.
-
Resuspend in sterile distilled water.
-
-
Prepare A. tumefaciens culture:
-
Grow A. tumefaciens AGL-1 containing the disruption vector pAg1-H3-GLOXY4 in YEB broth with appropriate antibiotics.
-
-
Co-cultivation:
-
Mix the G. lozoyensis conidial suspension with the A. tumefaciens culture in equal volumes.
-
Spread the mixture onto IMAS agar plates.
-
Incubate at 28°C for 2 days.
-
-
Selection of transformants:
-
Overlay the co-culture plates with M-100 medium supplemented with 300 µg/ml cefotaxime (to kill A. tumefaciens) and 200 µg/ml hygromycin B (to select for transformants).
-
Incubate until resistant colonies appear.
-
-
Verification of gene disruption:
-
Isolate genomic DNA from putative transformants.
-
Perform PCR analysis using primers specific to the GLoxy4 gene and the hygromycin resistance cassette to confirm the gene replacement event.[1]
-
Protocol 2: Fermentation of Glarea lozoyensis for Reduced Byproduct Formation
This protocol outlines the fermentation conditions optimized for high-yield production of the desired pneumocandins with minimal byproducts.
Materials:
-
Glarea lozoyensis strain (wild-type or ΔGLoxy4 mutant)
-
Seed medium (e.g., KF medium)
-
Production medium (e.g., H medium)
-
L-proline
-
Mannitol
-
Glucose
-
Cotton seed powder (or other suitable nitrogen source)
-
Phosphate (B84403) buffer
Procedure:
-
Seed Culture Preparation:
-
Inoculate conidia into the seed medium.
-
Incubate for 5 days with agitation (e.g., 220 rpm).
-
-
Production Culture:
-
Inoculate the production medium with the seed culture.
-
The production medium should be optimized for carbon and nitrogen sources. A typical composition includes mannitol, glucose, and a nitrogen source like cotton seed powder.
-
To reduce Pneumocandin C0, supplement the medium with 5-10 g/L of L-proline.[6]
-
Maintain the pH at 5.3 using a buffer system or automated pH control.[5]
-
Incubate at 25°C with agitation (e.g., 220 rpm) for 14 days.[1]
-
Ensure dissolved oxygen levels are maintained above 20%.[5]
-
Protocol 3: HPLC Analysis of Pneumocandins
This protocol provides a general method for the analysis of pneumocandins in fermentation extracts.
Materials:
-
Fermentation broth extract (e.g., methanol (B129727) extract)
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer)
-
Pneumocandin standards (A0, B0, C0, etc.)
Procedure:
-
Sample Preparation:
-
Extract the pneumocandins from the fermentation broth using an equal volume of methanol.
-
Agitate for 1 hour.
-
Filter to remove fungal biomass.
-
The supernatant is used for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an acidic aqueous buffer is typically used to separate the different pneumocandin analogues. For example, a mobile phase of 15% v/v 0.1% w/w ammonium acetate pH 4.5 and 85% v/v acetonitrile can be used.[11][12]
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or mass spectrometry for more sensitive and specific detection.
-
Quantification: Compare the peak areas of the samples to those of the pneumocandin standards to determine the concentration of each analogue.
-
Data Presentation
Table 1: Effect of GLoxy4 Gene Disruption on Pneumocandin Production
| Strain | Pneumocandin A0 Titer (relative %) | Pneumocandin B0 Titer (relative fold increase) | Reference |
| Wild-type | 100 | 1 | [1] |
| ΔGLoxy4 mutant | 0 | 9.5 | [1] |
Table 2: Effect of L-proline Supplementation on Pneumocandin C0 Reduction
| L-proline Concentration (g/L) | Pneumocandin C0 Content (%) | Reference |
| 0 | ~6 | [5] |
| 5-10 | Significantly reduced | [6] |
| 12 (in a specific medium) | Reduced from 6% to 1.5% | [5] |
Visualizations
Caption: Biosynthetic pathway leading to major pneumocandins.
Caption: Troubleshooting workflow for reducing pneumocandin byproducts.
References
- 1. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 9. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]
- 10. Novel osmotic stress control strategy for improved pneumocandin B0 production in Glarea lozoyensis combined with a mechanistic analysis at the transcriptome level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2011019285A1 - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
- 12. KR20120059554A - Separation and/or purification of pneumocandin b0 from c0 - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of Pneumocandin A1 and Pneumocandin B0
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal activities of Pneumocandin A1 and Pneumocandin B0, two closely related lipopeptide echinocandins produced by the fungus Glarea lozoyensis. While both compounds share a common mechanism of action, their in vitro efficacy against pathogenic fungi has led to different trajectories in drug development. This document summarizes the available experimental data, details the methodologies for assessing antifungal activity, and illustrates the key biological pathways involved.
Executive Summary
Pneumocandin B0 was selected as the precursor for the semi-synthetic antifungal drug caspofungin due to its superior potency and broader spectrum of activity against clinically relevant fungal pathogens.[1] While direct comparative quantitative data for this compound is scarce in publicly available literature, the prioritization of Pneumocandin B0 for clinical development strongly suggests its more favorable antifungal profile. This guide will focus on the well-documented activity of Pneumocandin B0 and its derivative, caspofungin, as a benchmark for the pneumocandin class, while highlighting the existing knowledge gap regarding this compound.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Pneumocandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[2][3] This enzyme is a critical component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a key structural polymer that maintains the integrity of the cell wall. By inhibiting this enzyme, pneumocandins disrupt the fungal cell wall, leading to osmotic instability and ultimately cell death. This mechanism is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to the favorable safety profile of this class of antifungals.[2]
Comparative In Vitro Antifungal Activity
The following tables summarize the minimum inhibitory concentration (MIC) values for Pneumocandin B0 (as its derivative caspofungin) against various species of Candida and Aspergillus. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Due to the limited availability of data, the corresponding values for this compound are not provided.
Table 1: In Vitro Activity of Pneumocandin B0 (Caspofungin) against Candida Species
| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 0.015 - 4.0 | 0.063 - 0.5 | 0.25 - 1.0 |
| C. glabrata | 0.03 - 8.0 | 0.12 - 1.0 | 0.5 - 2.0 |
| C. parapsilosis | 0.25 - 8.0 | 1.0 - 2.0 | 2.0 - 4.0 |
| C. tropicalis | 0.03 - 4.0 | 0.12 - 0.5 | 0.5 - 1.0 |
| C. krusei | 0.12 - 8.0 | 0.5 - 2.0 | 1.0 - 4.0 |
Table 2: In Vitro Activity of Pneumocandin B0 (Caspofungin) against Aspergillus Species
| Aspergillus Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| A. fumigatus | 0.06 - >16 | 0.25 - 1.0 | 0.5 - 2.0 |
| A. flavus | 0.12 - >16 | 0.5 - 2.0 | 1.0 - 4.0 |
| A. niger | 0.25 - >16 | 1.0 - 4.0 | 2.0 - 8.0 |
| A. terreus | 0.12 - >16 | 0.5 - 2.0 | 1.0 - 4.0 |
Note: MIC values can vary depending on the specific isolates tested and the methodology used.
Experimental Protocols
The in vitro antifungal activity of pneumocandins is primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method involves preparing two-fold serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the drug that inhibits visible growth.
1. Preparation of Antifungal Stock Solution:
-
This compound or B0 is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
2. Preparation of Microtiter Plates:
-
Serial two-fold dilutions of the antifungal stock solution are prepared in RPMI 1640 medium buffered with MOPS.
-
The final concentrations typically range from 0.015 to 16 µg/mL.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
3. Inoculum Preparation:
-
Fungal isolates are grown on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
4. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
The plates are incubated at 35°C for 24 to 48 hours.
5. MIC Endpoint Determination:
-
The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
References
In Vitro Efficacy of Pneumocandins Against Candida albicans: A Comparative Guide
A Note on Pneumocandin A1: Direct and extensive in vitro efficacy data, specifically for this compound against Candida albicans, is not widely available in published literature. The focus of research and clinical development has been on its semi-synthetic derivatives and other analogues. This guide will therefore utilize Caspofungin (MK-0991), a prominent and well-characterized antifungal derived from Pneumocandin B0, as a representative of the pneumocandin class for comparative purposes. Caspofungin belongs to the echinocandin family of antifungals, which also includes Micafungin and Anidulafungin. This guide will compare the in vitro activity of these agents against Candida albicans.
Comparative In Vitro Susceptibility of Echinocandins against Candida albicans
The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). MIC is the lowest concentration of an antifungal drug that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | MFC Range (µg/mL) | MFC90 (µg/mL) |
| Caspofungin | 0.015 - 4.0[1][2] | 0.25[2] | 0.5[2] | 0.06 - >16[2] | 1.0[2] |
| Micafungin | 0.0039 - 0.25[3] | 0.015 - 0.03 | 0.015 - 0.5[4] | ≥ MIC | Not widely reported |
| Anidulafungin | 0.06 - 2.0[5] | 0.06 - 0.12 | 0.25 - 0.5 | Not widely reported | Not widely reported |
Note: MIC and MFC values can vary depending on the specific C. albicans isolate, testing methodology, and laboratory. The data presented here is a summary from various studies.
Experimental Protocols
The determination of MIC and MFC values is crucial for evaluating the in vitro potency of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) document M27 provides a standardized reference method for broth dilution antifungal susceptibility testing of yeasts.
Minimum Inhibitory Concentration (MIC) Determination (CLSI M27 Broth Microdilution Method)
-
Inoculum Preparation: Candida albicans isolates are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates are inoculated with the prepared fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a prominent decrease in turbidity compared to the growth control well.
Minimum Fungicidal Concentration (MFC) Determination
-
Subculturing: Following MIC determination, a 10-20 µL aliquot from each well showing no visible growth (at and above the MIC) is subcultured onto a sterile Sabouraud Dextrose Agar plate.[6]
-
Incubation: The agar plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control culture.
-
MFC Reading: The MFC is the lowest concentration of the antifungal agent from which fewer than three colonies grow, which corresponds to a 99.9% killing activity.[6]
Mechanism of Action and Experimental Workflow
Signaling Pathway of Echinocandin Action in Candida albicans
Echinocandins, including pneumocandins, exert their antifungal effect by inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of glucan polymers that constitute a major component of the fungal cell wall.[7] This disruption of the cell wall integrity leads to osmotic instability and ultimately cell death.
Caption: Mechanism of action of pneumocandins in Candida albicans.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines the key steps involved in determining the MIC and MFC of an antifungal agent against Candida albicans.
Caption: Workflow for determining MIC and MFC values.
References
- 1. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
- 3. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anidulafungin and its role in candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. | MDPI [mdpi.com]
- 7. Breakthrough Invasive Candidiasis in Patients on Micafungin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pneumocandin A0 and Caspofungin Against Resistant Fungi
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of the naturally occurring lipopeptide antifungal, Pneumocandin A0, and the semi-synthetic echinocandin, Caspofungin, with a focus on their activity against resistant fungal pathogens. While the initial request specified Pneumocandin A1, a comprehensive review of the scientific literature reveals a significant lack of specific data for this particular analogue. Therefore, this analysis will focus on the well-characterized Pneumocandin A0, the primary fermentation product of Glarea lozoyensis, and its relationship to Caspofungin, which is a derivative of the less abundant but more potent Pneumocandin B0.
Introduction
The echinocandins represent a cornerstone in the treatment of invasive fungal infections, primarily due to their potent activity against a broad range of pathogens, including Candida and Aspergillus species, and their favorable safety profile. Their mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. The emergence of resistance to this class of drugs, predominantly through mutations in the target enzyme's encoding genes (FKS1 and FKS2), necessitates the exploration of novel and modified echinocandins.
Caspofungin, the first approved echinocandin, is a semi-synthetic derivative of Pneumocandin B0. The selection of Pneumocandin B0 over the more naturally abundant Pneumocandin A0 was driven by its superior potency and broader spectrum of activity[1][2]. This guide will delve into the available data to compare the progenitor molecule's family with the clinically established derivative.
Mechanism of Action
Both Pneumocandin A0 and Caspofungin share the same fundamental mechanism of action. They are non-competitive inhibitors of the β-(1,3)-D-glucan synthase enzyme complex, a critical component in the synthesis of the fungal cell wall. This enzyme is absent in mammalian cells, which accounts for the selective toxicity of echinocandins. Inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.
The primary target of these antifungals is the Fks1p subunit of the β-(1,3)-D-glucan synthase complex. Mutations in the FKS1 gene, particularly in specific "hot spot" regions, can reduce the binding affinity of echinocandins to the enzyme, resulting in decreased susceptibility and clinical resistance.
Signaling Pathway of β-(1,3)-D-Glucan Synthesis and Inhibition
Caption: Inhibition of β-(1,3)-D-glucan synthesis by Pneumocandins and Caspofungin.
Comparative In Vitro Activity
Direct comparative data for Pneumocandin A0 versus Caspofungin against a wide array of resistant fungal isolates is limited in publicly available literature. However, structure-activity relationship studies of various pneumocandin analogues provide insights into their relative potency. It has been established that Pneumocandin B0 possesses superior antifungal activity compared to Pneumocandin A0, which led to its selection as the precursor for Caspofungin[1][2].
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Caspofungin against various Candida species, including strains with known FKS mutations. For a broader perspective on the potential of the pneumocandin scaffold, data for a novel, engineered analogue, Pneumocandin I, is also included, as it has demonstrated enhanced activity against some caspofungin-resistant strains[3].
Table 1: Caspofungin MICs against Candida Species
| Fungal Species | Genotype | Caspofungin MIC (µg/mL) | Reference |
| Candida albicans | Wild-type | 0.25 - 0.5 | [4] |
| Candida glabrata | Wild-type | 0.25 - 0.5 | [4] |
| Candida tropicalis | Wild-type | 0.25 | [4] |
| Candida krusei | Wild-type | 0.5 | [4] |
| Candida glabrata | fks mutant | >2 | [5] |
| Candida albicans | fks mutant | >2 | [3] |
Table 2: Comparative MICs of Pneumocandin Analogues against Candida Species
| Compound | C. albicans (Wild-type) MIC (µg/mL) | C. glabrata (Wild-type) MIC (µg/mL) | C. albicans (Caspofungin-resistant) MIC (µg/mL) | C. glabrata (Caspofungin-resistant) MIC (µg/mL) | Reference |
| Pneumocandin B0 | 0.8 | 3.2 | >6.4 | >6.4 | [3] |
| Pneumocandin I | 0.1 | 0.1 | 3.2 | 3.2 | [3] |
| Caspofungin | 0.2 | 0.2 | >6.4 | >6.4 | [3] |
Note: The data for Pneumocandin B0 and Pneumocandin I are from a single study and may not be directly comparable to other studies due to potential variations in experimental conditions.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their document M27.
CLSI M27 Broth Microdilution Antifungal Susceptibility Testing
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
1. Inoculum Preparation:
- Fungal isolates are cultured on Sabouraud dextrose agar (B569324) for 24-48 hours.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
- Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared fungal suspension.
- The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free control well.
Experimental Workflow
Caption: A generalized workflow for determining antifungal MICs using the CLSI M27 protocol.
Conclusion
Caspofungin, a semi-synthetic derivative of Pneumocandin B0, remains a critical tool in the management of invasive fungal infections. The rationale for its development over Pneumocandin A0 is supported by the superior potency of the B0 analogue. While direct comparative data against resistant strains for Pneumocandin A0 is scarce, the exploration of other pneumocandin analogues, such as the engineered Pneumocandin I, demonstrates the potential of this natural product scaffold for the development of next-generation echinocandins with improved activity against resistant pathogens. Further research into the structure-activity relationships of various natural and synthetic pneumocandins is warranted to address the growing challenge of antifungal resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering of New Pneumocandin Side-Chain Analogues from Glarea lozoyensis by Mutasynthesis and Evaluation of Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Pharmacodynamics of Anidulafungin and Caspofungin against Candida glabrata Isolates, Including Strains with Decreased Caspofungin Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Pneumocandin A1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vitro activity of a novel antifungal agent is a critical first step in its evaluation. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's potency, defined as the lowest concentration that inhibits the visible growth of a microorganism. This guide provides a comprehensive overview of the standardized methods for determining the MIC of Pneumocandin A1, alongside a comparative analysis of the activity of related and clinically relevant echinocandin antifungals.
A Note on Data Availability for this compound:
Extensive literature searches did not yield specific Minimum Inhibitory Concentration (MIC) data for the naturally occurring compound this compound. The available research predominantly focuses on its semi-synthetic derivatives, such as Caspofungin, which was developed from Pneumocandin B0. Therefore, this guide will provide a detailed protocol for determining the MIC of any antifungal, including this compound, and will present comparative data for the widely studied pneumocandin derivative, Caspofungin, as a representative of its class, alongside other echinocandins.
Comparative In Vitro Activity of Echinocandins
The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values for Caspofungin and other common echinocandins against key fungal pathogens. These values are essential for comparing the relative potency of these antifungal agents. Data is compiled from various studies and standardized according to Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Caspofungin | Candida albicans | 0.008 - 2 | 0.03 - 0.25 | 0.06 - 0.5 |
| Candida glabrata | 0.015 - 4 | 0.06 - 0.5 | 0.12 - 1 | |
| Candida parapsilosis | 0.12 - 8 | 0.5 - 2 | 1 - 4 | |
| Candida krusei | 0.03 - 4 | 0.12 - 0.5 | 0.25 - 1 | |
| Aspergillus fumigatus | 0.008 - >8 | 0.015 - 0.25 | 0.03 - 0.5 | |
| Anidulafungin | Candida albicans | 0.004 - 1 | 0.015 - 0.12 | 0.03 - 0.25 |
| Candida glabrata | 0.008 - 2 | 0.03 - 0.25 | 0.06 - 0.5 | |
| Candida parapsilosis | 0.06 - 4 | 0.25 - 1 | 0.5 - 2 | |
| Candida krusei | 0.015 - 2 | 0.06 - 0.25 | 0.12 - 0.5 | |
| Aspergillus fumigatus | 0.004 - 0.03 | ≤0.008 - 0.015 | ≤0.008 - 0.03 | |
| Micafungin | Candida albicans | 0.004 - 1 | 0.008 - 0.06 | 0.015 - 0.12 |
| Candida glabrata | 0.008 - 2 | 0.015 - 0.12 | 0.03 - 0.25 | |
| Candida parapsilosis | 0.03 - 4 | 0.12 - 1 | 0.25 - 2 | |
| Candida krusei | 0.015 - 2 | 0.03 - 0.12 | 0.06 - 0.25 | |
| Aspergillus fumigatus | 0.004 - 0.03 | ≤0.008 - 0.015 | ≤0.008 - 0.015 |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is the gold standard for determining the MIC of antifungal agents and is standardized by both CLSI and EUCAST. The following is a detailed protocol based on these standards.
1. Materials and Reagents:
-
Antifungal Agent: this compound (or other test compounds) stock solution of known concentration.
-
Fungal Isolates: Standardized and quality-controlled strains of Candida spp., Aspergillus spp., or other fungi of interest.
-
Culture Media: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to pH 7.0.
-
96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.
-
Inoculum Suspension: Prepared in sterile saline or water and adjusted to a specific turbidity.
-
Spectrophotometer or Microplate Reader: For inoculum standardization and optional automated reading of MICs.
-
Sterile Diluents: Sterile water or saline.
-
Incubator: Maintained at 35°C.
2. Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) and incubate at 35°C for 24-48 hours (for yeasts) or until adequate sporulation occurs (for molds).
-
Prepare a suspension of fungal cells or conidia in sterile saline. For yeasts, this can be done by touching 3-5 colonies with a sterile loop. For molds, harvest conidia by flooding the agar surface with sterile saline and gently scraping the surface.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). This can be done visually or using a spectrophotometer at 530 nm.
-
Further dilute the standardized inoculum suspension in RPMI 1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10³ CFU/mL for yeasts according to CLSI).
3. Preparation of Antifungal Dilutions:
-
Prepare a series of two-fold dilutions of the antifungal stock solution in RPMI 1640 medium in separate tubes or a deep-well plate. The concentration range should be chosen to encompass the expected MIC of the compound.
-
Dispense 100 µL of each antifungal dilution into the wells of the 96-well microtiter plate. Each column of the plate will typically represent a different concentration of the antifungal agent.
-
Include a growth control well containing 100 µL of drug-free RPMI 1640 medium and a sterility control well containing 100 µL of uninoculated RPMI 1640 medium.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final diluted fungal inoculum, bringing the total volume in each well to 200 µL.
-
Seal the plates or use a lid to prevent evaporation and contamination.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species and the specific protocol (CLSI or EUCAST).
5. MIC Determination:
-
After incubation, visually inspect the plates for fungal growth. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
For more objective results, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 490 nm). The MIC is then defined as the lowest drug concentration that reduces the OD by a predetermined percentage (e.g., 50% or 90%) compared to the growth control.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the biological target of pneumocandins, the following diagrams have been generated using the Graphviz DOT language.
Caption: A flowchart illustrating the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: The signaling pathway illustrating how this compound inhibits fungal cell wall synthesis, leading to cell death.
A Comparative Guide to Cytotoxicity and Hemolytic Activity Assays for Pneumocandin A1 and Other Echinocandins
For Researchers, Scientists, and Drug Development Professionals
The development of novel antifungal agents requires a thorough evaluation of their safety profile, with cytotoxicity and hemolytic activity being critical parameters. Pneumocandin A1, a member of the echinocandin class of antifungals, along with its close structural relatives, represents a promising area of research. This guide provides a comparative overview of the assays used to determine the cytotoxic and hemolytic potential of these compounds, offering detailed experimental protocols and a framework for data interpretation.
Comparative Overview of Echinocandin Cytotoxicity
Echinocandins are generally recognized for their selective toxicity towards fungi, owing to their unique mechanism of action: the inhibition of β-(1,3)-D-glucan synthase, an enzyme absent in mammalian cells. This selectivity results in a favorable cytotoxicity profile against mammalian cell lines.
Table 1: Comparative in vitro Cytotoxicity of Echinocandins against Mammalian Cells
| Compound | Cell Line | Assay | IC50 (µg/mL) | Citation |
| This compound | Not Available | Not Available | Not Available | |
| Pneumocandin B0 | Not Available | Not Available | Not Available | |
| Caspofungin | Murine cell lines (J774.16, 5 hybridoma lines), Human endothelial cells | Not specified | > 512 | [1] |
| Caspofungin | Vero, Chang (epithelial) | Propidium Iodide Uptake | ≥ 300 (acute toxicity) | [2] |
| Micafungin | Mammalian cells | Not specified | Minimal toxicity noted | [3] |
| Anidulafungin | Not Available | Not Available | Not Available |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental methodologies. "Not Available" indicates that specific data was not found in the searched literature.
Comparative Overview of Echinocandin Hemolytic Activity
The hemolytic potential of intravenously administered drugs is a critical safety concern. Some echinocandins have been observed to induce hemolysis, although the extent can vary.
Table 2: Comparative Hemolytic Activity of Echinocandins
| Compound | Red Blood Cell Source | Assay | HC50 (µg/mL) | Citation |
| This compound | Not Available | Not Available | Not Available | |
| Pneumocandin B0 | Not Available | Not Available | Not Available | |
| Caspofungin | Not Available | Not Available | Not Available | |
| Micafungin | Human | Hemoglobin release | Induces hemolysis at 10 - 25 µg/mL | |
| Anidulafungin | Not Available | Not Available | Not Available |
Note: HC50 represents the concentration of a substance that causes 50% hemolysis of red blood cells. "Not Available" indicates that specific data was not found in the searched literature.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data. Below are representative protocols for commonly used cytotoxicity and hemolytic activity assays.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same solvent concentration used for the test compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
MTT Cytotoxicity Assay Workflow
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound or other test compounds
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating Resistance: A Comparative Analysis of Pneumocandin A1 and Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant threat to global health, necessitating a comprehensive understanding of the mechanisms underlying resistance to major antifungal classes. This guide provides a detailed comparison of Pneumocandin A1, a member of the echinocandin class, and azole antifungals. We delve into their distinct mechanisms of action, the molecular basis of resistance, and critically evaluate the potential for cross-resistance, supported by experimental data and standardized protocols.
Mechanisms of Action: Two Distinct Pathways
This compound and azole antifungals target different essential components of the fungal cell, leading to distinct cellular effects. This compound is a precursor to caspofungin, a widely used echinocandin.[1][2] The echinocandin class of drugs inhibits the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall.[2][3] This disruption of cell wall integrity leads to osmotic instability and cell death.[4]
In contrast, azole antifungals, such as fluconazole (B54011) and voriconazole, interfere with the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[5][6] They specifically inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is encoded by the ERG11 gene.[5][7] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane function.[5][6]
The Landscape of Resistance: Separate but Sometimes Converging Paths
Resistance to both echinocandins and azoles is a growing clinical concern. However, the underlying molecular mechanisms are largely distinct, suggesting that true cross-resistance mediated by a single mechanism is uncommon. More frequently observed is co-resistance, where a fungal isolate develops resistance to both drug classes through the acquisition of separate resistance determinants.[8][9]
Echinocandin Resistance: The primary mechanism of resistance to echinocandins, including caspofungin derived from this compound, involves mutations in the FKS genes (FKS1 and FKS2).[4][7] These genes encode the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme. Mutations in specific "hot spot" regions of these genes reduce the sensitivity of the enzyme to echinocandins, allowing the fungus to continue producing glucan and maintain cell wall integrity.[4]
Azole Resistance: Azole resistance is more multifaceted and can arise through several mechanisms:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for azole drugs.[4][7]
-
Overexpression of Efflux Pumps: A major mechanism of azole resistance is the upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[5][6] These pumps actively efflux azole drugs from the fungal cell, preventing them from reaching their target. Notably, echinocandins are generally not substrates for these efflux pumps.[10][11]
-
Upregulation of ERG11: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring higher concentrations of azole drugs for effective inhibition.[5]
Quantitative Analysis of Co-resistance
The following tables summarize Minimum Inhibitory Concentration (MIC) data from studies on Candida and Aspergillus isolates exhibiting resistance to both echinocandins and azoles. These data highlight the high levels of resistance that can be achieved through the accumulation of different resistance mechanisms.
Table 1: Antifungal Susceptibility of Co-Resistant Candida glabrata Isolates
| Isolate | Fluconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) | Micafungin MIC (µg/mL) | Anidulafungin MIC (µg/mL) | Reference |
| RJ05 | >256 | 2 | 2 | 2 | [8] |
| MDR Isolate 1 | >64 | >8 | >8 | >8 | [9] |
| MDR Isolate 2 | >64 | >8 | >8 | >8 | [9] |
Table 2: Antifungal Susceptibility of Co-Resistant Candida auris Isolates
| Isolate Group | Number of Isolates | Fluconazole MIC90 (µg/mL) | Caspofungin MIC90 (µg/mL) | Reference |
| Azole & Echinocandin Resistant | 7 | >64 | 4 | [12] |
Table 3: Antifungal Susceptibility of Azole-Resistant Aspergillus fumigatus to Echinocandins
| Isolate Genotype | Voriconazole MIC (mg/L) | Anidulafungin MEC (mg/L) | Reference |
| Wild-Type | 0.5 | 0.0078 | [13] |
| L98H | 4 | 0.0078 | [13] |
| G138C | 16 | 0.0078 | [13] |
MEC: Minimum Effective Concentration, the standard for echinocandin testing against molds.
Experimental Protocols
Accurate determination of antifungal susceptibility is crucial for clinical decision-making and resistance surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have developed standardized methods for this purpose.[14][15]
Broth Microdilution Method for Yeasts (CLSI M27/EUCAST E.Def 7.3.2)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to the final inoculum concentration (CLSI: 0.5-2.5 x 10³ CFU/mL; EUCAST: 1-5 x 10⁵ CFU/mL).[14][16]
-
Antifungal Preparation: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plate is incubated at 35°C for 24-48 hours.[14]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins) compared to the growth control well.[14][17]
Broth Microdilution Method for Molds (CLSI M38/EUCAST E.Def 9.3.2)
This method is adapted for filamentous fungi.
-
Inoculum Preparation: Conidia are harvested from a mature culture and suspended in a sterile saline solution containing a wetting agent. The conidial suspension is adjusted to a specific concentration using a spectrophotometer or hemocytometer.
-
Antifungal Preparation and Inoculation: Similar to the yeast protocol, serial dilutions of the antifungal are prepared in microtiter plates. The wells are then inoculated with the conidial suspension.
-
Incubation: Plates are incubated at 35°C for a duration dependent on the fungal species (typically 48-96 hours).
-
Endpoint Determination: For azoles, the MIC is the lowest concentration showing 100% growth inhibition. For echinocandins, the Minimum Effective Concentration (MEC) is determined, which is the lowest drug concentration that leads to the growth of small, compact hyphal forms.[17]
Visualizing the Pathways of Action and Resistance
The following diagrams, generated using Graphviz, illustrate the key cellular pathways and experimental workflows discussed in this guide.
Caption: Mechanisms of action for azole and pneumocandin antifungals.
Caption: Primary mechanisms of resistance to azoles and echinocandins.
Caption: General workflow for antifungal susceptibility testing.
Conclusion
This compound and azole antifungals operate through fundamentally different mechanisms, targeting the fungal cell wall and cell membrane, respectively. Consequently, the development of resistance to each class is primarily driven by distinct genetic alterations. While true cross-resistance appears to be rare, the emergence of co-resistant fungal strains, particularly within Candida species, underscores the remarkable adaptability of these pathogens. For researchers and drug development professionals, understanding these discrete resistance pathways is paramount for the design of novel antifungal agents and the development of strategies to circumvent or overcome resistance, such as combination therapies. Continued surveillance of antifungal susceptibility patterns, using standardized methodologies, is essential to guide therapeutic choices and preserve the efficacy of our limited antifungal armamentarium.
References
- 1. Caspofungin: a review of its characteristics, activity, and use in intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Drug Resistance: Evolution, Mechanisms and Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Emergence of invasive candidiasis with multiple Candida species exhibiting azole and echinocandin resistance [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A multicentre study of antifungal susceptibility patterns among 350 Candida auris isolates (2009-17) in India: role of the ERG11 and FKS1 genes in azole and echinocandin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Commercial Methods for Antifungal Susceptibility Testing of Yeasts: Strengths and Limitations as Predictors of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jmilabs.com [jmilabs.com]
- 17. In Vitro Interaction of Voriconazole and Anidulafungin against Triazole-Resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pneumocandin A1 and Other Echinocandins: A Guide for Researchers
In the landscape of antifungal drug development, the echinocandins stand out as a critical class of agents targeting the fungal cell wall. This guide provides a detailed head-to-head comparison of Pneumocandin A1 with the three currently licensed echinocandins: caspofungin, micafungin (B1204384), and anidulafungin (B1665494). This objective analysis, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
Echinocandins, including this compound, exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a key polymer in the fungal cell wall that provides structural integrity.[1][2] Inhibition of this enzyme disrupts cell wall synthesis, leading to osmotic instability and ultimately cell death in susceptible fungi. The absence of β-(1,3)-D-glucan synthase in mammalian cells accounts for the low toxicity of this drug class.
In Vitro Activity: A Comparative Overview
The in vitro activity of echinocandins is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While direct comparative studies of this compound against the currently marketed echinocandins are limited, the available data allows for a comparative assessment.
It is important to note that this compound is a naturally occurring precursor, while caspofungin is a semi-synthetic derivative of Pneumocandin B0.[3][4] Anidulafungin is a semi-synthetic derivative of echinocandin B, and micafungin is derived from FR901379.[4]
Table 1: Comparative In Vitro Activity (MIC Ranges in μg/mL) of Pneumocandins and Echinocandins Against Candida Species
| Organism | This compound (and related pneumocandins) | Caspofungin | Micafungin | Anidulafungin |
| Candida albicans | 0.15 | 0.04 | 0.02 | 0.10 |
| Candida glabrata | 0.2 | 0.04 | 0.02 | 0.10 |
| Candida tropicalis | 0.28 | - | - | - |
| Candida parapsilosis | 0.72 | - | - | - |
| Candida krusei | 0.78 | - | - | - |
| Candida guilliermondii | 1.25 | - | - | - |
| Candida lusitaniae | 0.70 | - | - | - |
In Vivo Efficacy: Insights from Animal Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of antifungal agents. The murine model of disseminated candidiasis is a standard model used to assess the efficacy of echinocandins. In these models, mice are typically immunosuppressed and then infected intravenously with a standardized inoculum of Candida.[8][9][10] Antifungal therapy is initiated at a specified time post-infection, and the primary endpoint is often the reduction of fungal burden in target organs, such as the kidneys.[10]
While specific in vivo efficacy data for this compound is not extensively available in recent literature, studies on its derivatives provide valuable insights. For instance, caspofungin has demonstrated dose-dependent efficacy in reducing fungal burden in murine models of disseminated candidiasis.[11][12] Comparative studies have shown that caspofungin, micafungin, and anidulafungin are all effective in these models, with varying potencies depending on the specific Candida species and the drug dosage.[11][12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antifungal susceptibility testing for yeasts is performed according to the reference method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[13][14][15][16]
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Key Steps:
-
Inoculum Preparation: A standardized suspension of the yeast is prepared in RPMI-1640 medium to a final concentration of 0.5 to 2.5 x 10³ cells/mL.
-
Drug Dilution: Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Murine Model of Disseminated Candidiasis
This in vivo model is a standard for evaluating the efficacy of antifungal drugs.
Experimental Workflow for Murine Model of Disseminated Candidiasis
Caption: Workflow for a murine model of disseminated candidiasis.
Key Steps:
-
Immunosuppression: Mice (e.g., BALB/c or C57BL/6) are immunosuppressed, typically by intraperitoneal injection of cyclophosphamide, to induce neutropenia.[8][10]
-
Infection: A standardized inoculum of a Candida species (e.g., 1 x 10⁵ CFU) is injected intravenously via the lateral tail vein.[8]
-
Treatment: Antifungal treatment is initiated at a specified time post-infection (e.g., 2 hours) and administered daily for a defined period (e.g., 3-7 days).
-
Evaluation: At the end of the treatment period, mice are euthanized.
-
Fungal Burden Determination: The kidneys are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenate are plated on appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to determine the number of colony-forming units (CFU) per gram of tissue.
Fungal Cell Wall Integrity Pathway
Echinocandins trigger a compensatory response in fungi known as the cell wall integrity (CWI) pathway. This signaling cascade attempts to repair the cell wall damage caused by the drug, primarily through the upregulation of chitin (B13524) synthesis.[17][18][19] Understanding this pathway is crucial for identifying potential synergistic drug targets and overcoming resistance.
Signaling Pathway Activated by Echinocandin-Induced Cell Wall Stress
Caption: Fungal cell wall integrity and compensatory chitin synthesis pathway.
Conclusion
This compound and its related compounds exhibit potent in vitro activity against a range of Candida species. While direct, comprehensive head-to-head comparisons with the currently marketed echinocandins are limited, the available data suggests a similar mechanism of action and spectrum of activity. Further research, including direct comparative in vitro and in vivo studies, is warranted to fully elucidate the comparative efficacy of this compound and to explore its potential for the development of new antifungal therapies. The detailed experimental protocols and the overview of the cell wall integrity pathway provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 3. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Analysis of Candida Antifungal Resistance Using Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. researchgate.net [researchgate.net]
- 17. journals.biologists.com [journals.biologists.com]
- 18. Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Critical Assessment of Cell Wall Integrity Factors Contributing to in vivo Echinocandin Tolerance and Resistance in Candida glabrata [frontiersin.org]
Establishing the Fungicidal vs. Fungistatic Nature of Pneumocandin A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungicidal versus fungistatic properties of Pneumocandin A1, a naturally occurring lipopeptide of the echinocandin class. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural analogs, primarily Pneumocandin B0 derivatives like caspofungin, as well as other echinocandins such as micafungin (B1204384) and anidulafungin. This approach provides a robust framework for understanding the likely activity profile of this compound.
Defining Fungicidal and Fungistatic Activity
The distinction between fungicidal and fungistatic activity is critical in the development and clinical application of antifungal agents.
-
Fungicidal agents cause the death of fungal cells. This is typically defined as a ≥99.9% (or ≥3-log10) reduction in colony-forming units (CFU/mL) compared to the initial inoculum.[1][2] Fungicidal drugs are often preferred in severe, life-threatening infections, especially in immunocompromised patients.[1] Examples of fungicidal agents include amphotericin B and echinocandins against Candida species.[1][3]
-
Fungistatic agents inhibit the growth and reproduction of fungi without directly killing the cells.[1][2] The immune system of the host is then required to clear the infection. Azoles, such as fluconazole (B54011) and itraconazole, are generally considered fungistatic against most fungi.[4][5]
Mechanism of Action: The Echinocandin Pathway
This compound, as an echinocandin, targets the fungal cell wall, a structure absent in mammalian cells, which accounts for its selective toxicity. The primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall.[3][6] Disruption of β-(1,3)-D-glucan synthesis leads to a weakened cell wall, osmotic instability, and ultimately cell lysis, particularly in yeasts like Candida species.[3]
This primary action triggers a compensatory stress response in the fungus, primarily through the Cell Wall Integrity (CWI) pathway . This pathway involves signaling cascades, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin pathways, which attempt to remodel the cell wall by increasing chitin (B13524) synthesis.[7][8] The interplay between the disruptive action of the drug and the fungal stress response often determines whether the outcome is fungicidal or fungistatic.
Experimental Protocols for Determining Fungicidal Activity
The fungicidal or fungistatic nature of an antifungal agent is determined through standardized in vitro susceptibility testing methods, primarily the Minimum Fungicidal Concentration (MFC) assay and time-kill curve analysis.
Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assays
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after overnight incubation. The MFC is a subsequent test that determines the lowest concentration of the drug that results in a 99.9% reduction in the initial inoculum.
Experimental Workflow for MIC/MFC Determination:
Detailed Protocol (based on CLSI M27-A3/A4 guidelines):
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Antifungal Agent Preparation: A stock solution of this compound is prepared and serially diluted in RPMI 1640 medium to obtain a range of concentrations.
-
Microdilution Assay: The diluted antifungal agent and the fungal inoculum are added to the wells of a microtiter plate. A growth control (no drug) and a sterility control (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is read as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
MFC Determination: A fixed volume (e.g., 20 µL) from each well showing no visible growth (at and above the MIC) is subcultured onto a drug-free agar plate.[9][10]
-
Incubation and Colony Counting: The agar plates are incubated at 35°C for 24 to 48 hours, and the number of colonies is counted. The MFC is the lowest concentration of the antifungal agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of antifungal activity by measuring the rate of fungal killing over time at various drug concentrations.
Experimental Workflow for Time-Kill Analysis:
Detailed Protocol:
-
Inoculum and Drug Preparation: A standardized fungal suspension (e.g., 1 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640). This compound is added at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 8x, 16x MIC).
-
Incubation and Sampling: The cultures are incubated with agitation at 35°C. At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), aliquots are removed from each culture.[1][11]
-
Viability Assessment: The aliquots are serially diluted and plated on drug-free agar to determine the number of viable CFU/mL.
-
Data Analysis: The log10 CFU/mL is plotted against time for each drug concentration. A fungicidal effect is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum. A fungistatic effect is indicated by a <3-log10 reduction or prevention of further growth.[1][2]
Comparative Performance Data
While specific data for this compound is scarce, extensive research on its close analogs provides a strong basis for comparison.
Table 1: In Vitro Activity of Pneumocandins and Comparators against Candida Species
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Fungicidal/Fungistatic |
| Pneumocandin L-733,560 | C. albicans | 0.03 - 0.25 | Not widely reported | Likely Fungicidal |
| C. tropicalis | 0.06 - 0.5 | Not widely reported | Likely Fungicidal | |
| C. glabrata | 0.06 - 0.5 | Not widely reported | Likely Fungicidal | |
| C. parapsilosis | 0.25 - 2.0 | Not widely reported | Variable | |
| Caspofungin | C. albicans | 0.06 - 2.0[8] | 0.12 - >8.0 | Fungicidal |
| C. tropicalis | 0.125 - 2.0[8] | Not widely reported | Fungicidal | |
| C. glabrata | 0.125 - 2.0[8] | 0.25 - >8.0 | Fungicidal | |
| C. parapsilosis | 1.0 - 4.0[8] | >8.0 | Often Fungistatic | |
| Micafungin | C. albicans | 0.0039 - 0.015 | 0.015 - 0.06 | Fungicidal[1] |
| C. glabrata | 0.0078 - 0.03 | 0.03 - 0.125 | Fungicidal | |
| C. krusei | 0.03 - 0.125 | 0.06 - 0.25 | Fungicidal[2] | |
| Anidulafungin | C. glabrata | 0.03 - 0.12 | 0.06 - 0.25 | Fungicidal[11] |
| C. bracarensis | 0.06 - 0.12 | 0.12 - 0.25 | Fungicidal[11] | |
| Amphotericin B | Candida spp. | 0.25 - 1.0[12] | 0.5 - 2.0 | Fungicidal |
| Fluconazole | Candida spp. | 0.25 - >64[12] | >64 | Fungistatic |
Data for Pneumocandin L-733,560 is from Vazquez et al., 1995.[12][13] Data for other agents are from various sources as cited.
Table 2: In Vitro Activity of Pneumocandins and Comparators against Aspergillus Species
| Antifungal Agent | Fungal Species | MIC/MEC Range (µg/mL) | MFC Range (µg/mL) | Fungicidal/Fungistatic |
| Pneumocandin L-743,872 (Caspofungin) | A. fumigatus | 0.125 - 1.0 | >64 | Fungistatic |
| A. flavus | 0.25 - 2.0 | >64 | Fungistatic | |
| A. niger | 0.25 - 1.0 | >64 | Fungistatic | |
| Caspofungin | Aspergillus spp. | 0.06 - 2.0 | >128 | Fungistatic |
| Micafungin | Aspergillus spp. | ≤0.125 (MEC)[2] | Not applicable | Fungistatic[2] |
| Anidulafungin | Aspergillus spp. | 0.008 - 0.06 (MEC) | Not applicable | Fungistatic |
| Amphotericin B | Aspergillus spp. | 0.5 - 2.0 | 1.0 - 4.0 | Fungicidal |
| Voriconazole (B182144) | Aspergillus spp. | 0.25 - 1.0 | 0.5 - >8.0 | Generally Fungicidal |
MEC (Minimum Effective Concentration) is often used for echinocandins against molds, as they cause morphological changes at the hyphal tips rather than complete growth inhibition. Data for Pneumocandin L-743,872 is from Denning, 1997. Data for other agents are from various sources.
Summary of Fungicidal vs. Fungistatic Nature
Based on the extensive data from its class and close analogs, the activity of this compound can be summarized as follows:
-
Against Candida species: this compound is expected to be fungicidal . Time-kill studies of other echinocandins consistently demonstrate a rapid, concentration-dependent killing of most Candida species, including those resistant to azoles.[1][2][11] The exception is often Candida parapsilosis, against which echinocandins may exhibit fungistatic or less potent fungicidal activity.[10][14]
-
Against Aspergillus species: this compound is expected to be fungistatic . Echinocandins do not typically kill Aspergillus species in vitro. Instead, they cause abnormal hyphal growth and damage at the growing tips, leading to an inhibition of proliferation.[2]
Conclusion
This compound, as a member of the echinocandin class, is a potent antifungal agent with a mechanism of action that selectively targets the fungal cell wall. While direct experimental data for this compound is limited, the wealth of information available for its derivatives strongly supports a classification of its activity as primarily fungicidal against most Candida species and fungistatic against Aspergillus species . The provided experimental protocols offer a standardized framework for the definitive in vitro characterization of this compound and other novel antifungal compounds. This understanding is crucial for guiding further drug development and optimizing clinical applications.
References
- 1. In Vitro Activity of Micafungin (FK-463) against Candida spp.: Microdilution, Time-Kill, and Postantifungal-Effect Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micafungin in the treatment of invasive candidiasis and invasive aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. drcanuso.com [drcanuso.com]
- 6. Antifungal - Wikipedia [en.wikipedia.org]
- 7. Time-kill studies with micafungin and voriconazole against Candida glabrata intracellularly in human monocyte-derived macrophages and extracellularly in broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PKC, HOG and Ca2+ signalling pathways co-ordinately regulate chitin synthesis in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Killing kinetics of anidulafungin, caspofungin and micafungin against Candida parapsilosis species complex: Evaluation of the fungicidal activity | Revista Iberoamericana de Micología [elsevier.es]
- 10. Characterizing the Effects of Caspofungin on Candida albicans, Candida parapsilosis, and Candida glabrata Isolates by Simultaneous Time-Kill and Postantifungal-Effect Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Fungicidal Activities of Anidulafungin, Caspofungin, and Micafungin against Candida glabrata, Candida bracarensis, and Candida nivariensis Evaluated by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Killing kinetics of anidulafungin, caspofungin and micafungin against Candida parapsilosis species complex: Evaluation of the fungicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Pneumocandin A1 Producing Strains of Glarea lozoyensis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomics of key pneumocandin-producing strains of the fungus Glarea lozoyensis. The focus is on the wild-type strain, a natural producer of Pneumocandin A0, and its mutant counterpart, which has been engineered for the overproduction of the clinically significant precursor, Pneumocandin B0. This document summarizes key genomic features, details the genetic basis for the differential production of pneumocandins, and outlines the experimental methodologies employed in these discoveries.
Genomic Feature Comparison
A comparative overview of the genomic characteristics of the wild-type Glarea lozoyensis ATCC 20868 and the Pneumocandin B0 overproducing mutant strain ATCC 74030 is presented below. These strains serve as the primary models for understanding and engineering pneumocandin biosynthesis.
| Genomic Feature | Glarea lozoyensis ATCC 20868 (Wild-Type) | Glarea lozoyensis ATCC 74030 (Mutant) | Reference |
| Primary Pneumocandin Product | Pneumocandin A0 | Pneumocandin B0 | [1][2] |
| Genome Size (Mb) | 39.6 | ~38.6 | [1][3] |
| GC Content (%) | Not explicitly stated, but overall G+C for ATCC 74030 is 46.05% | 46.05 | [1] |
| Number of Scaffolds | 22 (>2 kb) | 581 (>1 kb) | [1][3] |
| N50 Scaffold Size (kb) | 2,450 | 871 | [1][3] |
| Number of Predicted Genes | 13,103 | 7,904 | [1][3] |
| Pneumocandin Biosynthetic Gene Cluster | Identified and characterized | Present | [1][4][5] |
The Pneumocandin Biosynthetic Gene Cluster
The biosynthesis of pneumocandins is orchestrated by a dedicated gene cluster.[4][5] At the core of this cluster are a nonribosomal peptide synthetase (NRPS), designated GLNRPS4, and a polyketide synthase (PKS), GLPKS4, which are arranged in tandem.[3][4][5] This cluster also contains genes encoding two cytochrome P450 monooxygenases, seven other modifying enzymes, and genes for the biosynthesis of L-homotyrosine, a non-proteinogenic amino acid that forms part of the cyclic peptide core.[3][4][5] The organization of this gene cluster in G. lozoyensis is notably more autonomous and organized compared to the echinocandin B gene cluster in other fungi.[4][5]
Key Genetic Determinant for Pneumocandin A0 vs. B0 Production
The primary genetic difference leading to the exclusive production of Pneumocandin B0 in the mutant strain ATCC 74030 lies within the GLOXY4 gene.[2] This gene encodes a nonheme, α-ketoglutarate-dependent oxygenase responsible for the cyclization of L-leucine to form 4S-methyl-L-proline, a key component of Pneumocandin A0.[2] In the ATCC 74030 strain, which was generated through chemical mutagenesis, the GLOXY4 gene is non-functional due to two amino acid mutations.[2] The disruption of GLOXY4 function prevents the formation of 4S-methyl-L-proline, thereby abolishing the production of Pneumocandin A0.[2] Consequently, the biosynthetic pathway is shunted towards the exclusive production of Pneumocandin B0, where 3S-hydroxyl-L-proline occupies the corresponding position in the hexapeptide core.[2]
Experimental Methodologies
The following section details the key experimental protocols that have been instrumental in elucidating the comparative genomics of these Glarea lozoyensis strains.
Fungal Strains and Culture Conditions
-
Strains: Glarea lozoyensis wild-type strain ATCC 20868 and the pneumocandin B0-overproducing mutant strain ATCC 74030 are the primary subjects of these studies.[1][3]
-
Culture Media: For general cultivation, malt (B15192052) yeast agar (B569324) has been used.[5] For fermentation studies to analyze pneumocandin production, various media such as FGY medium and MV8 medium have been employed.[3] Comparative transcriptomics have utilized media with different carbon sources like glucose and fructose (B13574) to investigate their effects on gene expression and pneumocandin yield.[6]
DNA Extraction, Genome Sequencing, and Assembly
-
DNA Extraction: High-quality genomic DNA is extracted from fungal mycelia, typically grown in liquid culture. Standard fungal DNA extraction protocols involving cell lysis and purification are employed.
-
Genome Sequencing: The whole-genome shotgun sequencing of G. lozoyensis ATCC 74030 was performed using an Illumina HiSeq 2000 sequencer with a paired-end library and an additional mate pair library.[1] The genome of the wild-type strain ATCC 20868 was also sequenced with high coverage.[3]
-
Genome Assembly: The sequencing reads are assembled de novo into contigs and then scaffolds using bioinformatics assembly software. For ATCC 74030, the genome was assembled into 581 scaffolds.[1] The wild-type genome was assembled into 22 scaffolds.[3]
Gene Prediction and Annotation
-
Gene Prediction: Protein-coding genes are predicted from the assembled genome sequence using gene prediction software such as GlimmerHMM.[1]
-
Functional Annotation: The predicted genes are assigned putative functions based on sequence similarity searches against public protein databases like Swiss-Prot (UniProtKB).[1]
Gene Disruption and Functional Analysis
-
Gene Knockout: To confirm the function of genes within the pneumocandin biosynthetic cluster, gene knockout experiments are performed. A common method is Agrobacterium-mediated transformation, which is used to replace the target gene with a selectable marker via homologous recombination.[3]
-
Phenotypic Analysis: The resulting knockout mutants are then cultured under conditions conducive to pneumocandin production. The fermentation broths are analyzed to confirm the absence of the expected secondary metabolites. For instance, disruption of GLNRPS4 and GLPKS4 resulted in the loss of pneumocandin production.[3][4][5]
Analysis of Pneumocandin Production
-
Extraction: Pneumocandins are extracted from the fungal mycelia and culture broth.
-
Detection and Quantification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the standard method for the detection and quantification of different pneumocandin variants.[3][7] Authentic standards of Pneumocandin A0 and B0 are used for comparison.
Visualizing the Comparative Genomics Workflow and Pneumocandin Biosynthesis
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: A workflow for the comparative genomics of Glarea lozoyensis strains.
Caption: Simplified pathway showing the role of GLOXY4 in pneumocandin biosynthesis.
Regulatory Insights into Pneumocandin Production
Beyond the core biosynthetic genes, other regulatory factors influence the yield of pneumocandins. Studies have shown that oxidative stress and the availability of specific carbon sources can significantly impact production.
-
Oxidative Stress: The gene Glyap1, a homolog of the yeast redox regulator YAP1, plays a role in controlling the intracellular redox balance.[8][9] Knocking out Glyap1 leads to higher intracellular reactive oxygen species (ROS) levels and, consequently, increased Pneumocandin B0 production per unit of biomass.[8][9]
-
Carbon Source: The choice of carbon source in the fermentation medium affects both biomass accumulation and pneumocandin yield. For instance, replacing glucose with fructose has been shown to increase the total Pneumocandin B0 yield and biomass.[6] Transcriptomic analysis revealed that fructose upregulates genes in the pentose (B10789219) phosphate (B84403) pathway and glycolysis, leading to larger intracellular pools of NADPH and acetyl-CoA, which are precursors for pneumocandin synthesis.[6]
This guide provides a consolidated overview of the comparative genomics of pneumocandin-producing Glarea lozoyensis strains. The genomic data and experimental methodologies described herein offer a valuable resource for researchers and professionals engaged in the discovery, development, and optimization of antifungal drugs.
References
- 1. Genome Sequence of the Fungus Glarea lozoyensis: the First Genome Sequence of a Species from the Helotiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of Glarea lozoyensis for exclusive production of the pneumocandin B0 precursor of the antifungal drug caspofungin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomics-driven discovery of the pneumocandin biosynthetic gene cluster in the fungus Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Transcriptomics Analysis of the Responses of the Filamentous Fungus Glarea lozoyensis to Different Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glyap1 regulates pneumocandin B0 synthesis by controlling the intracellular redox balance in Glarea lozoyensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gl<i>yap1</i> regulates pneumocandin B<sub>0</sub> synthesis by controlling the intracellular redox balance in <i>Glarea lozoyensis</i> - ProQuest [proquest.com]
Synergistic Antifungal Effects of Pneumocandins: A Comparative Guide
A Deep Dive into Combination Therapies Against Fungal Pathogens
The emergence of drug-resistant fungal strains necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. This guide provides a comprehensive comparison of the synergistic antifungal effects of pneumocandins, a class of potent β-1,3-glucan synthase inhibitors, with other major antifungal drug classes. Due to the limited availability of specific data on Pneumocandin A1, this guide focuses on the well-studied pneumocandin, caspofungin (a derivative of Pneumocandin B0), as a representative of its class. The findings are broadly applicable to other pneumocandins, including this compound, due to their shared mechanism of action.
Quantitative Analysis of Synergistic Interactions
The synergistic potential of antifungal combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy, an FICI between 0.5 and 4.0 suggests no interaction (indifference or additive effects), and an FICI of > 4.0 indicates antagonism. The following table summarizes the FICI values for caspofungin in combination with various antifungal agents against different fungal species, as determined by in vitro checkerboard assays.
| Fungal Species | Combination | FICI Range | Interpretation |
| Aspergillus fumigatus | Caspofungin + Amphotericin B | 0.5 - 1.0 | Synergistic to Additive[1] |
| Aspergillus flavus | Caspofungin + Amphotericin B | 0.5 - 1.0 | Synergistic to Additive[1] |
| Aspergillus niger | Caspofungin + Amphotericin B | 0.5 - 1.0 | Synergistic to Additive[1] |
| Aspergillus terreus | Caspofungin + Amphotericin B | 0.5 - 1.0 | Synergistic to Additive[1] |
| Fusarium solani | Caspofungin + Amphotericin B | 0.5 - 1.0 | Synergistic to Additive[1] |
| Fusarium spp. | Caspofungin + Voriconazole | >0.5 - 4.0 | No Interaction[2] |
| Fusarium spp. | Caspofungin + Terbinafine | ≤0.5 | Synergy[2][3] |
| Fusarium spp. | Caspofungin + Tacrolimus (B1663567) (FK506) | ≤0.5 | Synergy[2][3] |
| Candida albicans | Posaconazole + Caspofungin | ≤0.5 | Synergy[4] |
| Candida albicans | Posaconazole + FK506 | ≤0.5 | Synergy[4] |
| Candida auris | Micafungin + Voriconazole | 0.15 - 0.5 | Synergy[5] |
| Candida auris | Micafungin + Fluconazole | 0.62 - 1.5 | Indifferent[5] |
| Candida auris | Caspofungin + Fluconazole | >0.5 - 4.0 | Indifferent[5] |
| Candida auris | Caspofungin + Voriconazole | >0.5 - 4.0 | Indifferent[5] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro checkerboard assays. This standard method allows for the determination of synergistic, indifferent, or antagonistic interactions between two antimicrobial agents.
Checkerboard Broth Microdilution Assay
1. Preparation of Antifungal Agents:
-
Stock solutions of each antifungal drug are prepared in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).
-
Serial two-fold dilutions of each drug are prepared in a liquid growth medium, such as RPMI 1640 buffered with MOPS.
2. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain sufficient growth.
-
A suspension of fungal conidia or yeast cells is prepared in sterile saline and the concentration is adjusted to a standard density (e.g., 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.
3. Assay Plate Setup:
-
A 96-well microtiter plate is used to create a two-dimensional array of drug concentrations.
-
Drug A is serially diluted along the x-axis (columns), and Drug B is serially diluted along the y-axis (rows). This creates a checkerboard of wells containing various combinations of the two drugs.
-
Control wells containing each drug alone, as well as a drug-free growth control, are included.
4. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24 to 72 hours).
5. Determination of Endpoints and FICI Calculation:
-
The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination. The MIC is the lowest concentration that prevents visible growth. For echinocandins, the Minimum Effective Concentration (MEC), characterized by the growth of aberrant, compact hyphae, is often used as the endpoint.[6]
-
The Fractional Inhibitory Concentration (FIC) for each drug in a given well is calculated as:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FICI for each combination is the sum of the individual FICs:
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions between pneumocandins and other antifungal agents are often rooted in the simultaneous disruption of multiple cellular pathways crucial for fungal survival and stress response.
Echinocandin and Azole/Polyene Synergy
Echinocandins inhibit the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[7] Azoles and polyenes, on the other hand, target the fungal cell membrane by inhibiting ergosterol (B1671047) synthesis or by directly binding to ergosterol, respectively.[7] The combined assault on both the cell wall and cell membrane leads to a loss of structural integrity and increased osmotic stress, resulting in enhanced fungal cell death.
Caption: Mechanism of synergy between pneumocandins and azoles/polyenes.
Echinocandin and Calcineurin Inhibitor Synergy
The calcineurin signaling pathway is a key regulator of fungal stress responses, including cell wall integrity. When the cell wall is damaged by echinocandins, the fungus attempts to compensate by increasing chitin (B13524) synthesis, a process regulated by the calcineurin, High Osmolarity Glycerol (HOG), and Protein Kinase C (PKC) pathways.[8][9] Calcineurin inhibitors, such as tacrolimus (FK506), block this compensatory mechanism, rendering the fungus more susceptible to the cell wall-damaging effects of echinocandins.[10]
Caption: Synergistic action via inhibition of the calcineurin stress response pathway.
Experimental Workflow
The general workflow for assessing the synergistic effects of antifungal drug combinations is a multi-step process that moves from in vitro screening to more complex in vivo models.
Caption: General experimental workflow for evaluating antifungal synergy.
Conclusion
The synergistic combination of pneumocandins with other antifungal agents represents a powerful strategy in the fight against invasive fungal infections. By targeting multiple cellular components and pathways, these combinations can enhance antifungal activity, broaden the spectrum of coverage, and potentially reduce the development of resistance. While specific data for this compound is limited, the extensive research on caspofungin and other echinocandins provides a strong rationale for exploring the synergistic potential of all members of this important class of antifungal drugs. Further in vivo and clinical studies are warranted to translate these promising in vitro findings into effective therapeutic regimens for patients.
References
- 1. In Vitro Synergy of Caspofungin and Amphotericin B against Aspergillus and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro synergy of caspofungin with licensed and novel antifungal drugs against clinical isolates of Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Posaconazole Exhibits In Vitro and In Vivo Synergistic Antifungal Activity with Caspofungin or FK506 against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcineurin in fungal virulence and drug resistance: Prospects for harnessing targeted inhibition of calcineurin for an antifungal therapeutic approach - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Activity with In Vivo Efficacy of Pneumocandin A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal agent Pneumocandin A1, focusing on the correlation between its in vitro activity and in vivo efficacy. Data for this compound is presented alongside comparator antifungal agents, Amphotericin B and Fluconazole (B54011), to offer a comprehensive assessment for research and drug development purposes.
While specific quantitative data for this compound is limited in publicly available literature, this guide utilizes data from closely related pneumocandin compounds and established antifungal agents to provide a valuable comparative framework. The information presented herein is intended to support further research and evaluation of this compound's potential as a therapeutic agent.
In Vitro Activity: Comparative Susceptibility
The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for pneumocandin derivatives, Amphotericin B, and Fluconazole against Candida albicans, a common fungal pathogen.
| Antifungal Agent | Candida albicans MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pneumocandin Derivative (L-733,560) | Not Specified | ~0.15-1.25 for various Candida species | Not Specified |
| Amphotericin B | 0.06 - 1.0[1] | 0.5 | 1.0[1] |
| Fluconazole | 0.25 - 16[2] | 1.0[2] | 4.0[2] |
In Vivo Efficacy: Murine Candidiasis Model
The correlation between in vitro susceptibility and in vivo efficacy is crucial for predicting clinical success. Murine models of disseminated candidiasis are standard for evaluating the therapeutic potential of antifungal agents. The following table summarizes the survival rates observed in mice infected with Candida albicans and treated with various antifungal agents.
| Antifungal Agent | Dosage (mg/kg) | Treatment Duration | Survival Rate (%) |
| Pneumocandin Derivative (Caspofungin) | 0.5 | 7 days | 70[6] |
| Pneumocandin Derivative (Caspofungin) | 1.0 | 7 days | 90[6] |
| Amphotericin B | 0.5 | 7 days | 90[6] |
| Amphotericin B | 1.0 | 7 days | 50[6] |
| Fluconazole | 5.0 (twice daily) | 10 days | Effective at prolonging survival[7] |
| Untreated Control | - | - | 0-20% (Implied from treatment efficacy) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Susceptibility Testing (Broth Microdilution)
In vitro susceptibility is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
In Vivo Efficacy Testing (Murine Candidiasis Model)
In vivo efficacy is assessed using a murine model of disseminated candidiasis.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
Pneumocandins, including this compound, exert their antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase. This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death. This mechanism is specific to fungi, as mammalian cells lack a cell wall.
Correlation and Conclusion
The available data on pneumocandin derivatives strongly suggest a good correlation between their potent in vitro activity against Candida species and their significant in vivo efficacy in murine models of candidiasis. The low MIC values of these compounds translate to high survival rates and reduction of fungal burden in infected animals.
Compared to established antifungal agents, pneumocandins demonstrate a favorable profile. While Amphotericin B is also highly potent, its therapeutic window can be narrow due to toxicity, as suggested by the decreased survival at higher doses in the murine model[6]. Fluconazole's efficacy is highly dependent on the susceptibility of the fungal strain, with resistance being a notable clinical concern[7].
The specific action of pneumocandins on the fungal cell wall provides a targeted therapeutic approach with a potentially higher safety margin compared to agents that may interact with host cell components.
Further research is warranted to establish a comprehensive profile of this compound, including definitive in vitro MIC values against a broad range of fungal pathogens and extensive in vivo studies to determine its pharmacokinetic and pharmacodynamic properties. The preliminary data from related compounds, however, position this compound as a promising candidate for further development in the antifungal therapeutic landscape.
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of a new pneumocandin antifungal agent, L-733,560 against azole-susceptible and -resistant Candida and Torulopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the echinocandin antifungal MK-0991 (L-743,872): efficacies in mouse models of disseminated aspergillosis, candidiasis, and cryptococcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pneumocandin A1: A Procedural Guide
Inferred Hazard Profile of Pneumocandin A1
Based on the Safety Data Sheet for Caspofungin, a derivative of Pneumocandin B0, we can infer the potential hazards associated with this compound. This information is critical for implementing appropriate safety measures during handling and disposal.
| Hazard Classification | Description | GHS Pictogram |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage.[1] | Corrosion |
| Hazardous to the Aquatic Environment, Acute Hazard | Very toxic to aquatic life.[1] | Environment |
| Hazardous to the Aquatic Environment, Chronic Hazard | Very toxic to aquatic life with long lasting effects.[1] | Environment |
| Reproductive Toxicity | May cause harm to breast-fed children.[1] | Health Hazard |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. It is imperative to treat this compound as a hazardous pharmaceutical waste due to its potential toxicity and environmental hazards.
I. Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes and aerosols that can cause serious eye damage.[1]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.
-
Lab Coat: A lab coat or other protective clothing should be worn to protect street clothes and skin from contamination.
II. Waste Segregation and Collection
Proper segregation of waste at the source is crucial for safe and compliant disposal.
-
Designated Hazardous Waste Container: All solid and liquid waste containing this compound must be collected in a designated, properly labeled hazardous waste container. The container should be:
-
Made of a material compatible with the waste.
-
Kept closed except when adding waste.
-
Labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Solid Waste: This includes, but is not limited to:
-
Unused or expired this compound powder.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Contaminated PPE (gloves, disposable lab coats).
-
-
Liquid Waste: This includes:
-
Solutions containing this compound.
-
Solvents used to dissolve or rinse glassware contaminated with this compound.
-
Note: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
III. Disposal Pathway
The disposal of this compound waste must follow federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[2][3]
-
Consult Your Institution's Environmental Health and Safety (EHS) Department: Your institution's EHS department is the primary resource for specific disposal procedures and requirements. They will provide guidance on proper labeling, containerization, and pickup schedules for hazardous waste.
-
Licensed Hazardous Waste Vendor: The collected this compound waste must be disposed of through a licensed hazardous waste vendor. These vendors are equipped to handle and treat pharmaceutical waste in a compliant manner, which typically involves incineration at high temperatures to ensure complete destruction of the active pharmaceutical ingredient.[3][4]
Under no circumstances should this compound waste be:
-
Poured down the drain: This is strictly prohibited for hazardous pharmaceutical waste as it can contaminate water supplies and harm aquatic ecosystems.[3][5]
-
Disposed of in regular trash: This can expose waste handlers and the public to the hazardous substance and lead to environmental contamination.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Pneumocandin A1
Essential Safety and Handling Guide for Pneumocandin A1
Disclaimer: The following guidance is based on available safety data for Pneumocandin B0, a closely related compound to this compound. Specific safety data for this compound is limited; therefore, these recommendations should be considered a baseline for safe handling. A thorough risk assessment should be conducted for your specific laboratory conditions.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
Pneumocandin B0 is classified with several hazards that should be considered when handling any compound in the pneumocandin family.[1]
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H318 | Causes serious eye damage.[1][2] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][3] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1][2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[4] |
| Skin | Chemical-impermeable gloves (Nitrile or PVC recommended) and a protective spray suit or lab coat. | Gloves must satisfy EU Directive 89/686/EEC and EN 374.[4][5] |
| Respiratory | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. | Ensure a proper fit to prevent inhalation around the edges of the mask.[4][5] |
| Footwear | Chemical-resistant, closed-toe shoes or boots. | Pant legs should be worn outside of boots to prevent chemicals from entering.[6] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
